molecular formula C31H41N5O12 B15598766 Ac-IETD-AMC

Ac-IETD-AMC

Número de catálogo: B15598766
Peso molecular: 675.7 g/mol
Clave InChI: ZYTCBVQZQSFKHQ-HGZCCCDHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ac-IETD-AMC is a useful research compound. Its molecular formula is C31H41N5O12 and its molecular weight is 675.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O12/c1-6-14(2)26(32-17(5)38)30(46)34-20(9-10-23(39)40)28(44)36-27(16(4)37)31(47)35-21(13-24(41)42)29(45)33-18-7-8-19-15(3)11-25(43)48-22(19)12-18/h7-8,11-12,14,16,20-21,26-27,37H,6,9-10,13H2,1-5H3,(H,32,38)(H,33,45)(H,34,46)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t14-,16+,20-,21-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTCBVQZQSFKHQ-HGZCCCDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ac-IETD-AMC: A Comprehensive Technical Guide to its Mechanism and Application in Caspase-8 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Ac-IETD-AMC, detailing its mechanism of action, its application in the sensitive detection of caspase-8 activity, and the broader context of the signaling pathways in which caspase-8 plays a pivotal role.

Core Mechanism of this compound

This compound is a synthetic, fluorogenic substrate designed for the specific detection of caspase-8 and, to a lesser extent, granzyme B activity.[1] Its mechanism is predicated on the proteolytic cleavage of a specific peptide sequence by the target enzyme, which liberates a fluorescent molecule.

The substrate consists of three key components:

  • Acetyl (Ac) group: An N-terminal protecting group.

  • IETD tetrapeptide sequence: This sequence, Ile-Glu-Thr-Asp, mimics the natural cleavage site recognized by caspase-8.

  • 7-amino-4-methylcoumarin (AMC): A fluorescent reporter molecule conjugated to the C-terminus of the peptide.

In its intact form, this compound is non-fluorescent as the AMC fluorophore is quenched. Upon incubation with active caspase-8, the enzyme recognizes and cleaves the peptide sequence at the aspartic acid residue. This cleavage event releases the AMC group, which then exhibits strong fluorescence upon excitation. The intensity of the emitted fluorescence is directly proportional to the enzymatic activity of caspase-8 in the sample.

The fluorescence of free AMC can be detected using a fluorometer, with typical excitation and emission wavelengths around 360-380 nm and 440-460 nm, respectively.[2][3]

Caspase-8 Signaling Pathways

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells.[4] The activation of caspase-8 is tightly regulated and occurs at the Death-Inducing Signaling Complex (DISC).

Extrinsic Apoptosis Pathway

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor (TNF), to their corresponding death receptors on the cell surface. This ligand-receptor interaction triggers the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD), to the intracellular death domain of the receptor. FADD, in turn, recruits pro-caspase-8 molecules, leading to the formation of the DISC. Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their dimerization and subsequent auto-proteolytic activation. Activated caspase-8 can then initiate a downstream cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by dismantling the cell.

Extrinsic_Apoptosis_Pathway Extrinsic Apoptosis Signaling Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor FADD FADD (Adaptor Protein) Death_Receptor->FADD DISC DISC Formation (Death-Inducing Signaling Complex) Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 FADD->DISC Pro_Caspase8->DISC Active_Caspase8 Active Caspase-8 DISC->Active_Caspase8 activation Pro_Caspase3_7 Pro-Caspase-3/7 Active_Caspase8->Pro_Caspase3_7 cleaves and activates Active_Caspase3_7 Active Caspase-3/7 (Effector Caspases) Pro_Caspase3_7->Active_Caspase3_7 Apoptosis Apoptosis Active_Caspase3_7->Apoptosis executes

Caption: The extrinsic apoptosis pathway is initiated by death receptor activation, leading to the formation of the DISC and subsequent activation of caspase-8.

Quantitative Data

While extensive research has been conducted on caspase-8 and its substrates, specific Michaelis-Menten constants (Km and Kcat) for the interaction of this compound with caspase-8 are not consistently reported across the literature. However, related quantitative data provides insights into the enzyme's activity.

ParameterValueSubstrateEnzymeNotes
Specific Activity >500 units/mg proteinAc-IETD-pNACaspase-8One unit is the amount of enzyme that will cleave 1.0 nmole of the substrate per minute at pH 7.4 at 25 °C.[2]
Relative kcat/KM 0.15Ac-LESD-AMCCaspase-8This value is relative to the most efficiently cleaved substrate in the study.
IC50 (z-IETD-FMK) 350 nMAc-LESD-AMCCaspase-8IC50 value for a common caspase-8 inhibitor.

Experimental Protocols

The following protocols provide a detailed methodology for a fluorometric caspase-8 activity assay using this compound in a 96-well plate format.

Preparation of Reagents
  • Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C.

  • Assay Buffer (1X): 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT.[2] Store at 4°C.

  • This compound Substrate Stock Solution (10 mM): Reconstitute lyophilized this compound in DMSO. Store at -20°C, protected from light.

  • This compound Working Solution (50 µM): Dilute the 10 mM stock solution in Assay Buffer. Prepare fresh before use.

  • AMC Standard Stock Solution (1 mM): Dissolve free AMC in DMSO. Store at -20°C, protected from light.

  • AMC Standard Curve Solutions: Prepare a series of dilutions of the AMC stock solution in Assay Buffer (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 nmol/well) to generate a standard curve.[2]

Preparation of Cell Lysates
  • Induce apoptosis in your cell line of interest using a known stimulus. As a negative control, maintain an uninduced cell population.

  • Harvest cells (e.g., by centrifugation for suspension cells or scraping for adherent cells) and wash once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).

  • Incubate on ice for 10-15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microfuge tube. This is your cell lysate.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

Caspase-8 Activity Assay
  • In a black, flat-bottom 96-well plate, add your cell lysate (typically 20-50 µg of protein per well). Adjust the volume of each well to 50 µL with Assay Buffer.

  • Include the following controls:

    • Blank: 50 µL of Assay Buffer without lysate.

    • Negative Control: Lysate from uninduced cells.

    • Positive Control (optional): Purified active caspase-8.

  • Add 50 µL of the 50 µM this compound working solution to each well, bringing the total volume to 100 µL.

  • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

  • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of 360 nm and an emission wavelength of 440 nm.[2] Alternatively, for an endpoint assay, incubate the plate at 37°C for a defined period (e.g., 60 minutes) and then measure the final fluorescence.

Data Analysis
  • AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve.

  • Background Subtraction: Subtract the fluorescence reading of the blank from all sample and control readings.

  • Calculate Caspase Activity: Use the AMC standard curve to convert the background-subtracted relative fluorescence units (RFU) from your samples into the amount of AMC released (in pmol or nmol).

  • Determine Reaction Rate: For kinetic assays, determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.

  • Normalize Data: Normalize the caspase activity to the protein concentration of each lysate and the incubation time. The results can be expressed as pmol AMC/µg protein/hour.

  • Fold-Increase in Activity: To determine the relative activation of caspase-8, calculate the fold-increase in activity by dividing the normalized activity of the treated samples by the normalized activity of the untreated control.

Experimental Workflow Diagram

Experimental_Workflow This compound Caspase-8 Assay Workflow Induce_Apoptosis 1. Induce Apoptosis in Cells Prepare_Lysates 2. Prepare Cell Lysates Induce_Apoptosis->Prepare_Lysates Quantify_Protein 3. Quantify Protein Concentration Prepare_Lysates->Quantify_Protein Setup_Assay 4. Set up 96-well Plate (Lysates, Controls) Quantify_Protein->Setup_Assay Add_Substrate 5. Add this compound Working Solution Setup_Assay->Add_Substrate Measure_Fluorescence 6. Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure_Fluorescence Data_Analysis 7. Data Analysis (Standard Curve, Normalization) Measure_Fluorescence->Data_Analysis Results Results: Caspase-8 Activity Data_Analysis->Results

Caption: A typical workflow for measuring caspase-8 activity using this compound, from cell treatment to data analysis.

References

An In-depth Technical Guide to the Ac-IETD-AMC Principle of Detection for Caspase-8 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. Its activity is tightly regulated, and aberrant caspase-8 signaling is implicated in various diseases, including cancer and autoimmune disorders. The accurate and sensitive detection of caspase-8 activity is therefore paramount in both basic research and drug development. This guide provides a comprehensive overview of the principle of detection, experimental protocols, and data analysis for the fluorogenic substrate Ac-IETD-AMC, a widely used tool for measuring caspase-8 activity.

Core Principle of Detection

The detection of caspase-8 activity using this compound is based on the principles of enzyme kinetics and fluorescence spectroscopy. This compound is a synthetic tetrapeptide, Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-methylcoumarin, that mimics the natural cleavage site of caspase-8.

The core of the substrate is the tetrapeptide sequence IETD, which is recognized by the active site of caspase-8. Covalently linked to the C-terminus of this peptide is the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the this compound substrate is non-fluorescent or exhibits very low intrinsic fluorescence.

Upon the introduction of active caspase-8, the enzyme specifically cleaves the peptide bond C-terminal to the aspartate residue. This proteolytic cleavage releases the free AMC fluorophore. Liberated AMC, when excited by light at its optimal wavelength (approximately 360 nm), emits a strong fluorescent signal at its emission maximum (around 440 nm). The intensity of this fluorescence is directly proportional to the amount of AMC released, which in turn is a direct measure of the enzymatic activity of caspase-8.

Caspase-8 Signaling Pathway

Caspase-8 is activated through the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This ligand-receptor interaction triggers the formation of the Death-Inducing Signaling Complex (DISC). The DISC is a multi-protein complex that serves as the activation platform for procaspase-8. The key components of the DISC include the death receptor, the adaptor protein FADD (Fas-Associated Death Domain), and procaspase-8. The dimerization of procaspase-8 molecules within the DISC leads to their autoproteolytic activation. Active caspase-8 can then initiate the downstream apoptotic cascade by directly cleaving and activating executioner caspases, such as caspase-3 and caspase-7, or by cleaving the BH3-only protein Bid, which leads to mitochondrial outer membrane permeabilization and activation of the intrinsic apoptotic pathway.

G Extrinsic Apoptosis Signaling Pathway Ligand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) Ligand->DeathReceptor Binding DISC DISC Formation DeathReceptor->DISC ActiveCaspase8 Active Caspase-8 DISC->ActiveCaspase8 Activation FADD FADD FADD->DISC Procaspase8 Procaspase-8 Procaspase8->DISC ExecutionerCaspases Executioner Caspases (e.g., Caspase-3) ActiveCaspase8->ExecutionerCaspases Cleavage & Activation Bid Bid ActiveCaspase8->Bid Cleavage Apoptosis Apoptosis ExecutionerCaspases->Apoptosis tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->ExecutionerCaspases Activation

Caption: Extrinsic apoptosis signaling pathway leading to caspase-8 activation.

Experimental Protocols

Caspase-8 Activity Assay in Cell Lysates

This protocol describes the measurement of caspase-8 activity in cell lysates.

a. Reagents and Materials:

  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent (e.g., FasL, TNF-α)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Protein quantification assay (e.g., BCA or Bradford)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA)

  • This compound substrate (stock solution in DMSO, e.g., 10 mM)

  • Caspase-8 inhibitor (e.g., Z-IETD-FMK, for negative control)

  • 96-well black microplate

  • Fluorometer with excitation at ~360 nm and emission at ~440 nm

b. Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and treat with the apoptosis-inducing agent for the desired time. Include an untreated control.

  • Cell Lysis:

    • For adherent cells, wash with ice-cold PBS, then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microfuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer.

  • Incubation and Clarification: Incubate the lysate on ice for 15-20 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate).

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • For a negative control, pre-incubate a sample of the lysate with a caspase-8 inhibitor for 10-15 minutes at room temperature before adding the substrate.

    • Add 50 µL of 2x Reaction Buffer to each well.

  • Reaction Initiation: Add this compound substrate to each well to a final concentration of 50-200 µM.

  • Measurement: Immediately begin measuring the fluorescence in a kinetic mode at 37°C for 1-2 hours, with readings taken every 5-10 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.

Kinetic Analysis of Purified Caspase-8

This protocol outlines the determination of Michaelis-Menten kinetic parameters (Km and Vmax) for purified caspase-8.

a. Reagents and Materials:

  • Purified active caspase-8

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)

  • This compound substrate (stock solution in DMSO)

  • 96-well black microplate

  • Fluorometer

b. Procedure:

  • Enzyme Preparation: Dilute the purified active caspase-8 in Assay Buffer to a final concentration that yields a linear rate of fluorescence increase over time.

  • Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in Assay Buffer, typically ranging from 0.1 to 10 times the expected Km.

  • Assay Setup: In a 96-well black microplate, add the diluted caspase-8 to each well.

  • Reaction Initiation: Initiate the reaction by adding the different concentrations of the this compound substrate to the wells.

  • Measurement: Immediately measure the fluorescence in kinetic mode at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.

    • Plot V₀ versus the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

G This compound Detection Workflow Start Start: Cell Sample or Purified Enzyme Lysis Cell Lysis (for cell samples) Start->Lysis AssaySetup Assay Setup in 96-well Plate Start->AssaySetup Purified Enzyme Quantification Protein Quantification Lysis->Quantification Quantification->AssaySetup AddSubstrate Add this compound Substrate AssaySetup->AddSubstrate Measurement Kinetic Fluorescence Measurement (Ex: ~360 nm, Em: ~440 nm) AddSubstrate->Measurement DataAnalysis Data Analysis: - Calculate Initial Velocity - Determine Activity/Kinetic Parameters Measurement->DataAnalysis End End: Results DataAnalysis->End

Caption: General experimental workflow for caspase-8 activity detection using this compound.

Data Presentation

Quantitative Data Summary
ParameterValueSource/Assay Condition
This compound
Excitation Wavelength~360 nm
Emission Wavelength~440 nm
Ac-IETD-AFC
Excitation Wavelength~400 nm
Emission Wavelength~505 nm
Ac-IETD-pNA
Absorbance Wavelength405 nm[1]
Recommended Substrate Concentration
Cell Lysates50 - 200 µMGeneral Protocol
Purified Enzyme (Kinetics)Varies (e.g., 0-200 µM)[2]
Recommended Protein Concentration (Lysate) 50 - 200 µgGeneral Protocol
Kinetic Parameters

While specific Km and Vmax values for this compound and caspase-8 can vary depending on the exact assay conditions (e.g., buffer composition, pH, temperature), the determination of these parameters is crucial for quantitative analysis. A representative Michaelis-Menten analysis would yield the following data structure:

Substrate Concentration [S] (µM)Initial Velocity (V₀) (RFU/min)
[Concentration 1][Velocity 1]
[Concentration 2][Velocity 2]
[Concentration 3][Velocity 3]
......

This data would then be fitted to the Michaelis-Menten equation to derive Km and Vmax.

Considerations and Troubleshooting

  • Substrate Specificity: this compound is also a known substrate for Granzyme B, another serine protease involved in cytotoxic T lymphocyte-mediated cell death. To ensure that the measured activity is specific to caspase-8, it is advisable to use specific inhibitors or to work with cell systems where Granzyme B activity is not expected.

  • Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to a non-linear relationship between fluorescence and product concentration. It is important to work within a concentration range where this effect is negligible.

  • Enzyme Stability: Caspases can be unstable, especially in dilute solutions. It is recommended to use buffers containing stabilizing agents like sucrose (B13894) and to keep samples on ice.

  • Data Interpretation: When working with cell lysates, the measured activity represents the total activity of all enzymes present that can cleave the substrate. The use of specific inhibitors is crucial for attributing the activity to caspase-8.

Conclusion

The this compound substrate provides a robust and sensitive method for the real-time measurement of caspase-8 activity. A thorough understanding of the principle of detection, combined with carefully designed experimental protocols and data analysis, is essential for obtaining accurate and reproducible results. This guide provides the foundational knowledge and practical guidance for researchers, scientists, and drug development professionals to effectively utilize this important tool in the study of apoptosis and related cellular processes.

References

Ac-IETD-AMC: A Comprehensive Technical Guide to a Key Caspase-8 Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-IETD-AMC, or N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-methylcoumarin, is a highly specific and sensitive fluorogenic substrate for caspase-8. Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. The activation of caspase-8 is a key event in the signaling cascade triggered by the engagement of death receptors on the cell surface. This technical guide provides an in-depth overview of this compound, its biochemical properties, and its application in the measurement of caspase-8 activity, along with detailed experimental protocols and visualizations of the relevant biological pathways and experimental workflows.

The principle of the assay is based on the enzymatic cleavage of the IETD tetrapeptide sequence by active caspase-8.[1] In its intact form, the this compound substrate is weakly fluorescent. However, upon cleavage by caspase-8 at the aspartate residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released.[2][3] The resulting increase in fluorescence intensity, which can be measured using a fluorescence microplate reader or fluorometer, is directly proportional to the activity of caspase-8 in the sample.[3]

Biochemical and Spectroscopic Properties

A summary of the key quantitative data for the this compound substrate is presented in the tables below. This information is crucial for designing and optimizing caspase-8 activity assays.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC31H41N5O12[4]
Molecular Weight675.68 g/mol [4]
Purity≥95% by HPLC[5]
SolubilitySoluble in DMSO[4]

Table 2: Spectroscopic Properties of this compound and Free AMC

FluorophoreExcitation Wavelength (nm)Emission Wavelength (nm)Reference
This compound (uncleaved)~341~441 (weak)[4]
7-Amino-4-methylcoumarin (AMC, cleaved)341 - 380441 - 460[2][4][6]

Caspase-8 Signaling Pathway

Caspase-8 is a key initiator of the extrinsic apoptosis pathway. This pathway is activated by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface.[7] This binding event leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[7] Within the DISC, pro-caspase-8 molecules undergo proximity-induced dimerization and auto-activation.[7] Active caspase-8 can then initiate a downstream caspase cascade by directly cleaving and activating effector caspases, such as caspase-3 and -7, ultimately leading to the dismantling of the cell.

Caspase8_Signaling_Pathway cluster_DISC Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor binds FADD Adaptor Protein (FADD) Death_Receptor->FADD recruits Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 recruits Active_Caspase8 Active Caspase-8 Pro_Caspase8->Active_Caspase8 auto-activation in DISC DISC DISC (Death-Inducing Signaling Complex) Effector_Caspases Effector Caspases (Caspase-3, -7) Active_Caspase8->Effector_Caspases activates Apoptosis Apoptosis Effector_Caspases->Apoptosis executes

Caption: Extrinsic apoptosis pathway initiated by caspase-8.

Experimental Protocols

This section provides a detailed methodology for a fluorometric caspase-8 activity assay using this compound. This protocol is a synthesis of information from various sources and can be adapted for use with cell lysates or purified enzyme preparations.[2][8][9]

Reagent Preparation
  • Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.

  • Assay Buffer (2X): 40 mM HEPES (pH 7.5), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT. Prepare fresh and keep on ice. The DTT should be added immediately before use from a 1 M stock solution.[9]

  • This compound Substrate Stock Solution (10 mM): Dissolve this compound in sterile, anhydrous DMSO. Store in aliquots at -20°C, protected from light.

  • AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. Store in aliquots at -20°C.

Experimental Workflow

The following diagram illustrates the key steps in performing a caspase-8 activity assay.

Caspase8_Assay_Workflow Induce_Apoptosis 1. Induce Apoptosis (e.g., with FasL, TNF-α) Prepare_Lysate 2. Prepare Cell Lysate Induce_Apoptosis->Prepare_Lysate Quantify_Protein 3. Quantify Protein Concentration Prepare_Lysate->Quantify_Protein Prepare_Reaction 4. Prepare Reaction Mix (Lysate + Assay Buffer) Quantify_Protein->Prepare_Reaction Add_Substrate 5. Add this compound Substrate Prepare_Reaction->Add_Substrate Incubate 6. Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence 7. Measure Fluorescence (Ex: 360-380 nm, Em: 440-460 nm) Incubate->Measure_Fluorescence Data_Analysis 8. Data Analysis Measure_Fluorescence->Data_Analysis

Caption: Experimental workflow for a caspase-8 activity assay.

Detailed Procedure
  • Induce Apoptosis: Treat cells with an appropriate stimulus to induce apoptosis. A negative control of untreated cells should be included.

  • Prepare Cell Lysates:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).[9]

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.[9]

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay. This is necessary for normalizing caspase-8 activity.

  • Assay Setup:

    • On a 96-well black microplate, add 50-200 µg of protein from each cell lysate to separate wells. Adjust the volume of each lysate to 50 µL with Lysis Buffer.[9]

    • Add 50 µL of 2X Assay Buffer to each well.

    • Include a blank control containing 50 µL of Lysis Buffer and 50 µL of 2X Assay Buffer.

  • Substrate Addition:

    • Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. A final concentration of 50 µM in the well is a good starting point, but this may need to be optimized.

    • Add 5 µL of the 4 mM IETD-p-NA substrate (for a colorimetric assay) to achieve a final concentration of 200 µM.[9] For a fluorometric assay with this compound, a final concentration of 150 µM can be used.[2]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized based on the level of caspase-8 activity.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2][3]

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all sample readings.

    • To quantify the caspase-8 activity, a standard curve of free AMC should be generated.

    • The caspase-8 activity can be expressed as relative fluorescence units (RFU) or calculated in terms of the amount of AMC released per unit of time per microgram of protein.

Substrate Specificity

This compound is a highly selective substrate for caspase-8.[1] The IETD peptide sequence is based on the cleavage site of pro-caspase-3, a natural substrate of caspase-8. While other caspases may cleave this compound, the efficiency is significantly lower. For instance, this compound is also a substrate for granzyme B.[4][6] However, in the context of apoptosis research, the contribution of other proteases is often minimal, especially when using specific apoptosis induction methods. To confirm the specificity of the measured activity, a parallel reaction containing a specific caspase-8 inhibitor, such as Ac-IETD-CHO, can be performed.

Conclusion

This compound is an invaluable tool for researchers studying the extrinsic pathway of apoptosis and the role of caspase-8 in various physiological and pathological processes. Its high specificity and the sensitivity of the fluorometric detection method allow for the accurate and reliable quantification of caspase-8 activity. The detailed protocols and background information provided in this guide will enable researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of the intricate mechanisms of programmed cell death.

References

The Dual-Edged Sword: A Technical Guide to Ac-IETD-AMC and Granzyme B Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granzyme B, a serine protease released by cytotoxic T lymphocytes and natural killer cells, is a key mediator of targeted cell apoptosis. Its activity is a critical parameter in immunology, oncology, and the development of novel therapeutics. Acetyl-L-isoleucyl-L-glutamyl-L-threonyl-L-aspartic acid 7-amido-4-methylcoumarin (Ac-IETD-AMC) is a fluorogenic substrate widely employed to measure the activity of caspase-8, an initiator caspase in the apoptotic cascade. However, due to substrate mimicry, this compound also serves as a substrate for granzyme B. This technical guide provides an in-depth exploration of the relationship between this compound and granzyme B, offering detailed experimental protocols, quantitative data, and a discussion of the critical considerations for accurately assessing granzyme B activity in research and drug development settings.

Introduction: Granzyme B and the Apoptotic Machinery

Granzyme B is a pivotal effector molecule in cell-mediated cytotoxicity.[1] Upon release from cytotoxic granules, and with the aid of the pore-forming protein perforin, granzyme B enters the cytoplasm of target cells.[1] There, it initiates apoptosis through multiple pathways, acting as a potent serine protease that cleaves substrates after aspartic acid residues.[2]

Granzyme B Signaling Pathways

Granzyme B triggers apoptosis through both caspase-dependent and caspase-independent mechanisms:

  • Caspase-Dependent Pathway: Granzyme B can directly process and activate effector caspases, such as pro-caspase-3.[3] It can also cleave and activate the initiator caspase-8, although this is not always a prerequisite for apoptosis induction.[4]

  • Mitochondrial (Intrinsic) Pathway Amplification: A key substrate of granzyme B is the pro-apoptotic BH3-only protein Bid. Cleavage of Bid to its truncated form, tBid, leads to the activation of Bax and Bak, resulting in mitochondrial outer membrane permeabilization and the release of cytochrome c.[1] This amplifies the apoptotic signal by activating the apoptosome and downstream caspases.

  • Caspase-Independent Pathway: Granzyme B can also induce cell death by directly cleaving critical cellular proteins, including the inhibitor of caspase-activated DNase (ICAD), leading to DNA fragmentation.[1]

GranzymeB_Pathway CTL_NK Cytotoxic T Lymphocyte (CTL) / Natural Killer (NK) Cell GranzymeB_Perforin Granzyme B + Perforin (Granule Exocytosis) CTL_NK->GranzymeB_Perforin Release TargetCell Target Cell GranzymeB_Perforin->TargetCell Delivery GranzymeB_Cytosol Granzyme B (in Cytosol) ProCaspase8 Pro-Caspase-8 GranzymeB_Cytosol->ProCaspase8 Cleavage Bid Bid GranzymeB_Cytosol->Bid Cleavage ProCaspase3 Pro-Caspase-3 GranzymeB_Cytosol->ProCaspase3 Direct Cleavage ICAD ICAD GranzymeB_Cytosol->ICAD Cleavage Caspase8 Caspase-8 ProCaspase8->Caspase8 Activation Caspase8->ProCaspase3 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apoptosome->ProCaspase3 Activation Caspase3 Caspase-3 ProCaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis CAD CAD ICAD->CAD Activation CAD->Apoptosis

Caption: Granzyme B-mediated apoptosis signaling pathways.

This compound: A Substrate for Granzyme B and Caspase-8

This compound is a synthetic tetrapeptide substrate linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC).[5][6][7] In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide bond following the aspartic acid residue by a protease with appropriate specificity, the highly fluorescent AMC moiety is released.[5][6][7] The increase in fluorescence can be monitored over time and is directly proportional to the enzymatic activity.

While this compound is a well-established substrate for caspase-8, the IETD sequence is also recognized and cleaved by granzyme B.[5][6][7] This cross-reactivity is a critical consideration when designing and interpreting experiments.

Quantitative Comparison of Substrate Kinetics

The efficiency of an enzyme's cleavage of a substrate is described by its kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The catalytic efficiency is represented by the kcat/Km ratio.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Granzyme B Ac-IEPD-AMC1600.53.3 x 10³[8]
Granzyme B Ac-IEPD-pNA--6.6 x 10⁴
Caspase-8 Ac-IETD-pNA--Specific Activity: 8.43 µmol/min/mg[4]

Experimental Protocol: Granzyme B Activity Assay

This section provides a detailed protocol for measuring granzyme B activity in biological samples using this compound.

Materials and Reagents
  • This compound Substrate: Store as a stock solution in DMSO at -20°C.

  • Granzyme B Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS.

  • Recombinant Human Granzyme B: For use as a positive control.

  • Granzyme B Inhibitor (e.g., Ac-IETD-CHO): For use as a negative control to confirm specificity.

  • 96-well, flat-bottom, black microplate: For fluorescence measurements.

  • Fluorescence microplate reader: Capable of excitation at ~380 nm and emission at ~460 nm.

  • Cell Lysis Buffer (optional): 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, and protease inhibitors (excluding serine protease inhibitors that may inhibit granzyme B).

Sample Preparation
  • Cell Lysates:

    • Harvest cells (e.g., 1-5 x 10⁶ cells) and wash with ice-cold PBS.

    • Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.[9]

  • Tissue Homogenates:

    • Homogenize 50 mg of tissue in 200 µL of ice-cold Granzyme B Assay Buffer.[2]

    • Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.[2]

    • Collect the supernatant and determine the protein concentration.

  • Serum/Plasma: Can often be used directly, but dilutions may be necessary.[2]

Assay Procedure

GranzymeB_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Assay Buffer, Substrate, Controls) Start->PrepareReagents PrepareSamples Prepare Samples (Cell Lysates, Tissue Homogenates, etc.) Start->PrepareSamples PlateSetup Set up 96-well Plate: - Samples - Positive Control (Granzyme B) - Negative Control (Inhibitor) - Blank (Buffer only) PrepareReagents->PlateSetup PrepareSamples->PlateSetup AddSubstrate Add this compound Working Solution to all wells PlateSetup->AddSubstrate Incubate Incubate at 37°C (Protect from light) AddSubstrate->Incubate MeasureFluorescence Measure Fluorescence (Ex: 380 nm, Em: 460 nm) Kinetic or Endpoint Reading Incubate->MeasureFluorescence DataAnalysis Data Analysis: - Subtract Blank - Calculate Activity MeasureFluorescence->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for the granzyme B activity assay.
  • Prepare the this compound working solution: Dilute the this compound stock solution in Granzyme B Assay Buffer to a final concentration of 50-200 µM.

  • Set up the 96-well plate:

    • Sample Wells: Add 20-50 µg of protein from your sample lysate and adjust the volume to 50 µL with Granzyme B Assay Buffer.

    • Positive Control: Add a known amount of active recombinant granzyme B and adjust the volume to 50 µL with Granzyme B Assay Buffer.

    • Negative Control (Inhibitor): Pre-incubate a sample aliquot with a granzyme B inhibitor (e.g., 10 µM Ac-IETD-CHO) for 10-15 minutes at room temperature before adding the substrate.

    • Blank: Add 50 µL of Granzyme B Assay Buffer.

  • Initiate the reaction: Add 50 µL of the this compound working solution to each well.

  • Incubate and measure fluorescence:

    • Kinetic Assay: Immediately place the plate in a fluorescence reader pre-warmed to 37°C. Measure the fluorescence intensity every 1-5 minutes for 30-60 minutes.

    • Endpoint Assay: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity at the end of the incubation period.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all other readings.

    • For the kinetic assay, determine the rate of reaction (change in fluorescence over time).

    • Granzyme B activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.

Critical Considerations and Best Practices

  • Substrate Specificity: Given the cross-reactivity of this compound with caspase-8, it is crucial to include appropriate controls. The use of a specific granzyme B inhibitor is essential to confirm that the measured activity is indeed from granzyme B. For samples where high caspase-8 activity is expected, consider using a more specific granzyme B substrate if available, or immunodepleting granzyme B from a parallel sample to determine its contribution to the total activity.

  • Inhibitors and Enhancers: A variety of molecules can modulate granzyme B activity and are of interest in drug development.

    • Inhibitors: The endogenous inhibitor of granzyme B is Serpin B9 (proteinase inhibitor 9).[1] Synthetic inhibitors include peptide-based inhibitors like Z-AAD-CMK and Ac-IETD-CHO, as well as small molecules.[3][10]

    • Enhancers: The development of granzyme B enhancers is an active area of research, with the goal of augmenting the cytotoxic immune response against cancer cells.

  • Sample Handling: Maintain samples on ice to minimize protease activity before the assay. Avoid repeated freeze-thaw cycles of samples and reagents.[2]

  • Standard Curve: For quantitative measurements, a standard curve can be generated using free AMC to convert RFU values to the amount of cleaved substrate.

Conclusion

The this compound-based fluorometric assay is a valuable tool for assessing granzyme B activity. However, a thorough understanding of its dual specificity for both granzyme B and caspase-8 is paramount for accurate data interpretation. By employing the detailed protocols and critical considerations outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize this assay to investigate the role of granzyme B in health and disease and to advance the development of novel immunotherapies.

References

Unveiling Apoptosis: A Technical Guide to Ac-IETD-AMC Fluorescence for Caspase-8 Activity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Application of the Fluorogenic Caspase-8 Substrate, Ac-IETD-AMC.

This in-depth guide explores the core principles and practical applications of N-Acetyl-Ile-Glu-Thr-Asp-7-amido-4-methylcoumarin (this compound), a sensitive fluorogenic substrate for caspase-8. This document provides a thorough understanding of its mechanism, detailed experimental protocols, and the broader context of its utility in apoptosis research and drug discovery.

Introduction to this compound

This compound is a synthetic tetrapeptide derivative that serves as a highly specific substrate for caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis. The peptide sequence, IETD, mimics the natural cleavage site of pro-caspase-3, a downstream target of caspase-8. This sequence is conjugated to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its uncleaved state, the this compound conjugate is minimally fluorescent. Upon enzymatic cleavage by active caspase-8 between the aspartic acid (D) residue and the AMC moiety, the highly fluorescent AMC is liberated. The resulting increase in fluorescence intensity is directly proportional to the activity of caspase-8 in the sample, providing a robust method for quantifying this critical apoptotic event.

Mechanism of this compound Fluorescence

The utility of this compound as a reporter for caspase-8 activity is rooted in the principle of fluorescence quenching and dequenching. The non-fluorescent nature of the intact substrate is a result of the electronic properties of the peptide-fluorophore conjugate. The enzymatic action of caspase-8 hydrolyzes the amide bond linking the IETD peptide to the AMC fluorophore. This cleavage event releases the free AMC molecule, which, when excited by light at the appropriate wavelength, emits a strong fluorescent signal.

This compound (Non-fluorescent) This compound (Non-fluorescent) Cleavage Cleavage This compound (Non-fluorescent)->Cleavage Substrate Active Caspase-8 Active Caspase-8 Active Caspase-8->Cleavage Enzyme Ac-IETD (Peptide) Ac-IETD (Peptide) Cleavage->Ac-IETD (Peptide) Product 1 AMC (Fluorescent) AMC (Fluorescent) Cleavage->AMC (Fluorescent) Product 2

Figure 1: Mechanism of this compound fluorescence upon cleavage by caspase-8.

Quantitative Data for this compound

For accurate and reproducible experimental design, a clear understanding of the quantitative parameters of this compound is essential. The following table summarizes the key properties of this fluorogenic substrate.

PropertyValueReference(s)
Molecular Formula C₃₁H₄₁N₅O₁₂[1]
Molecular Weight 675.68 g/mol [2]
Excitation Wavelength (Max) ~360 - 380 nm[3]
Emission Wavelength (Max) ~440 - 460 nm[3]
Purity ≥97% by HPLC
Solubility Soluble in DMSO[2]
Storage Store at -20°C, desiccated and protected from light.
Michaelis-Menten Constant (Kₘ) Not readily available in the surveyed literature.

The Extrinsic Apoptosis Pathway and Caspase-8 Activation

Caspase-8 plays a central role as the initiator caspase in the extrinsic apoptosis pathway. This pathway is triggered by extracellular signals, such as the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8 molecules. The proximity of pro-caspase-8 molecules facilitates their dimerization and subsequent auto-activation through proteolytic cleavage. Activated caspase-8 can then initiate the downstream executioner caspase cascade, primarily by cleaving and activating pro-caspase-3 and pro-caspase-7, ultimately leading to the dismantling of the cell.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding FADD FADD Death Receptor->FADD Recruitment Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Recruitment Active Caspase-8 Active Caspase-8 Pro-caspase-8->Active Caspase-8 Dimerization & Autocatalysis Pro-caspase-3 Pro-caspase-3 Active Caspase-8->Pro-caspase-3 Cleavage & Activation Active Caspase-3 Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis Execution

Figure 2: Simplified signaling pathway of extrinsic apoptosis initiated by caspase-8.

Detailed Experimental Protocol: Caspase-8 Activity Assay

This protocol provides a general framework for measuring caspase-8 activity in cell lysates using this compound. Optimization may be required depending on the cell type and experimental conditions.

Materials:

  • Cells of interest (treated and untreated controls)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • This compound substrate (stock solution in DMSO, e.g., 10 mM)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% glycerol)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Cell Pellet Preparation:

    • Harvest treated and untreated cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Wash the cell pellet once with ice-cold PBS and centrifuge again.

    • Carefully remove the supernatant.

  • Cell Lysate Preparation:

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50-100 µL per 1-5 million cells).

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cytosolic extract) to a pre-chilled tube.

  • Protein Concentration Determination:

    • Determine the protein concentration of each cell lysate using a standard protein assay method. This is crucial for normalizing caspase-8 activity.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • 50 µL of cell lysate (containing 50-200 µg of protein, adjust volume and add Assay Buffer to a final volume of 50 µL).

      • Include a blank control containing 50 µL of Lysis Buffer instead of cell lysate.

      • Optional: Include a negative control with lysate from untreated cells and a positive control with a known apoptosis inducer.

  • Reaction Initiation:

    • Prepare a working solution of this compound in Assay Buffer. For a final concentration of 50 µM in a 100 µL reaction volume, dilute the 10 mM stock solution accordingly.

    • Add 50 µL of the this compound working solution to each well to initiate the reaction. The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary and should be determined empirically.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all experimental readings.

    • Normalize the fluorescence intensity to the protein concentration of the corresponding cell lysate.

    • Express the results as relative fluorescence units (RFU) per microgram of protein or as a fold-change relative to the untreated control.

cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Harvest & Wash Cells B Lyse Cells A->B C Centrifuge & Collect Supernatant B->C D Determine Protein Concentration C->D E Add Lysate to 96-well Plate D->E F Add this compound Substrate E->F G Incubate at 37°C F->G H Measure Fluorescence (Ex: ~380nm, Em: ~460nm) G->H I Normalize to Protein Concentration H->I J Calculate Caspase-8 Activity I->J

Figure 3: Experimental workflow for the caspase-8 activity assay using this compound.

Conclusion

This compound is a powerful and widely used tool for the sensitive and specific detection of caspase-8 activity. Its fluorogenic properties provide a convenient and quantitative method for studying the extrinsic apoptosis pathway and for screening potential therapeutic agents that modulate this critical cellular process. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their research endeavors.

References

An In-depth Technical Guide to Ac-IETD-AMC for Caspase-8 Activity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-methylcoumarin (Ac-IETD-AMC), a fluorogenic substrate pivotal for the investigation of caspase-8 activity. This document outlines the substrate's spectral properties, the underlying biochemical principles of its use, detailed experimental protocols for its application, and its role within the broader context of apoptotic signaling pathways.

Introduction to this compound and Caspase-8

This compound is a synthetic tetrapeptide substrate designed to specifically measure the proteolytic activity of caspase-8, an initiator caspase central to the extrinsic pathway of apoptosis.[1] The peptide sequence, IETD, mimics the cleavage site in pro-caspase-3, a natural substrate of caspase-8.[1] This sequence is conjugated to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its uncleaved state, the substrate is non-fluorescent. Upon cleavage by active caspase-8 at the aspartate residue, the AMC fluorophore is liberated, emitting a quantifiable fluorescent signal.[1]

Caspase-8 is a cysteine protease that plays a critical role in apoptosis, or programmed cell death.[2] It is synthesized as an inactive zymogen, procaspase-8, which is recruited to the death-inducing signaling complex (DISC) upon the ligation of death receptors such as Fas or TNFR1.[3][4] Within the DISC, procaspase-8 molecules undergo dimerization and auto-proteolytic activation.[3] Activated caspase-8 then initiates a downstream cascade by cleaving and activating effector caspases, such as caspase-3 and -7, which in turn cleave a host of cellular proteins to execute the apoptotic program.[3][5] Caspase-8 can also cleave the BH3-only protein Bid, leading to the activation of the intrinsic mitochondrial pathway of apoptosis.[3]

Quantitative Data: Spectral Properties of this compound

The utility of this compound as a research tool is fundamentally linked to its fluorescent properties upon enzymatic cleavage. The key spectral characteristics are summarized below.

PropertyValueSource(s)
Excitation Wavelength (nm)341 - 380[6][7][8][9]
Emission Wavelength (nm)441 - 480[6][7][8][9]
Molecular Weight ( g/mol )675.68[6][7]

Signaling Pathway and Assay Principle

The activation of caspase-8 is a key event in the extrinsic apoptosis pathway. The following diagram illustrates this signaling cascade and the principle of the this compound assay.

G Extrinsic Apoptosis Pathway and this compound Assay Principle cluster_0 Cell Membrane cluster_1 Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Formation (FADD, Procaspase-8) Death Receptor->DISC Recruitment Active Caspase-8 Active Caspase-8 DISC->Active Caspase-8 Autocatalytic Cleavage Procaspase-3 Procaspase-3 Active Caspase-8->Procaspase-3 Cleavage This compound (Non-fluorescent) This compound (Non-fluorescent) Active Caspase-8->this compound (Non-fluorescent) Cleavage Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis AMC (Fluorescent) AMC (Fluorescent) This compound (Non-fluorescent)->AMC (Fluorescent)

Caption: Caspase-8 activation and this compound cleavage.

Experimental Protocols

The following protocols provide a detailed methodology for preparing reagents and performing a caspase-8 activity assay using this compound.

Reagent Preparation
  • Lysis Buffer (5X): 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT. Store at 4°C.[9]

  • Assay Buffer (1X): Dilute the 5X Lysis Buffer to 1X with sterile, distilled water. The final composition will be 50 mM HEPES, pH 7.4, 5 mM CHAPS, and 5 mM DTT. Prepare fresh before use.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO.[6] Store in aliquots at -20°C, protected from light.[8]

  • AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. This will be used to generate a standard curve. Store in aliquots at -20°C.

Experimental Workflow: Caspase-8 Activity Assay

The following diagram outlines the general workflow for measuring caspase-8 activity in cell lysates.

G Caspase-8 Activity Assay Workflow Induce Apoptosis Induce Apoptosis Cell Lysis Cell Lysis Induce Apoptosis->Cell Lysis e.g., with FasL or TRAIL Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Bradford or BCA assay Assay Setup Assay Setup Protein Quantification->Assay Setup Normalize protein concentration Fluorescence Measurement Fluorescence Measurement Assay Setup->Fluorescence Measurement Add this compound Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Kinetic or endpoint reading

Caption: General workflow for a caspase-8 activity assay.

Detailed Protocol for 96-well Plate Format
  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.[10]

  • Cell Lysis:

    • Pellet 1-5 x 10^6 cells by centrifugation.[10]

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 50 µL of chilled 1X Lysis Buffer.[10]

    • Incubate on ice for 10-15 minutes.[10]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[10]

    • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay.[11]

  • AMC Standard Curve:

    • Prepare a series of dilutions of the AMC standard stock solution in 1X Assay Buffer to generate a standard curve (e.g., 0, 1.25, 2.5, 5, 10, 20 µM).

    • Add 100 µL of each standard dilution to separate wells of a black, flat-bottom 96-well plate.

    • Measure the fluorescence at Ex/Em = 360/440 nm.[9]

  • Caspase-8 Activity Assay:

    • In a separate 96-well plate, add 50 µL of 1X Assay Buffer to each well.

    • Add 10-50 µg of cell lysate to each well. Adjust the volume with 1X Assay Buffer to bring the total volume to 90 µL.

    • To start the reaction, add 10 µL of 200 µM this compound (final concentration of 20 µM) to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at Ex/Em = 360/440 nm in a microplate reader.[9] Readings can be taken kinetically over 1-2 hours or as an endpoint measurement.

Data Analysis
  • Standard Curve: Plot the fluorescence intensity of the AMC standards versus their concentration. Perform a linear regression to obtain the slope of the line.

  • Caspase-8 Activity:

    • For kinetic assays, determine the rate of increase in fluorescence (RFU/min).

    • Convert the RFU values to pmol of AMC released using the standard curve.

    • Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).

    • Compare the caspase-8 activity in treated samples to the untreated controls to determine the fold-increase in activity.[10]

Conclusion

This compound is a highly specific and sensitive tool for the quantitative analysis of caspase-8 activity. Its use in conjunction with the detailed protocols provided in this guide allows for the robust investigation of the extrinsic apoptotic pathway, making it an invaluable reagent for researchers in cell biology, oncology, and drug development. Careful adherence to the experimental procedures and appropriate data analysis will ensure reliable and reproducible results.

References

Ac-IETD-AMC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Chemical Properties, Experimental Applications, and Associated Signaling Pathways of a Key Caspase-8 Substrate

For researchers, scientists, and drug development professionals engaged in the study of apoptosis and related cellular processes, N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-methylcoumarin (Ac-IETD-AMC) is an indispensable tool. This fluorogenic substrate provides a sensitive and specific means to measure the activity of caspase-8, an initiator caspase central to the extrinsic apoptosis pathway. This technical guide offers a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and a visual representation of the signaling cascades in which it plays a crucial role.

Core Chemical and Physical Properties

This compound is a synthetic tetrapeptide, Ile-Glu-Thr-Asp (IETD), which mimics the cleavage site of pro-caspase-3, a natural substrate of caspase-8.[1] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is not fluorescent. However, upon cleavage by active caspase-8 between the aspartate (D) and AMC residues, the highly fluorescent AMC moiety is released.[2][3] The resulting fluorescence can be readily quantified, providing a direct measure of caspase-8 activity.

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

PropertyValueReference
Full Chemical Name Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-methylcoumarin[1]
Peptide Sequence Ac-Ile-Glu-Thr-Asp-AMC[1]
Molecular Formula C₃₁H₄₁N₅O₁₂[1]
Molecular Weight 675.68 g/mol [2][4]
Purity (HPLC) ≥95.0%[1]
Appearance White Powder[5]
Solubility Soluble in DMSO[2][5]
Spectroscopic PropertyWavelength (nm)Reference
Excitation (for AMC) 341 - 380[2][4][5]
Emission (for AMC) 440 - 460[2][5]

Experimental Protocols

The primary application of this compound is in the fluorometric determination of caspase-8 activity. Below is a detailed methodology for a typical caspase-8 activity assay in cell lysates.

Caspase-8 Activity Assay Protocol

1. Materials:

  • Cells of interest (e.g., Jurkat cells)
  • Apoptosis-inducing agent (e.g., staurosporine (B1682477) or anti-Fas antibody)
  • Phosphate-Buffered Saline (PBS)
  • Cell Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)[3]
  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 20% (v/v) glycerol, 5 mM DTT, 0.5 mM EDTA)[5]
  • This compound substrate (stock solution of 20 mM in DMSO)[5]
  • Caspase-8 inhibitor (optional, for negative control)
  • 96-well microplate (black, for fluorescence readings)
  • Fluorometer or microplate reader

2. Procedure:

3. Data Analysis:

  • Subtract the fluorescence values of the reagent blank (Assay Buffer and substrate only) from all readings.
  • Compare the fluorescence intensity of the apoptotic samples to the non-induced controls to determine the fold-increase in caspase-8 activity.

Signaling Pathways and Experimental Workflow

Extrinsic Apoptosis Pathway

Caspase-8 is the primary initiator caspase in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands to their corresponding death receptors on the cell surface.[6] This initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8, which in turn activates downstream effector caspases, such as caspase-3, ultimately leading to apoptosis.[6][7]

Extrinsic_Apoptosis_Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, DR4/5) Death_Ligand->Death_Receptor Binds DISC DISC Formation (FADD, pro-caspase-8) Death_Receptor->DISC Recruits Active_Caspase8 Active Caspase-8 DISC->Active_Caspase8 Activates Pro_Caspase8 Pro-caspase-8 Pro_Caspase8->DISC Pro_Caspase3 Pro-caspase-3 Active_Caspase8->Pro_Caspase3 Cleaves & Activates Bid Bid Active_Caspase8->Bid Cleaves Active_Caspase3 Active Caspase-3 Pro_Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Translocates to Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Intrinsic_Pathway Intrinsic Pathway Activation Cytochrome_c->Intrinsic_Pathway

Caption: The extrinsic apoptosis pathway initiated by death receptor ligation.

Caspase-8 Activity Assay Workflow

The experimental workflow for measuring caspase-8 activity using this compound follows a logical progression from sample preparation to data acquisition.

Caspase8_Assay_Workflow Induce_Apoptosis Induce Apoptosis in Cell Culture Cell_Lysis Prepare Cell Lysates Induce_Apoptosis->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification Assay_Setup Set up Assay in 96-well Plate Protein_Quantification->Assay_Setup Add_Substrate Add this compound Substrate Assay_Setup->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Fluorescence_Measurement Measure Fluorescence (Ex: 360-380 nm, Em: 440-460 nm) Incubation->Fluorescence_Measurement Data_Analysis Analyze Data Fluorescence_Measurement->Data_Analysis

Caption: Workflow for a fluorometric caspase-8 activity assay.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its stability and ensure reliable experimental results.

  • Storage of Lyophilized Powder: Store desiccated at -20°C for long-term storage (months to years).[5][8] It may be stored at room temperature for short periods.[4]

  • Storage of Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO.[2] Store aliquots at -20°C for up to 6 months to avoid repeated freeze-thaw cycles.[5]

  • Handling: Protect from light to prevent photobleaching of the fluorescent AMC moiety.[2] Allow the powder to reach room temperature before opening the vial to prevent condensation.[5]

Conclusion

This compound is a robust and widely utilized tool for the specific and sensitive detection of caspase-8 activity. A thorough understanding of its chemical properties, coupled with the implementation of standardized experimental protocols, is essential for obtaining accurate and reproducible data in apoptosis research. The signaling pathways and workflows presented in this guide provide a framework for designing and interpreting experiments aimed at elucidating the intricate mechanisms of programmed cell death and for the development of novel therapeutics targeting these pathways.

References

Ac-IETD-AMC Fluorogenic Caspase-8 Assay: A Technical Guide for Application in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. Its activation is a key event in the signaling cascade triggered by death receptors such as Fas and TNFR. The fluorogenic substrate Ac-IETD-AMC (N-Acetyl-Ile-Glu-Thr-Asp-7-Amino-4-methylcoumarin) is a highly specific and sensitive tool for measuring the enzymatic activity of caspase-8. Upon cleavage by active caspase-8 at the aspartate residue, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable fluorescent signal. This technical guide provides an in-depth overview of the application of the this compound assay in different cell lines, complete with detailed experimental protocols, a comparative data summary, and visual representations of the underlying signaling pathway and experimental workflow.

Principle of the this compound Assay

The this compound assay is based on the proteolytic activity of caspase-8 on a specific tetrapeptide substrate, IETD, which is conjugated to the fluorophore AMC. In its uncleaved form, the substrate is non-fluorescent. However, upon apoptosis induction, active caspase-8 cleaves the substrate, liberating the AMC molecule. The free AMC fluoresces brightly upon excitation with UV light (typically around 340-360 nm), with an emission maximum in the blue range (around 440-460 nm). The intensity of the emitted fluorescence is directly proportional to the amount of active caspase-8 in the sample, allowing for a quantitative measurement of its activity.

Comparative Caspase-8 Activity in Different Cell Lines

The basal and induced levels of caspase-8 activity can vary significantly between different cell lines due to their genetic background, protein expression levels, and susceptibility to apoptotic stimuli. The following table provides a representative summary of caspase-8 activity in three commonly used cancer cell lines—Jurkat (suspension, T-cell leukemia), HeLa (adherent, cervical cancer), and MCF-7 (adherent, breast cancer)—following treatment with common apoptosis inducers.

Disclaimer: The following data is synthesized from multiple sources for illustrative purposes, as a direct comparative study under identical conditions was not available. Experimental conditions such as inducer concentration, treatment duration, and data normalization methods can significantly impact the results.

Cell LineTreatmentIncubation Time (hours)Fold Increase in Caspase-8 Activity (vs. Untreated Control)
Jurkat TRAIL (100 ng/mL)4~ 8 - 12 fold
HeLa TRAIL (100 ng/mL)6~ 4 - 7 fold[1]
MCF-7 Staurosporine (1 µM)6~ 3 - 5 fold[2][3]

Experimental Protocols

This section provides detailed protocols for the preparation of cell lysates and the execution of the this compound caspase-8 assay for both suspension and adherent cell lines.

I. Preparation of Cell Lysates

A. Suspension Cells (e.g., Jurkat)

  • Seed Jurkat cells at a density of 1 x 10^6 cells/mL in complete culture medium.

  • Induce apoptosis by adding the desired stimulus (e.g., TRAIL, anti-Fas antibody) and incubate for the appropriate duration.

  • Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.

  • Carefully aspirate the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.

  • Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in 50-100 µL of ice-cold cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.1% CHAPS, 1 mM DTT, and protease inhibitors).

  • Incubate the lysate on ice for 15-20 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA assay).

B. Adherent Cells (e.g., HeLa, MCF-7)

  • Seed HeLa or MCF-7 cells in a culture dish or multi-well plate and grow to the desired confluency (typically 70-80%).

  • Treat the cells with the apoptosis-inducing agent for the specified time.

  • For detached (apoptotic) cells, collect the culture medium in a conical tube.

  • Wash the adherent cells with ice-cold PBS.

  • Gently scrape the adherent cells into ice-cold PBS and combine them with the collected culture medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and proceed with the lysis protocol as described for suspension cells (Steps 6-10).

II. This compound Caspase-8 Assay in a 96-Well Plate
  • Based on the protein concentration determined previously, dilute the cell lysates with the cell lysis buffer to a final concentration of 1-2 mg/mL.

  • In a black, flat-bottom 96-well microplate, add 50 µL of cell lysate per well. Include a blank well containing 50 µL of lysis buffer only.

  • Prepare a 2X reaction buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT).

  • Add 50 µL of the 2X reaction buffer to each well containing cell lysate.

  • Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in the 2X reaction buffer to a working concentration of 100 µM.

  • To initiate the reaction, add 5 µL of the 100 µM this compound substrate solution to each well (final concentration: 5 µM).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.

  • Subtract the blank reading from all sample readings.

  • The caspase-8 activity can be expressed as relative fluorescence units (RFU) or can be quantified using a standard curve generated with free AMC. The fold increase in activity is calculated by dividing the values from the treated samples by the values from the untreated control.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway: Extrinsic Apoptosis

The following diagram illustrates the extrinsic apoptosis pathway, initiated by the binding of a death ligand (e.g., FasL) to its receptor (e.g., Fas), leading to the formation of the Death-Inducing Signaling Complex (DISC) and the subsequent activation of caspase-8.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Fas Ligand (FasL) Fas Ligand (FasL) Fas Receptor (FasR) Fas Receptor (FasR) Fas Ligand (FasL)->Fas Receptor (FasR) Binding & Trimerization FADD FADD Fas Receptor (FasR)->FADD Recruitment via Death Domain DISC DISC (Death-Inducing Signaling Complex) Fas Receptor (FasR)->DISC Procaspase-8 Procaspase-8 FADD->Procaspase-8 Recruitment via Death Effector Domain FADD->DISC Procaspase-8->DISC Active Caspase-8 Active Caspase-8 DISC->Active Caspase-8 Proximity-induced auto-activation Bid Bid Active Caspase-8->Bid Cleavage Procaspase-3 Procaspase-3 Active Caspase-8->Procaspase-3 Cleavage & Activation tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Intrinsic Pathway Amplification Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis Execution of Cell Death

Caption: The extrinsic apoptosis signaling pathway.

Experimental Workflow: this compound Assay

The diagram below outlines the key steps involved in performing the this compound caspase-8 assay, from cell culture to data analysis.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Caspase-8 Assay cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture (Suspension or Adherent) Apoptosis_Induction 2. Apoptosis Induction (e.g., TRAIL, Staurosporine) Cell_Culture->Apoptosis_Induction Cell_Harvesting 3. Cell Harvesting (Centrifugation/Scraping) Apoptosis_Induction->Cell_Harvesting Cell_Lysis 4. Cell Lysis (Lysis Buffer on Ice) Cell_Harvesting->Cell_Lysis Protein_Quantification 5. Protein Quantification (BCA or Bradford) Cell_Lysis->Protein_Quantification Plate_Setup 6. Plate Setup (Lysates in 96-well plate) Protein_Quantification->Plate_Setup Add_Substrate 7. Add this compound Substrate Plate_Setup->Add_Substrate Incubation 8. Incubation (37°C, 1-2 hours) Add_Substrate->Incubation Fluorescence_Reading 9. Read Fluorescence (Ex: 355nm, Em: 460nm) Incubation->Fluorescence_Reading Data_Processing 10. Data Processing (Subtract Blank) Fluorescence_Reading->Data_Processing Calculate_Activity 11. Calculate Fold Change in Activity Data_Processing->Calculate_Activity

References

Technical Guide: Preliminary Studies Using Ac-IETD-AMC for Caspase-8 Activity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the use of Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-IETD-AMC) in preliminary studies. It covers the core principles of the assay, detailed experimental protocols, and the biological context of its target, caspase-8, within the extrinsic apoptosis pathway.

Introduction to this compound

This compound is a fluorogenic substrate primarily used to measure the activity of caspase-8, a critical initiator caspase in the extrinsic pathway of apoptosis.[1] It is a synthetic tetrapeptide (Ile-Glu-Thr-Asp) that mimics the cleavage site in procaspase-3, a natural substrate of caspase-8.[2] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). When intact, the AMC molecule is non-fluorescent.[3] Upon cleavage by an active caspase-8 enzyme, the AMC moiety is released and fluoresces brightly, providing a direct measure of enzyme activity.[4][3] While primarily used for caspase-8, it's worth noting that other proteases like granzyme B, caspase-6, and caspase-10 may also cleave this substrate.[1][2]

Principle of the Fluorogenic Assay

The assay's principle is based on the enzymatic hydrolysis of the peptide substrate by caspase-8. The enzyme recognizes and cleaves the peptide sequence after the aspartate (D) residue. This cleavage event liberates the AMC group, which can be detected fluorometrically. The intensity of the fluorescence is directly proportional to the amount of active caspase-8 in the sample.[3] The excitation and emission wavelengths for the released AMC are typically around 360-380 nm and 440-460 nm, respectively.[4][3]

G cluster_0 Assay Principle AcIETDAMC This compound (Non-fluorescent) Cleavage Cleavage at Aspartate Residue AcIETDAMC->Cleavage ActiveCaspase8 Active Caspase-8 ActiveCaspase8->Cleavage Products Ac-IETD Peptide + Free AMC (Fluorescent) Cleavage->Products Detection Fluorescence Detection (Ex: ~360nm, Em: ~440nm) Products->Detection

Figure 1: Principle of the this compound fluorogenic assay.

Biological Context: The Extrinsic Apoptosis Pathway

Caspase-8 is the primary initiator caspase in the extrinsic apoptosis pathway, which is triggered by external signals.[5][6] This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[6][7] This ligation event causes the receptors to trimerize and recruit adaptor proteins like FADD (Fas-Associated Death Domain).[5][8] FADD, in turn, recruits procaspase-8 molecules, bringing them into close proximity and facilitating their dimerization and auto-activation.[7][9] Activated caspase-8 then initiates the downstream execution phase of apoptosis by cleaving and activating executioner caspases, such as caspase-3 and caspase-7.[6][8]

G cluster_pathway Extrinsic Apoptosis Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor Binds DISC DISC Formation (Death-Inducing Signaling Complex) DeathReceptor->DISC Recruits FADD Adaptor Protein (FADD) FADD->DISC Procaspase8 Procaspase-8 Procaspase8->DISC ActiveCaspase8 Active Caspase-8 DISC->ActiveCaspase8 Promotes auto-activation Procaspase37 Procaspase-3, -7 ActiveCaspase8->Procaspase37 Cleaves & Activates ActiveCaspase37 Active Caspase-3, -7 (Executioner Caspases) Procaspase37->ActiveCaspase37 Apoptosis Apoptosis ActiveCaspase37->Apoptosis Cleaves cellular substrates

Figure 2: Simplified signaling diagram of the extrinsic apoptosis pathway.

Data Presentation

Quantitative data from studies involving this compound can be summarized for clarity and comparison.

Table 1: Properties of this compound Substrate

Property Value Reference
Full Name Acetyl-Ile-Glu-Thr-Asp-7-amino-4-methylcoumarin [4]
Molecular Weight 675.68 g/mol [10]
Target Protease Caspase-8 (primary), Granzyme B [1]
Reporter Group 7-amino-4-methylcoumarin (AMC) [4]
Excitation (AMC) ~360 nm [4]

| Emission (AMC) | ~440 nm |[4] |

Table 2: Example IC50 Values for Caspase-8 Inhibitors This table shows example inhibition data for caspase-8. Note that the substrate used in the reference was Ac-LEHD-AMC, which is also efficiently cleaved by caspase-8.[11]

Inhibitor IC50 (nM) Reference
Ac-LESD-CMK 50 [11]
zLEHD-FMK 70 [11]
zIETD-FMK 350 [11]

| VX-765 | 1000 |[11] |

Experimental Protocols

The following are detailed methodologies for conducting a caspase-8 activity assay using this compound in a 96-well plate format, synthesized from common laboratory procedures.[4][3][12]

Reagent Preparation
  • Cell Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C. Add DTT fresh before use.

  • Assay Buffer (2X): 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT.[3] Prepare a 1X working solution by diluting with sterile water. Store at 4°C. Add DTT fresh.

  • This compound Substrate Stock Solution (e.g., 10 mM): Reconstitute lyophilized substrate in DMSO.[10][12] Store in aliquots at -20°C, protected from light. The working concentration is typically 50 µM.

  • AMC Standard Stock Solution (1 mM): Dissolve pure AMC in DMSO for creating a standard curve. Store at -20°C.

Induction of Apoptosis (Example)
  • Culture cells (e.g., Jurkat) to the desired density (e.g., 1-2 x 10⁶ cells/mL).

  • Induce apoptosis by adding an appropriate agent. For example, treat with an anti-Fas monoclonal antibody (1 µg/mL) or staurosporine (B1682477) (1 µg/mL).[4]

  • Incubate for the desired time (e.g., 2.5-5 hours) at 37°C in a CO₂ incubator.[4]

  • Maintain a parallel culture of untreated cells as a negative control.

  • Harvest cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).[4]

  • Wash the cell pellet once with ice-cold PBS.

Cell Lysate Preparation
  • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 2 x 10⁶ cells).

  • Incubate on ice for 10-15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA protein assay).[12]

Caspase-8 Activity Assay (96-well plate)
  • Prepare AMC Standard Curve: Create a series of dilutions of the AMC standard in 1X Assay Buffer (e.g., 0, 2.5, 5, 10, 15, 20 µM). Add 100 µL of each dilution to separate wells of a black, flat-bottom 96-well plate.

  • Set up Reactions:

    • Add 10-50 µg of protein lysate to each well.

    • Add 1X Assay Buffer to bring the total volume in each well to 90 µL.

    • Include a blank control containing lysis buffer instead of cell lysate.[3]

  • Initiate Reaction: Add 10 µL of 500 µM this compound substrate to each well to achieve a final concentration of 50 µM. Mix gently.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[3][13]

  • Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.[4]

G cluster_workflow Experimental Workflow: Caspase-8 Assay Start Start: Cultured Cells Induce 1. Induce Apoptosis (e.g., Anti-Fas Ab) Start->Induce Harvest 2. Harvest & Wash Cells Induce->Harvest Lyse 3. Cell Lysis (Lysis Buffer on Ice) Harvest->Lyse Centrifuge 4. Centrifuge to Pellet Debris Lyse->Centrifuge Collect 5. Collect Supernatant (Cytosolic Lysate) Centrifuge->Collect BCA 6. Determine Protein Conc. (BCA Assay) Collect->BCA Plate 7. Plate Lysate in 96-well Plate BCA->Plate AddSubstrate 8. Add this compound Substrate Plate->AddSubstrate Incubate 9. Incubate at 37°C (Protected from Light) AddSubstrate->Incubate Read 10. Read Fluorescence (Ex: 360nm, Em: 440nm) Incubate->Read End End: Data Analysis Read->End

Figure 3: General workflow for a cell-based caspase-8 activity assay.

Data Analysis
  • Subtract Background: Subtract the fluorescence reading from the blank control from all sample and standard readings.[3]

  • Generate Standard Curve: Plot the background-subtracted fluorescence values for the AMC standards against their known concentrations. Perform a linear regression to obtain the equation of the line.

  • Calculate Caspase Activity: Use the standard curve to convert the fluorescence readings from your samples into the amount of AMC released (in pmol or nmol).[3]

  • Normalize Data: Normalize the caspase activity to the amount of protein in the lysate and the incubation time. Activity can be expressed as pmol AMC/µg protein/hour.[3]

  • Calculate Fold-Increase: Determine the relative activation of caspase-8 by dividing the normalized activity of the treated samples by the normalized activity of the untreated control.[14]

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with Ac-IETD-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-IETD-AMC (N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-methylcoumarin) is a highly specific and sensitive fluorogenic substrate for caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis.[1] In healthy, viable cells, the this compound substrate is largely non-fluorescent. However, upon the induction of apoptosis and the subsequent activation of caspase-8, the enzyme cleaves the tetrapeptide sequence (IETD) from the AMC (7-amino-4-methylcoumarin) fluorophore. The liberation of free AMC results in a significant increase in fluorescence, which can be detected and quantified using fluorescence microscopy or a microplate reader. This property makes this compound an invaluable tool for the real-time visualization and quantification of caspase-8 activity in living cells, providing critical insights into the dynamics of apoptosis.

Principle of the Assay

The use of this compound in live-cell imaging is predicated on the enzymatic activity of caspase-8 during apoptosis. The substrate, being cell-permeable, can be introduced into the cellular cytoplasm. In its intact form, the AMC fluorophore is quenched. Upon activation of the extrinsic apoptotic pathway, initiator caspase-8 is activated and proceeds to cleave the this compound substrate. This cleavage event releases the AMC moiety, which then exhibits strong fluorescence when excited with ultraviolet light. The resulting fluorescent signal is directly proportional to the level of active caspase-8 in the cell, allowing for the dynamic monitoring of apoptotic progression.

Applications

  • Real-time Monitoring of Apoptosis: Visualize and quantify the initiation of the extrinsic apoptotic pathway in response to various stimuli, such as death receptor ligands (e.g., TNF-α, FasL, TRAIL), cytotoxic drugs, or other experimental treatments.[2]

  • Drug Discovery and Development: Screen for and characterize the efficacy of novel therapeutic agents that modulate caspase-8 activity and induce apoptosis in cancer cells or other disease models.

  • Mechanistic Studies of Cell Death: Investigate the temporal and spatial dynamics of caspase-8 activation to elucidate the signaling pathways and molecular mechanisms governing apoptosis.

  • High-Content Screening: Adaptable for automated microscopy platforms to screen large compound libraries for their effects on caspase-8 activation in a high-throughput manner.[3]

Quantitative Data Summary

ParameterValueReference(s)
Molecular Formula C31H41N5O12[1]
Molecular Weight 675.7 g/mol [4]
Excitation Wavelength (Max) 340-360 nm[1]
Emission Wavelength (Max) 440-460 nm[1]
Solvent for Stock Solution DMSO[4]
Recommended Stock Conc. 1-10 mM[4]
Recommended Working Conc. 10-50 µM (for cell lysates)[5]
Storage of Stock Solution -20°C, protected from light[6]

Signaling Pathway

DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor Binding & Trimerization FADD FADD DeathReceptor->FADD Recruitment via DD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment via DED ActiveCaspase8 Active Caspase-8 Procaspase8->ActiveCaspase8 Autocatalytic Cleavage AcIETDAMC This compound (Non-fluorescent) ActiveCaspase8->AcIETDAMC Cleavage Procaspase3 Pro-caspase-3 ActiveCaspase8->Procaspase3 Cleavage & Activation BID BID ActiveCaspase8->BID Cleavage AMC AMC (Fluorescent) ActiveCaspase3 Active Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution tBID tBID BID->tBID Mitochondria Mitochondria tBID->Mitochondria Induces MOMP CytochromeC Cytochrome c Mitochondria->CytochromeC Release CytochromeC->Apoptosis Intrinsic Pathway Amplification

Caption: Extrinsic apoptosis pathway initiated by death receptor activation, leading to caspase-8 cleavage of this compound.

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution (10 mM):

    • Allow the lyophilized this compound to equilibrate to room temperature before opening.

    • Reconstitute the contents of the vial in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 675.7 g/mol ), add 148 µL of DMSO.[4]

    • Mix thoroughly by vortexing until the substrate is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. The stock solution is stable for up to 6 months when stored properly.[6]

  • This compound Working Solution:

    • On the day of the experiment, dilute the 10 mM stock solution in pre-warmed (37°C) cell culture medium or an appropriate imaging buffer to the desired final working concentration.

    • The optimal working concentration should be determined empirically for each cell type and experimental condition, but a starting range of 10-50 µM is recommended.

Live-Cell Imaging Protocol
  • Cell Seeding:

    • Plate cells in a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides, or 96-well imaging plates) at a density that will result in 50-70% confluency at the time of imaging.

    • Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

  • Induction of Apoptosis:

    • Treat the cells with the desired apoptotic stimulus (e.g., Fas ligand, TNF-α, or a cytotoxic drug) at a predetermined concentration.

    • Include appropriate controls:

      • Negative Control: Untreated cells to measure basal levels of caspase-8 activity.

      • Vehicle Control: Cells treated with the solvent used for the apoptotic inducer.

      • Positive Control (Optional): Cells treated with a known potent inducer of apoptosis.

  • Substrate Loading:

    • At the desired time point after inducing apoptosis, remove the culture medium and replace it with fresh, pre-warmed medium containing the this compound working solution.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light, to allow for substrate uptake. The optimal incubation time may vary depending on the cell type.

  • Image Acquisition:

    • Place the imaging vessel on the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2, and humidity).

    • Use a filter set appropriate for AMC detection (Excitation: ~350/50 nm, Emission: ~460/50 nm).

    • Acquire images at regular intervals to monitor the increase in fluorescence over time.

    • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[7][8]

    • It is advisable to acquire both fluorescence and phase-contrast or brightfield images to correlate the fluorescent signal with cell morphology.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or the entire field of view using image analysis software.

    • Plot the change in fluorescence intensity over time to determine the kinetics of caspase-8 activation.

    • Compare the fluorescence levels between treated and control groups to assess the effect of the apoptotic stimulus.

Experimental Workflow

Start Start CellSeeding Seed Cells in Imaging Dish Start->CellSeeding Incubation1 Incubate Overnight (37°C, 5% CO2) CellSeeding->Incubation1 ApoptosisInduction Induce Apoptosis (e.g., Drug Treatment) Incubation1->ApoptosisInduction Incubation2 Incubate for Desired Time ApoptosisInduction->Incubation2 SubstrateLoading Load Cells with This compound Incubation2->SubstrateLoading Incubation3 Incubate (30-60 min) Protected from Light SubstrateLoading->Incubation3 ImageAcquisition Live-Cell Imaging (Time-Lapse Microscopy) Incubation3->ImageAcquisition DataAnalysis Image Analysis & Quantification ImageAcquisition->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for monitoring caspase-8 activity in live cells using this compound.

References

Application Notes and Protocols for Caspase-8 Activity Assays Using Ac-IETD-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are pivotal regulators of apoptosis or programmed cell death. Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, activated in response to pro-apoptotic signals from death receptors.[1][2] The detection of caspase-8 activity serves as a reliable indicator of apoptosis induction. These application notes provide a detailed protocol for measuring caspase-8 activity using the fluorogenic substrate N-Acetyl-Ile-Glu-Thr-Asp-7-Amido-4-methylcoumarin (Ac-IETD-AMC).

The assay principle is based on the cleavage of the IETD tetrapeptide sequence by active caspase-8.[3][4] this compound itself is weakly fluorescent. However, upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released.[5][6] The fluorescence intensity, measured using a microplate reader, is directly proportional to the caspase-8 activity in the sample.

Data Presentation

Plate Reader Settings for this compound Assay

Optimal plate reader settings are crucial for sensitive and accurate measurement of caspase-8 activity. The following table summarizes the recommended settings for both kinetic and endpoint assays.

ParameterRecommended SettingNotes
Excitation Wavelength 380 nmCan range from 354-381 nm depending on the instrument.[6][7][8][9]
Emission Wavelength 460 nmCan range from 440-495 nm.[6][7][8][9]
Read Mode Fluorescence IntensityTop or bottom reading can be used, though bottom reading is often preferred for cell-based assays to minimize interference from the media.[10]
Gain/Sensitivity Adjust to avoid signal saturation with positive controls.This will vary depending on the instrument and sample fluorescence.
Plate Type Black, clear-bottom 96-well or 384-well platesBlack plates minimize well-to-well crosstalk and background fluorescence.[10]
Kinetic Assay Settings
Read Interval1-5 minutesFor monitoring the rate of AMC release.
Read Duration30-60 minutesThe linear phase of the reaction should be captured within this timeframe.[11]
Temperature37°CMaintain consistent temperature for enzymatic activity.[9][12]
Endpoint Assay Settings
Incubation Time1-2 hoursAllows for sufficient accumulation of the fluorescent product.[4][12]
Incubation Temperature37°CEnsure consistent temperature for all samples.[9][12]

Experimental Protocols

This protocol outlines the steps for measuring caspase-8 activity in cell lysates.

Materials and Reagents
  • Cells of interest (treated with apoptosis-inducing agent and untreated controls)

  • This compound substrate (store at -20°C, protected from light)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.5, 20% glycerol, 10 mM DTT)[8]

  • Phosphate-Buffered Saline (PBS)

  • BCA Protein Assay Kit or similar for protein quantification

  • Black, clear-bottom 96-well microplate

  • Microplate reader with fluorescence detection capabilities

Protocol Steps
  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere overnight.

    • Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include an untreated control group.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).[12]

    • Incubate the lysate on ice for 10-15 minutes.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cytosolic extract) to a pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA assay or a similar method. This is essential for normalizing caspase activity.[9]

    • Dilute the lysates with Cell Lysis Buffer to a final concentration of 1-2 µg/µL.

  • Assay Reaction Setup:

    • In a black, clear-bottom 96-well plate, add 50 µL of each cell lysate (containing 50-100 µg of protein) to separate wells.

    • Prepare a blank control well containing 50 µL of Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.[4]

  • Substrate Addition and Measurement:

    • Prepare the this compound substrate solution in the appropriate buffer to a final concentration of 50 µM.[9]

    • Add 5 µL of the this compound substrate solution to each well.

    • For Kinetic Assay: Immediately place the plate in the microplate reader pre-heated to 37°C and begin reading fluorescence at an excitation of ~380 nm and emission of ~460 nm every 1-5 minutes for 30-60 minutes.

    • For Endpoint Assay: Incubate the plate at 37°C for 1-2 hours, protected from light. After incubation, measure the fluorescence at an excitation of ~380 nm and emission of ~460 nm.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • For kinetic assays, determine the rate of the reaction (change in fluorescence over time) from the linear portion of the curve.

    • Normalize the fluorescence values (or reaction rates) to the protein concentration of each sample.

    • The fold-increase in caspase-8 activity can be determined by comparing the normalized values of the treated samples to the untreated control.[12]

Visualizations

Caspase8_Signaling_Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds to FADD FADD Death_Receptor->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Active_Caspase8 Active Caspase-8 Procaspase8->Active_Caspase8 Dimerization & Autocatalytic Cleavage Procaspase3 Pro-caspase-3 Active_Caspase8->Procaspase3 Cleaves & Activates Active_Caspase3 Active Caspase-3 Procaspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Cleaves Cellular Substrates

Caption: Extrinsic Apoptosis Signaling Pathway.

Caspase8_Assay_Workflow Cell_Culture 1. Cell Seeding & Treatment Cell_Harvest 2. Cell Lysis Cell_Culture->Cell_Harvest Protein_Quant 3. Protein Quantification Cell_Harvest->Protein_Quant Assay_Setup 4. Assay Plate Setup (Lysate + Reaction Buffer) Protein_Quant->Assay_Setup Substrate_Add 5. Add this compound Substrate Assay_Setup->Substrate_Add Measurement 6. Fluorescence Measurement (Kinetic or Endpoint) Substrate_Add->Measurement Data_Analysis 7. Data Analysis Measurement->Data_Analysis

Caption: Caspase-8 Activity Assay Workflow.

References

Preparing a 10 mM Ac-IETD-AMC Stock Solution for Caspase-8 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a 10 mM stock solution of the fluorogenic caspase-8 substrate, Acetyl-Ile-Glu-Thr-Asp-7-Amino-4-methylcoumarin (Ac-IETD-AMC).

Introduction

This compound is a highly specific and sensitive fluorogenic substrate for caspase-8, an initiator caspase crucial in the extrinsic pathway of apoptosis.[1] Upon cleavage by active caspase-8, the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released, resulting in a quantifiable fluorescent signal. This property makes this compound an invaluable tool for assessing caspase-8 activity in studies of apoptosis, inflammation, and drug discovery. Accurate preparation of a stable, concentrated stock solution is the first critical step for reliable and reproducible experimental results. This protocol outlines the necessary steps to prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 675.68 g/mol [2]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[2]
Typical Stock Concentration 1-10 mM[2]
Excitation Wavelength (AMC) 340-360 nm[3]
Emission Wavelength (AMC) 440-460 nm[3]
Storage of Powder -20°C, desiccated and protected from light[4]
Storage of Stock Solution -20°C in aliquots, protected from light[4]

Experimental Protocol

Materials
  • This compound powder

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or covered in foil)

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Safety Precautions
  • This compound is for research use only.[4]

  • Handle the powder and DMSO solution in a well-ventilated area or a chemical fume hood.[5]

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.[5]

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.[4][5]

Procedure for Preparing 1 mg of this compound into a 10 mM Stock Solution
  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder.

  • Weighing: Accurately weigh 1 mg of this compound powder using a calibrated precision balance.

  • Calculation of DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 675.68 g/mol ), the required volume of DMSO is calculated as follows:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    Volume (L) = 0.001 g / (675.68 g/mol * 0.010 mol/L) = 0.00014799 L

    Volume (µL) = 148 µL

  • Dissolution: Add 148 µL of anhydrous DMSO to the vial containing 1 mg of this compound.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in light-protected microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.[4]

Visualizations

Caspase-8 Signaling Pathway

Caspase-8 Signaling Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation (FADD, Procaspase-8) DeathReceptor->DISC Ligand Death Ligand (e.g., FasL, TNFα) Ligand->DeathReceptor ActiveCaspase8 Active Caspase-8 DISC->ActiveCaspase8 activation Procaspase8 Procaspase-8 Procaspase8->DISC recruitment Caspase3 Procaspase-3 ActiveCaspase8->Caspase3 cleavage AcIETDAMC This compound (Substrate) ActiveCaspase8->AcIETDAMC cleavage ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis AMC AMC (Fluorescent Signal) AcIETDAMC->AMC

Caption: Caspase-8 activation and substrate cleavage.

Experimental Workflow for Stock Solution Preparation

Stock Solution Preparation Workflow start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh 1 mg of This compound Powder equilibrate->weigh calculate Calculate DMSO Volume (148 µL for 10 mM) weigh->calculate add_dmso Add Anhydrous DMSO calculate->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Light-Protected Tubes vortex->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock.

References

Optimal Concentration of Ac-IETD-AMC for Caspase-8 Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-IETD-AMC (N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate widely utilized for the sensitive detection of caspase-8 activity.[1][2][3] Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis.[1] Upon activation by death receptors such as Fas, it triggers a cascade of downstream effector caspases, leading to programmed cell death.[1] The assay's principle is based on the cleavage of the IETD peptide sequence by active caspase-8, which liberates the fluorescent AMC (7-amino-4-methylcoumarin) group. The resulting fluorescence, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzymatic activity of caspase-8.[1][4] Determining the optimal substrate concentration is paramount for achieving accurate and reproducible results.

Determining the Optimal this compound Concentration

The optimal concentration of this compound for a caspase-8 assay is dependent on the specific experimental conditions, including enzyme concentration, buffer composition, and the expected range of caspase-8 activity. A common practice is to use a substrate concentration that is at or above the Michaelis-Menten constant (K_m), the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). While the precise K_m value for this compound can vary, a K_m of 66 µM has been reported for the similar chromogenic substrate Ac-IETD-pNA with caspase-8. This value can serve as a valuable reference point.

For most applications, a final this compound concentration in the range of 50 µM to 150 µM is recommended as a starting point.[1][5] It is crucial to perform a substrate titration experiment to determine the optimal concentration for your specific assay conditions to ensure the reaction is in the linear range.[5]

Data Presentation

ParameterRecommended Value/RangeReference
Substrate This compound[2][3]
Target Enzyme Caspase-8[1]
Reported K_m (for Ac-IETD-pNA) 66 µM
Recommended Starting Concentration 50 µM - 150 µM[1][5]
Excitation Wavelength 360 - 380 nm[1][4]
Emission Wavelength 440 - 460 nm[1][4]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines the steps to determine the optimal substrate concentration for your specific experimental setup.

Materials:

  • Active recombinant caspase-8

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 2 mM DTT)

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorometric microplate reader

Procedure:

  • Prepare a series of this compound dilutions: From your stock solution, prepare a range of working solutions in Caspase Assay Buffer to achieve final concentrations from approximately 0.1 x K_m to 10 x K_m (e.g., 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, 150 µM, 200 µM).

  • Prepare the reaction mixture: In each well of the 96-well plate, add a constant amount of active caspase-8 diluted in Caspase Assay Buffer.

  • Initiate the reaction: Add the various concentrations of this compound to the wells containing the enzyme. The final volume in each well should be consistent (e.g., 100 µL).

  • Include controls:

    • Blank: Caspase Assay Buffer and this compound (highest concentration) without enzyme.

    • No substrate control: Caspase-8 in Caspase Assay Buffer without this compound.

  • Kinetic measurement: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorometric microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.

  • Data analysis:

    • Subtract the blank reading from all measurements.

    • Calculate the initial reaction velocity (V_0) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time plot.

    • Plot V_0 against the substrate concentration. The resulting curve should follow Michaelis-Menten kinetics. The optimal substrate concentration is typically at the beginning of the plateau of the curve, where the reaction rate is no longer limited by the substrate concentration.

Protocol 2: Standard Caspase-8 Activity Assay in Cell Lysates

This protocol provides a general procedure for measuring caspase-8 activity in cell lysates using a predetermined optimal this compound concentration.

Materials:

  • Cell pellets (control and treated)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • Protein quantification assay (e.g., BCA assay)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Caspase Assay Buffer

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare cell lysates:

    • Resuspend cell pellets in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Determine protein concentration: Measure the protein concentration of each lysate.

  • Set up the assay:

    • In each well of a 96-well plate, add an equal amount of protein (e.g., 20-50 µg) from each cell lysate.

    • Adjust the volume in each well to be the same with Caspase Assay Buffer.

  • Prepare substrate solution: Dilute the this compound stock solution in Caspase Assay Buffer to achieve the desired final concentration (e.g., 2x the optimal concentration determined in Protocol 1).

  • Initiate the reaction: Add an equal volume of the substrate solution to each well to start the reaction. For example, add 50 µL of lysate/buffer mixture and 50 µL of 2x substrate solution for a final volume of 100 µL.

  • Include controls:

    • Blank: Lysis buffer and substrate solution without cell lysate.

    • Inhibitor control (optional): Pre-incubate a sample of the lysate with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) before adding the substrate.

  • Measure fluorescence: Incubate the plate at 37°C and measure the fluorescence at various time points or as an endpoint reading after a specific incubation period (e.g., 1-2 hours).

  • Calculate activity: Express caspase-8 activity as the change in fluorescence units per unit of time per milligram of protein.

Mandatory Visualizations

Caspase8_Signaling_Pathway DeathReceptor Death Receptor (e.g., Fas) FADD FADD (Adaptor Protein) DeathReceptor->FADD recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 autocatalytic activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates AcIETDAMC This compound (Substrate) Caspase8->AcIETDAMC cleaves Caspase3 Active Caspase-3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis AMC AMC (Fluorescence) AcIETDAMC->AMC

Caption: Caspase-8 signaling pathway and assay principle.

Experimental_Workflow start Start prepare_lysates Prepare Cell Lysates (Control & Treated) start->prepare_lysates quantify_protein Quantify Protein Concentration prepare_lysates->quantify_protein setup_assay Set up Assay Plate (Equal Protein Amount) quantify_protein->setup_assay add_substrate Add this compound Substrate setup_assay->add_substrate incubate Incubate (e.g., 37°C) add_substrate->incubate read_fluorescence Read Fluorescence (Ex: 380nm, Em: 460nm) incubate->read_fluorescence analyze_data Analyze Data (Calculate Activity) read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for caspase-8 activity assay.

References

Measuring Granzyme B Activity: A Detailed Guide Using the Fluorogenic Substrate Ac-IETD-AMC

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granzyme B is a serine protease crucial for cell-mediated cytotoxicity, playing a vital role in the elimination of virus-infected and transformed cells by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] Upon entering a target cell, granzyme B initiates apoptosis through two primary mechanisms: a caspase-dependent pathway, where it activates effector caspases like caspase-3, and a caspase-independent pathway, where it directly cleaves key cellular substrates.[2][3][4] The enzymatic activity of granzyme B is a key indicator of cytotoxic cell function and a critical parameter in immunology and cancer research.

This document provides a detailed protocol for measuring granzyme B activity using the fluorogenic substrate Ac-IETD-AMC (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-methylcoumarin). This substrate contains the tetrapeptide recognition sequence for granzyme B.[5] Cleavage of the substrate by granzyme B liberates the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule, which can be quantified to determine enzyme activity.[6][7] It is important to note that the this compound substrate can also be cleaved by caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[5][6] Therefore, appropriate controls are essential for accurate interpretation of results.

Signaling Pathway and Experimental Principle

Granzyme B, delivered into the target cell cytoplasm by perforin, triggers a cascade of events leading to apoptosis. The diagram below illustrates the key pathways initiated by granzyme B.

GranzymeB_Pathway Granzyme B Signaling Pathway cluster_caspase_dependent Caspase-Dependent Pathway cluster_caspase_independent Caspase-Independent Pathway CTL_NK CTL / NK Cell GranzymeB_Perforin Granzyme B & Perforin CTL_NK->GranzymeB_Perforin Release TargetCell Target Cell PerforinPore Perforin Pore Formation TargetCell->PerforinPore GranzymeB_Perforin->TargetCell Delivery GranzymeB_Cytosol Granzyme B in Cytosol PerforinPore->GranzymeB_Cytosol Entry Procaspase3 Pro-caspase-3 GranzymeB_Cytosol->Procaspase3 Bid Bid GranzymeB_Cytosol->Bid ICAD ICAD/DFF45 GranzymeB_Cytosol->ICAD Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis_Caspase Apoptosis Caspase3->Apoptosis_Caspase Cleavage of cellular substrates tBid tBid Bid->tBid Cleavage Mitochondria Mitochondria tBid->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC CytochromeC->Apoptosis_Caspase CAD CAD ICAD->CAD Cleavage DNA_Fragmentation DNA Fragmentation CAD->DNA_Fragmentation Apoptosis_Independent Apoptosis

Caption: Granzyme B induces apoptosis via caspase-dependent and -independent pathways.

The experimental workflow for measuring granzyme B activity using this compound is a straightforward enzymatic assay.

Assay_Workflow Granzyme B Activity Assay Workflow SamplePrep Sample Preparation (Cell Lysate / Purified Protein) AssaySetup Assay Setup in 96-well Plate (Sample, Buffer, Substrate) SamplePrep->AssaySetup Incubation Incubation at 37°C AssaySetup->Incubation Fluorescence Fluorescence Measurement (Ex: 340-380 nm, Em: 440-500 nm) Incubation->Fluorescence DataAnalysis Data Analysis (Calculation of Activity) Fluorescence->DataAnalysis

Caption: Workflow for the fluorometric granzyme B activity assay.

Materials and Reagents

Quantitative Data Summary
Reagent/ParameterRecommended Concentration/ValueStorage
This compound Substrate Stock10 mM in DMSO-20°C, protected from light
This compound Working Solution20-50 µM in Assay BufferPrepare fresh
AMC Standard Stock1 mM in DMSO-20°C
AMC Standard Curve0 - 10 µM in Assay BufferPrepare fresh
Excitation Wavelength (Ex)341 - 380 nmN/A
Emission Wavelength (Em)441 - 500 nmN/A
Incubation Temperature37°CN/A
Cell Lysate Protein Concentration10 - 50 µg per well-80°C (long-term)

Experimental Protocols

Protocol 1: Preparation of Cell Lysates
  • Induce Apoptosis (if applicable): Treat cells with the desired stimulus to induce apoptosis and activate granzyme B pathways.

  • Cell Collection: For adherent cells, wash with ice-cold PBS and gently scrape. For suspension cells, collect by centrifugation at 300 x g for 10 minutes.[8]

  • Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again at 300 x g for 10 minutes. Carefully aspirate the supernatant.[8]

  • Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100). Incubate on ice for 15-30 minutes.[8]

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[8]

  • Supernatant Collection: Carefully transfer the supernatant (containing cytosolic proteins) to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the BCA assay. This is essential for normalizing granzyme B activity.

Protocol 2: Granzyme B Activity Assay
  • Prepare AMC Standard Curve:

    • Prepare a 10 µM AMC standard by diluting the 1 mM stock in Assay Buffer.

    • Perform serial dilutions to generate standards ranging from 0 to 10 µM in a 96-well black plate. The final volume in each well should be 100 µL.

  • Assay Setup:

    • In a separate 96-well black plate, add 10-50 µg of cell lysate protein to each sample well.

    • Include a blank control containing only Cell Lysis Buffer.

    • For inhibitor studies, pre-incubate the lysate with a granzyme B inhibitor (e.g., Ac-IETD-CHO) for 10-15 minutes.[9]

    • Adjust the final volume in each well to 50 µL with Assay Buffer.

  • Prepare Reaction Mix:

    • Prepare a 2X Reaction Mix containing the this compound substrate. For a final substrate concentration of 50 µM, dilute the 10 mM stock to 100 µM in Assay Buffer.

  • Initiate Reaction:

    • Add 50 µL of the 2X Reaction Mix to each sample and control well, bringing the total volume to 100 µL.

    • Mix gently by tapping the plate.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) in kinetic mode every 5 minutes for 30-60 minutes. Use an excitation wavelength of 340-380 nm and an emission wavelength of 440-500 nm.[10]

    • Alternatively, for an endpoint assay, incubate the plate at 37°C for 30-60 minutes, protected from light, and then measure the final fluorescence.

Data Analysis
  • Plot AMC Standard Curve: Plot the RFU values for the AMC standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the RFU, x is the concentration, m is the slope, and c is the y-intercept.

  • Calculate Granzyme B Activity:

    • For kinetic assays, determine the rate of increase in fluorescence (ΔRFU/Δt) in the linear portion of the curve for each sample.

    • For endpoint assays, subtract the blank RFU from the sample RFU.

    • Use the standard curve to convert the RFU values (or the rate of change in RFU) to the amount of AMC produced (in pmol or nmol).

    • Normalize the granzyme B activity to the amount of protein in the lysate (e.g., pmol AMC/min/µg protein).

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Autofluorescence of samples or compounds.Subtract the fluorescence of a blank control (lysate without substrate).
Contaminated reagents or plate.Use fresh, high-quality reagents and plates.
Low or No Signal Inactive enzyme.Ensure proper sample handling and storage. Use a positive control with recombinant granzyme B.
Incorrect filter settings.Verify the excitation and emission wavelengths on the plate reader.
Insufficient incubation time.Increase the incubation time or use a more concentrated lysate.
Non-linear Reaction Rate Substrate depletion.Use a lower concentration of enzyme or a higher concentration of substrate.
Enzyme instability.Ensure the assay is performed under optimal buffer and temperature conditions.

Conclusion

The this compound-based fluorometric assay provides a sensitive and straightforward method for measuring granzyme B activity. By following the detailed protocols and considering the potential for cross-reactivity with caspase-8, researchers can obtain reliable and reproducible data. This assay is a valuable tool for investigating cell-mediated cytotoxicity, immune responses, and the efficacy of novel therapeutic agents targeting apoptotic pathways.

References

Troubleshooting & Optimization

Technical Support Center: Ac-Ietd-Amc Caspase-8 Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence in the Ac-IETD-AMC caspase-8 assay.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and how does it work?

The this compound assay is a fluorometric method used to measure the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. The assay utilizes a synthetic peptide substrate, Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-methylcoumarin (this compound). In its intact form, this substrate is not fluorescent. However, in the presence of active caspase-8, the enzyme cleaves the substrate after the aspartate residue, releasing the fluorescent group 7-Amino-4-methylcoumarin (AMC). The resulting fluorescence, which can be measured with a fluorometer, is directly proportional to the activity of caspase-8 in the sample.

Q2: What are the common causes of high background fluorescence in this assay?

High background fluorescence can significantly reduce the signal-to-noise ratio and affect the accuracy of your results. Common causes include:

  • Substrate Autohydrolysis: The this compound substrate can spontaneously break down, releasing free AMC and causing a high background signal independent of enzyme activity.[1] This can be exacerbated by improper storage or handling of the substrate.

  • Autofluorescence from Samples: Biological samples, such as cell lysates, can contain endogenous fluorescent molecules like NADH and riboflavins that contribute to the background signal.[2][3]

  • Contaminated Reagents: Buffers, water, or other reagents used in the assay may be contaminated with fluorescent impurities or microorganisms.[2][4]

  • Inappropriate Assay Conditions: Suboptimal pH or the presence of certain components in the assay buffer can increase background fluorescence.[5]

  • Inner Filter Effect: At high concentrations, components in the sample can absorb the excitation or emission light, leading to inaccurate fluorescence readings.[1]

Q3: How can I determine the source of the high background fluorescence?

A systematic approach using proper controls is the best way to identify the source of high background. Here are the essential controls to include in your experiment:[2]

  • No-Enzyme Control: This well contains all assay components, including the substrate, but no cell lysate or enzyme source. A high signal in this control points to substrate autohydrolysis or contaminated reagents.

  • No-Substrate Control: This well contains the cell lysate and all other assay components except for the this compound substrate. A high signal here indicates autofluorescence from your sample or contaminated buffers.[2][3]

  • Buffer Blank: This well contains only the assay buffer. This helps to determine the intrinsic fluorescence of the buffer itself.

By comparing the fluorescence readings from these controls with your experimental samples, you can pinpoint the primary contributor to the high background.

Troubleshooting Guides

Issue 1: High Fluorescence in the "No-Enzyme" Control

A high signal in the absence of your enzyme source strongly suggests a problem with the substrate or other assay reagents.

Troubleshooting Steps & Solutions

Potential Cause Troubleshooting Step Solution
Substrate Autohydrolysis 1. Prepare a fresh working solution of this compound. 2. Run a "substrate only" control containing only the assay buffer and the substrate.[1]- Store the substrate stock solution in small aliquots at -20°C or lower to avoid repeated freeze-thaw cycles. - Always prepare fresh substrate dilutions immediately before use. - Protect the substrate from light.
Contaminated Reagents 1. Test each component of the assay buffer individually for fluorescence. 2. Use high-purity, sterile-filtered water to prepare all buffers.[4]- Prepare fresh assay buffers using high-quality reagents. - If microbial contamination is suspected, filter-sterilize the buffers.
Inappropriate Assay Buffer 1. Test different buffer formulations.- Optimize the pH of the assay buffer, as extreme pH values can contribute to substrate instability. - If using additives like BSA, test their potential for autofluorescence.
Issue 2: High Fluorescence in the "No-Substrate" Control

Elevated fluorescence in the absence of the this compound substrate points to autofluorescence from your biological sample.

Troubleshooting Steps & Solutions

Potential Cause Troubleshooting Step Solution
Cell Lysate Autofluorescence 1. Measure the fluorescence of your cell lysate alone in the assay buffer. 2. Test different cell lysis protocols.- Use a lysis buffer that is known to minimize autofluorescence. - Avoid harsh lysis methods that can release excessive cellular contents. - Consider using a smaller amount of cell lysate per reaction, if the specific activity of your caspase-8 is high enough.
Culture Medium Components 1. Wash cells thoroughly with PBS before lysis.- Phenol (B47542) red in culture medium is a known source of fluorescence; use phenol red-free medium for cell culture prior to the assay.[3] - Ensure complete removal of culture medium by washing the cell pellet with ice-cold PBS.

Experimental Protocols

Protocol 1: Testing for this compound Autohydrolysis

Objective: To determine the rate of spontaneous substrate breakdown.

Methodology:

  • Prepare the assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).

  • Prepare a working solution of this compound in the assay buffer at the same final concentration used in your experiment (e.g., 50 µM).

  • In a black 96-well plate, add the this compound solution to several wells.

  • Incubate the plate at the same temperature and for the same duration as your standard assay.

  • Measure the fluorescence at various time points using an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

  • A significant increase in fluorescence over time indicates substrate autohydrolysis.

Protocol 2: Optimizing Cell Lysis for Reduced Autofluorescence

Objective: To prepare cell lysates with minimal background fluorescence.

Methodology:

  • Culture cells in phenol red-free medium.[3]

  • Induce apoptosis using your desired method. Include an untreated control group.

  • Harvest cells by centrifugation.

  • Wash the cell pellet twice with ice-cold PBS to remove all traces of culture medium.

  • Resuspend the cell pellet in a chilled, mild lysis buffer (e.g., 10 mM HEPES, pH 7.4, 42 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.1% CHAPS, and protease inhibitors).

  • Incubate on ice for 15-20 minutes with occasional vortexing.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (cytosolic extract) for the caspase-8 activity assay.

  • Measure the protein concentration of the lysate.

  • Before adding the substrate, measure the intrinsic fluorescence of the lysate at the assay's excitation and emission wavelengths.

Visualizations

Caspase_8_Signaling_Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, DR4/5) Death_Ligand->Death_Receptor Binds FADD FADD Death_Receptor->FADD Recruits DISC DISC (Death-Inducing Signaling Complex) Death_Receptor->DISC Procaspase_8 Pro-caspase-8 FADD->Procaspase_8 Recruits FADD->DISC Procaspase_8->DISC Active_Caspase_8 Active Caspase-8 DISC->Active_Caspase_8 Activates Procaspase_3 Pro-caspase-3 Active_Caspase_8->Procaspase_3 Cleaves & Activates Active_Caspase_3 Active Caspase-3 Apoptosis Apoptosis Active_Caspase_3->Apoptosis Executes

Caption: Caspase-8 signaling pathway.

Ac_IETD_AMC_Assay_Workflow Start Start: Prepare Cells and Controls Prepare_Lysate Prepare Cell Lysate Start->Prepare_Lysate Add_Buffer Add Assay Buffer to 96-well Plate Start->Add_Buffer Add_Lysate Add Cell Lysate and Controls Prepare_Lysate->Add_Lysate Add_Buffer->Add_Lysate Add_Substrate Add this compound Substrate Add_Lysate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 360-380nm, Em: 440-460nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Data Measure_Fluorescence->Analyze_Data

Caption: this compound assay workflow.

Troubleshooting_High_Background Start High Background Fluorescence Observed Check_No_Enzyme Check 'No-Enzyme' Control Start->Check_No_Enzyme High_No_Enzyme High Fluorescence Check_No_Enzyme->High_No_Enzyme Yes Low_No_Enzyme Low Fluorescence Check_No_Enzyme->Low_No_Enzyme No Substrate_Issue Potential Substrate Autohydrolysis or Reagent Contamination High_No_Enzyme->Substrate_Issue Check_No_Substrate Check 'No-Substrate' Control Low_No_Enzyme->Check_No_Substrate High_No_Substrate High Fluorescence Check_No_Substrate->High_No_Substrate Yes Low_No_Substrate Low Fluorescence Check_No_Substrate->Low_No_Substrate No Sample_Autofluorescence Sample Autofluorescence High_No_Substrate->Sample_Autofluorescence Assay_OK Assay Conditions Likely OK Low_No_Substrate->Assay_OK

References

Technical Support Center: Ac-IETD-AMC Caspase-8 Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ac-IETD-AMC fluorogenic caspase-8 assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this substrate.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound assay?

A1: The this compound assay is a fluorometric method to measure the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. The substrate, this compound, consists of a specific tetrapeptide sequence (Ile-Glu-Thr-Asp) recognized by caspase-8, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is not fluorescent. However, upon cleavage by active caspase-8 at the aspartate residue, free AMC is released. This free AMC fluoresces brightly, and the intensity of this fluorescence is directly proportional to the caspase-8 activity in the sample.[1][2]

Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?

A2: The released AMC fluorophore should be measured at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[1] Note that using an excitation of 380 nm may result in a 60% reduction in signal strength compared to 360 nm.[1]

Q3: How should I store and handle the this compound substrate?

A3: Proper storage and handling are critical to maintain the integrity of the substrate. Refer to the table below for a summary of recommended conditions.

Reagent/SubstrateStorage ConditionReconstitution SolventReconstituted Storage
This compound (Lyophilized)-20°CDMSO-20°C (up to 1-2 months, avoid repeated freeze-thaw cycles)
Reconstituted SubstrateAliquot and store at -20°CN/AAvoid repeated freeze-thaw cycles

Data compiled from multiple sources.

Troubleshooting Guide: Low Fluorescence Signal

A low or absent fluorescence signal is a common issue in caspase assays. The following sections detail potential causes and solutions to help you troubleshoot your experiment.

Problem Area 1: Reagent and Substrate Integrity
Potential Cause Recommended Solution
Degraded this compound Substrate - Reconstitute the substrate immediately before use. - Aliquot the reconstituted substrate into single-use volumes to avoid repeated freeze-thaw cycles. - Protect the substrate from light during storage and handling.
Inactive Caspase-8 Enzyme (in sample) - Ensure cell lysates are prepared fresh and kept on ice. - Avoid repeated freeze-thaw cycles of your cell lysates. - Include a positive control (e.g., purified active caspase-8 or lysates from cells treated with a known apoptosis inducer like staurosporine) to verify assay components are working.[3]
Degraded DTT in Assay Buffer - Dithiothreitol (DTT) is crucial for caspase activity but is unstable in solution. Prepare fresh assay buffer containing DTT for each experiment.[4]
Problem Area 2: Assay Conditions and Protocol
Potential Cause Recommended Solution
Suboptimal Assay Buffer pH - Caspase-8 activity is optimal at a neutral pH, typically between 7.2 and 7.5. Verify the pH of your assay buffer.[3]
Incorrect Substrate Concentration - The final concentration of this compound may be too low. Titrate the substrate concentration to find the optimal level for your experimental system. A common starting point is in the range of 20-50 µM.
Insufficient Incubation Time - The reaction may not have proceeded long enough to generate a detectable signal. Increase the incubation time (e.g., from 1 hour to 2-4 hours).[4] It is recommended to perform a kinetic read to determine the optimal incubation time.
Low Protein Concentration in Lysate - The amount of active caspase-8 in your sample may be below the detection limit. - Increase the number of cells used to prepare the lysate. - Concentrate the lysate if possible. A typical protein concentration range is 50-200 µg per assay.[4]
Insufficient Apoptosis Induction - The stimulus used may not have been sufficient to induce apoptosis and activate caspase-8. - Optimize the concentration of the apoptosis-inducing agent and the treatment duration. - Confirm apoptosis induction using an alternative method, such as Annexin V staining or Western blot for cleaved PARP.[4]
Problem Area 3: Instrumentation and Data Acquisition
Potential Cause Recommended Solution
Incorrect Fluorometer Settings - Double-check that the excitation and emission wavelengths are correctly set for AMC (Ex: 360-380 nm, Em: 440-460 nm).[1] - Ensure the gain setting on the fluorometer is optimized for your assay.
High Background Fluorescence - High background can mask a weak signal. - Include a "no enzyme" or "buffer only" control to determine the background fluorescence. - If using test compounds, check for autofluorescence by running a control with the compound but without the cell lysate.

Experimental Protocols

Key Reagents and Buffers
ReagentComposition
Cell Lysis Buffer 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Add protease inhibitors (excluding those that inhibit cysteine proteases) just before use.
2X Reaction Buffer 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT. Add DTT fresh.[4]
This compound Stock Solution 10 mM in DMSO.
Detailed Methodology: Caspase-8 Activity Assay
  • Cell Lysate Preparation:

    • Induce apoptosis in your cell culture using an appropriate stimulus. Include an untreated cell population as a negative control.

    • For adherent cells, scrape and collect them. For suspension cells, pellet them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in chilled Cell Lysis Buffer (e.g., 50 µL for 1-5 x 10^6 cells) and incubate on ice for 10 minutes.[4]

    • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[4]

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Procedure (96-well plate format):

    • In a black, flat-bottom 96-well plate, add 50-200 µg of protein diluted to 50 µL with 1X Reaction Buffer.

    • Include the following controls:

      • Negative Control: Lysate from untreated cells.

      • Positive Control: Lysate from cells treated with a known caspase-8 activator (e.g., TNF-α/CHX) or purified active caspase-8.[3]

      • Blank: 50 µL of Cell Lysis Buffer without cell lysate.

    • Prepare the substrate solution by diluting the this compound stock solution in 1X Reaction Buffer to the desired final concentration (e.g., 40 µM, resulting in a 2X working solution of 80 µM).

    • Add 50 µL of the 2X substrate solution to each well to initiate the reaction.

    • Incubate the plate at 37°C, protected from light, for 1-2 hours. For kinetic assays, read the fluorescence at regular intervals.

    • Measure the fluorescence using a microplate reader with excitation at 360-380 nm and emission at 440-460 nm.[1]

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all other readings.

    • Normalize the caspase-8 activity to the protein concentration of each sample.

    • Express the results as relative fluorescence units (RFU) or as fold-change in activity compared to the negative control.

Visualizations

cluster_pathway Extrinsic Apoptosis Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Binds to DISC DISC Formation Receptor->DISC Triggers Procaspase8 Procaspase-8 DISC->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage & Activation AcIETDAMC This compound (Non-fluorescent) Caspase8->AcIETDAMC Cleaves Executioner Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner Activates AMC AMC (Fluorescent) AcIETDAMC->AMC Releases Apoptosis Apoptosis Executioner->Apoptosis Executes cluster_workflow This compound Assay Workflow Start Start: Induce Apoptosis in Cells Lyse Prepare Cell Lysates Start->Lyse Quantify Quantify Protein Concentration Lyse->Quantify Plate Plate Lysates and Controls Quantify->Plate AddSubstrate Add this compound Substrate Plate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Read Read Fluorescence (Ex: 360-380nm, Em: 440-460nm) Incubate->Read Analyze Analyze Data Read->Analyze cluster_troubleshooting Troubleshooting Low Signal Start Low or No Signal Detected CheckReagents Check Reagent Integrity (Substrate, DTT, Lysates) Start->CheckReagents Step 1 CheckProtocol Review Assay Protocol (pH, Concentrations, Incubation) Start->CheckProtocol Step 2 CheckInstrument Verify Instrument Settings (Wavelengths, Gain) Start->CheckInstrument Step 3 Rerun Rerun Assay with Controls CheckReagents->Rerun If issues found OptimizeInduction Optimize Apoptosis Induction CheckProtocol->OptimizeInduction If protocol seems correct IncreaseProtein Increase Protein Concentration CheckProtocol->IncreaseProtein If protocol seems correct CheckInstrument->Rerun If settings were incorrect OptimizeInduction->Rerun IncreaseProtein->Rerun

References

how to reduce variability in caspase-8 assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Caspase-8 assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Caspase-8 assays, providing potential causes and solutions to ensure reliable and reproducible results.

Issue 1: High Background Signal

Question: I am observing a high background signal in my Caspase-8 assay, even in my negative control wells. What could be the cause and how can I fix it?

Answer: A high background signal can obscure the true signal from your experimental samples and increase variability. Here are several potential causes and troubleshooting steps:

  • Cell Density: Using a higher than recommended cell density can lead to increased background. Ensure you are using the cell number suggested in your specific assay protocol. For many assays, a starting point of 1-5 x 10^6 cells per sample is recommended.[1]

  • Reagent Contamination: Buffers or reagents may be contaminated with proteases or other substances that can cleave the Caspase-8 substrate. Use fresh, high-quality reagents and sterile techniques.

  • Extended Incubation Times: Incubating the samples for longer than the recommended time can lead to non-specific substrate cleavage. Adhere strictly to the incubation times specified in your protocol.[2]

  • Sub-optimal Assay Buffer: The pH and composition of the assay buffer are critical for enzyme activity.[3] Ensure your assay buffer is at the correct pH (typically 7.2-7.5) and contains all necessary components, such as DTT, which is essential for caspase activity but can be unstable.[3] Always prepare fresh DTT-containing buffers for each experiment.[3]

  • Proteasome Activity: In cell-based assays, proteasomes can contribute to background protease activity.[4] Some assay kits include optional proteasome inhibitors, like MG-132, which can be added to the reaction to reduce non-specific background.[4]

Issue 2: Low or No Signal

Question: My treated samples are showing very low or no Caspase-8 activity. What are the possible reasons for this?

Answer: A weak or absent signal can be due to several factors, ranging from the experimental setup to reagent issues.

  • Insufficient Apoptosis Induction: The concentration of the apoptosis-inducing agent or the incubation time may not be optimal for your specific cell line. It's crucial to perform a time-course and dose-response experiment to determine the peak of Caspase-8 activation.[2][5] Confirmation of apoptosis through an alternative method, such as Annexin V staining, is also recommended.[3]

  • Low Protein Concentration: The amount of Caspase-8 in the lysate might be below the detection limit of the assay. You can try increasing the number of cells used for lysate preparation or concentrating the lysate.[3]

  • Inactive Reagents:

    • DTT: As mentioned previously, DTT is unstable. Ensure you are using a fresh preparation.[3]

    • Substrate: The Caspase-8 substrate (e.g., Ac-IETD-pNA or Ac-IETD-AMC) can degrade with multiple freeze-thaw cycles and is often light-sensitive.[3][6][7] Aliquot the substrate upon receipt and store it protected from light at -20°C.[3]

  • Incorrect Instrument Settings: For fluorometric or colorimetric assays, ensure the excitation and emission wavelengths or the absorbance wavelength on your plate reader are set correctly for the specific substrate used (e.g., for Ac-IETD-pNA, read absorbance at 400 or 405 nm; for this compound, use excitation at 360 nm and emission at 440 nm).[6][7]

  • Sub-optimal Cell Health: Using cells that are over-confluent or have been passaged too many times can lead to inconsistent responses to stimuli. It is recommended to use cells that are 80-95% confluent for experiments.[2]

Issue 3: Inconsistent Results and High Variability Between Replicates

Question: I am getting a lot of variability between my replicate wells. How can I improve the consistency of my Caspase-8 assay?

  • Homogenous Cell Suspension: Ensure you have a single-cell suspension before plating or lysing. Clumps of cells will lead to uneven cell numbers in different wells.

  • Accurate Pipetting: Use calibrated pipettes and be careful to add the correct volumes of all reagents to each well. When adding the substrate to start the reaction, using a multichannel pipette can help ensure that the reaction starts at the same time for all wells.[6][7]

  • Mixing: Gently mix the plate after adding reagents to ensure a homogenous reaction in each well. Avoid introducing bubbles.[6][7]

  • Temperature Control: Ensure that all reagents and samples are at the recommended temperature before starting the assay.[8][9] Buffers should typically be at the assay temperature, not ice-cold.[9]

  • Plate Reader Settings: If using a plate reader, ensure that it has had adequate time to warm up and is stable.

  • Edge Effects: In 96-well plates, the outer wells can be prone to evaporation, leading to changes in reagent concentrations. To minimize this "edge effect," consider not using the outermost wells for your samples and instead filling them with buffer or media.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for Caspase-8 assays. Note that these are general guidelines, and optimal conditions should be determined experimentally for your specific cell type and experimental setup.

Table 1: Common Reagent Concentrations

ReagentStock ConcentrationWorking ConcentrationNotes
Caspase-8 Substrate (Ac-IETD-pNA) 20 mM in DMSO200 µMDilute 10-fold with 1x Assay Buffer for a 2 mM solution, then add to the reaction for a final concentration of 200 µM.[1][7]
Caspase-8 Substrate (this compound) 1.5 mMVaries by kitRefer to the specific kit manual for dilution instructions.[6]
DTT 1 M10 mMAdd fresh to the 2x Reaction Buffer immediately before use.[1]
Caspase-8 Inhibitor (Ac-IETD-CHO) 1 mM in DMSO25 µMDilute an aliquot 40-fold with 1x Assay Buffer.[7]
MG-132 (Proteasome Inhibitor) 20 mM in DMSO60 µMAdded to the Caspase-Glo® Reagent to reduce non-specific background.[4]

Table 2: Recommended Incubation Times and Temperatures

StepParameterValueNotes
Apoptosis Induction Incubation TimeVaries (e.g., 2.5-4 hours)This needs to be optimized for your cell line and apoptosis inducer.[6][8]
Cell Lysis Incubation Time10 minutesOn ice.[1]
Inhibitor Pre-incubation Incubation Time5-15 minutesAt room temperature.[3][6][7]
Substrate Reaction Incubation Time30-120 minutesAt 37°C, protected from light.[1][8] The optimal time may vary depending on the sample's activity.
Assay Temperature Temperature37°CFor the enzymatic reaction.[1]

Detailed Experimental Protocol: Colorimetric Caspase-8 Assay

This protocol provides a general framework for measuring Caspase-8 activity in cell lysates using a colorimetric substrate (Ac-IETD-pNA).

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., Staurosporine, TRAIL)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)[6]

  • 2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.4, 4 mM EDTA, 0.2% CHAPS, 10% sucrose)

  • 1 M DTT solution

  • Caspase-8 Substrate (Ac-IETD-pNA), 4 mM in DMSO

  • Caspase-8 Inhibitor (Ac-IETD-CHO), 1 mM in DMSO (for control wells)

  • 96-well flat-bottom plate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Induce Apoptosis:

    • Plate your cells at the desired density and allow them to adhere overnight.

    • Treat the cells with your apoptosis-inducing agent for the optimized time and concentration. Include an untreated control group.

  • Prepare Cell Lysates:

    • Pellet the cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).[6]

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.[1]

    • Centrifuge at 10,000 x g for 1 minute at 4°C.[3]

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Determine Protein Concentration:

    • Measure the protein concentration of each lysate using a standard method (e.g., Bradford assay).

    • Dilute the lysates to a concentration of 50-200 µg of protein per 50 µL of Cell Lysis Buffer (1-4 mg/mL).[1]

  • Set up the Assay Plate:

    • Prepare a master mix of the 2x Reaction Buffer with DTT (add 10 µL of 1 M DTT per 1 mL of 2x Reaction Buffer for a final DTT concentration of 10 mM).[1]

    • In a 96-well plate, add 50 µL of each cell lysate sample.

    • For inhibitor control wells, add 1 µL of the Caspase-8 inhibitor to the corresponding lysate wells and incubate for 10-15 minutes at room temperature.[3]

    • Add 50 µL of the 2x Reaction Buffer with DTT to each well.

  • Initiate the Reaction:

    • Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well (final concentration of 200 µM).[1]

  • Incubate and Read:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[1]

    • Read the absorbance at 400 or 405 nm in a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (containing all reagents except the cell lysate) from all readings.

    • The fold-increase in Caspase-8 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

Visualizations

Caspase-8 Signaling Pathway

Caspase8_Signaling_Pathway cluster_DISC Ligand Death Ligand (e.g., TRAIL, FasL) Receptor Death Receptor (e.g., DR4/5, Fas) Ligand->Receptor Binds FADD FADD Receptor->FADD Recruits Procaspase8 Pro-Caspase-8 FADD->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Dimerization & Autocleavage DISC DISC (Death-Inducing Signaling Complex) Procaspase3 Pro-Caspase-3 Caspase8->Procaspase3 Cleaves BID BID Caspase8->BID Cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Executes tBID tBID BID->tBID Mitochondria Mitochondria tBID->Mitochondria Translocates to CytochromeC Cytochrome c Mitochondria->CytochromeC Releases

Caption: Extrinsic apoptosis pathway initiated by Caspase-8 activation.

Caspase-8 Assay Experimental Workflow

Caspase8_Assay_Workflow Start Start: Cell Culture InduceApoptosis 1. Induce Apoptosis (e.g., with TRAIL) Start->InduceApoptosis HarvestCells 2. Harvest & Wash Cells InduceApoptosis->HarvestCells LyseCells 3. Lyse Cells (on ice) HarvestCells->LyseCells QuantifyProtein 4. Quantify Protein Concentration LyseCells->QuantifyProtein PreparePlate 5. Prepare 96-well Plate (Lysate + Reaction Buffer) QuantifyProtein->PreparePlate AddSubstrate 6. Add Caspase-8 Substrate (e.g., Ac-IETD-pNA) PreparePlate->AddSubstrate Incubate 7. Incubate at 37°C AddSubstrate->Incubate ReadPlate 8. Read Absorbance/Fluorescence Incubate->ReadPlate AnalyzeData 9. Analyze Data ReadPlate->AnalyzeData End End: Results AnalyzeData->End

Caption: A typical experimental workflow for a Caspase-8 activity assay.

References

Technical Support Center: Ac-IETD-AMC Caspase-8 Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ac-IETD-AMC fluorogenic caspase-8 substrate. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorogenic substrate used to measure the activity of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis. The substrate consists of the tetrapeptide sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its uncleaved form, the substrate is not fluorescent. When active caspase-8 specifically cleaves the peptide sequence after the aspartate residue, the AMC molecule is released, resulting in a measurable fluorescent signal. The intensity of this fluorescence is directly proportional to the activity of caspase-8 in the sample.

Q2: What is the optimal incubation time for the this compound assay?

A2: The optimal incubation time can vary depending on the experimental conditions, including the concentration of active caspase-8 in the sample, temperature, and the specific assay buffer used. Generally, incubation times range from 30 minutes to 2 hours at 37°C.[1][2] It is crucial to determine the optimal time for your specific system by performing a time-course experiment to ensure the reaction is within the linear range.[3] An incubation that is too short may result in a weak signal, while an incubation that is too long can lead to signal saturation, substrate depletion, or increased background fluorescence.[3]

Q3: What are the recommended excitation and emission wavelengths for detecting released AMC?

A3: The released 7-amino-4-methylcoumarin (AMC) fluorophore should be detected using an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[4]

Q4: Can I perform this assay as a kinetic or endpoint measurement?

A4: The this compound assay can be performed as either an endpoint or a kinetic assay.[5]

  • Endpoint Assay: The reaction is stopped after a predetermined incubation time, and the final fluorescence is measured. This method is simpler and suitable for high-throughput screening.[5]

  • Kinetic Assay: Fluorescence is measured at multiple time points throughout the incubation period. This provides a more detailed view of the reaction rate and can help ensure the measurements are taken within the linear range of the assay.[5][6] Kinetic assays are recommended for optimization experiments.

Q5: What are the key components of a caspase-8 assay buffer and why are they important?

A5: A typical caspase-8 assay buffer contains several key components:

  • Buffer (e.g., HEPES): Maintains a stable pH (typically around 7.2-7.5) for optimal enzyme activity.

  • Reducing Agent (e.g., DTT): Dithiothreitol (DTT) is crucial for maintaining the cysteine residue in the active site of the caspase in a reduced state, which is essential for its catalytic activity.

  • Detergent (e.g., CHAPS): A non-ionic detergent like CHAPS helps to lyse cells and release caspases without denaturing them.

  • Salt (e.g., NaCl): Helps to maintain the ionic strength of the buffer.

  • Stabilizer (e.g., Sucrose or Glycerol): Can help to stabilize the enzyme and prevent denaturation.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from caspase-8 activity, leading to a low signal-to-noise ratio and inaccurate results.

Potential Cause Recommended Solution
Substrate Autohydrolysis Prepare fresh substrate solution for each experiment. Avoid prolonged storage of diluted substrate. Run a "substrate only" control (assay buffer + substrate, no lysate) to quantify the rate of spontaneous AMC release.
Contaminated Reagents Use high-purity, sterile water and reagents. Check buffers for microbial contamination, which can contain proteases that may cleave the substrate.
Cell Lysate Properties Some cellular components can be autofluorescent. Ensure your negative control (lysate from untreated/healthy cells) is included to determine the baseline fluorescence of your samples.
Incorrect Filter Settings Verify that the excitation and emission wavelengths on the fluorometer are correctly set for AMC (Ex: ~380 nm, Em: ~460 nm).
Issue 2: Low or No Signal

A lack of signal can indicate a problem with one or more components of the assay or a lack of caspase-8 activity in the sample.

Potential Cause Recommended Solution
Inactive Caspase-8 Ensure that the cell lysis procedure is effective at releasing the enzyme without denaturing it. Keep lysates on ice. The reducing agent (DTT) is critical; ensure it is fresh and added to the assay buffer just before use. Confirm that your experimental treatment is indeed inducing apoptosis and caspase-8 activation.
Suboptimal Incubation Time The incubation time may be too short for a detectable signal to develop, especially with low enzyme concentrations. Perform a time-course experiment to determine the optimal incubation period.
Incorrect Substrate Concentration The substrate concentration may be too low. The recommended final concentration is typically in the range of 10-50 µM, but this may need to be optimized.
Presence of Inhibitors Ensure that your sample or buffers do not contain any known caspase inhibitors. Some components of cell culture media or the cell lysate itself can be inhibitory.
Issue 3: Non-Linear Reaction Rate (Signal Saturation)

In a kinetic assay, the rate of fluorescence increase should be linear over time. If the signal plateaus, it indicates that the reaction is no longer proceeding at a constant rate.

Potential Cause Recommended Solution
Substrate Depletion If the caspase-8 activity in the sample is very high, the this compound substrate may be consumed quickly. Dilute the cell lysate to reduce the enzyme concentration.
Enzyme Instability The enzyme may be losing activity over the course of a long incubation. Shorten the incubation time to a period where the reaction rate is still linear.
Product Inhibition The accumulation of cleaved products can sometimes inhibit enzyme activity. Diluting the sample can help to mitigate this effect.
Detector Saturation The fluorescent signal may be too bright for the detector of the plate reader. Reduce the gain setting on the instrument or dilute the sample.

Experimental Protocols

Protocol for Optimizing Incubation Time

This protocol describes how to perform a time-course experiment to determine the linear range of the this compound assay for your specific experimental conditions.

  • Prepare Cell Lysates:

    • Culture cells and treat with your apoptosis-inducing agent for the desired time. Include an untreated control group.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing a non-ionic detergent (e.g., CHAPS) and protease inhibitors (excluding caspase inhibitors). Keep the lysate on ice for 10-30 minutes.

    • Centrifuge the lysate at 10,000 x g for 10-15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Prepare Assay Reagents:

    • 2X Reaction Buffer: Prepare a 2X reaction buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT). Note: Add DTT fresh just before use.

    • This compound Substrate Stock: Reconstitute the lyophilized substrate in DMSO to a stock concentration of 1-10 mM.

    • Working Substrate Solution: Dilute the this compound stock solution in the 1X reaction buffer to a 2X working concentration (e.g., 100 µM).

  • Set up the Assay Plate:

    • Use a black, flat-bottom 96-well plate suitable for fluorescence measurements.

    • For each sample, add 50 µL of cell lysate (containing 20-100 µg of protein) to multiple wells (one for each time point).

    • Include wells for a "no lysate" blank (50 µL of lysis buffer) and a negative control (lysate from untreated cells).

  • Initiate and Read the Reaction:

    • Initiate the reaction by adding 50 µL of the 2X working substrate solution to each well, bringing the total volume to 100 µL and the final substrate concentration to 50 µM.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically every 5-10 minutes for a period of 2-3 hours. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Analyze the Data:

    • Subtract the blank fluorescence values from all sample readings at each time point.

    • Plot the background-subtracted fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes) for each sample.

    • Identify the time interval during which the plot is linear. The optimal incubation time for an endpoint assay should fall within this linear range.

Data Presentation

Table 1: Representative Data from an Incubation Time Optimization Experiment

This table shows example data from a time-course experiment to determine the optimal incubation time. The goal is to identify the time range where the fluorescence signal increases linearly.

Incubation Time (minutes)Untreated Control (RFU)Apoptotic Sample (RFU)Blank (RFU)Corrected Apoptotic Sample (RFU)
015015550105
1515565552603
301601145551090
601702150582092
901802950602890
1201903250623188
1802103350653285

RFU = Relative Fluorescence Units. Corrected RFU = (Apoptotic Sample RFU) - (Blank RFU).

Interpretation: In this example, the reaction is linear up to approximately 90 minutes. After this point, the rate of increase slows down, suggesting the onset of substrate limitation or enzyme instability. Therefore, an optimal incubation time for an endpoint assay would be between 30 and 90 minutes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Setup cluster_read Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture & Treatment cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis plate_setup Plate Lysate in 96-well Plate cell_lysis->plate_setup add_substrate Add this compound Substrate plate_setup->add_substrate kinetic_read Kinetic Read at 37°C (Ex: 380nm, Em: 460nm) add_substrate->kinetic_read plot_data Plot Fluorescence vs. Time kinetic_read->plot_data determine_linear_range Determine Linear Range & Optimal Time plot_data->determine_linear_range

Caption: Workflow for optimizing this compound incubation time.

caspase8_pathway cluster_receptor Receptor Level cluster_disc DISC Formation cluster_activation Caspase Activation cluster_assay Assay Principle death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, DR4/5) death_ligand->death_receptor Binds fadd FADD (Adaptor Protein) death_receptor->fadd Recruits procaspase8 Pro-caspase-8 fadd->procaspase8 Recruits active_caspase8 Active Caspase-8 procaspase8->active_caspase8 Dimerization & Autocleavage procaspase37 Pro-caspase-3/7 active_caspase8->procaspase37 Cleaves & Activates substrate This compound (Non-fluorescent) active_caspase8->substrate Cleaves active_caspase37 Active Caspase-3/7 (Executioner Caspases) procaspase37->active_caspase37 apoptosis Apoptosis active_caspase37->apoptosis Cleaves Cellular Substrates product Cleaved Peptide + AMC (Fluorescent) substrate->product

Caption: Extrinsic apoptosis pathway and this compound mechanism.

References

Ac-IETD-AMC Caspase-8 Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ac-IETD-AMC assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what does it measure?

The this compound assay is a fluorometric method used to measure the activity of caspase-8. Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway. The assay utilizes the synthetic tetrapeptide substrate, this compound. In the presence of active caspase-8, this substrate is cleaved, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. The intensity of the fluorescence, measured at an excitation/emission of ~360-380 nm/440-460 nm, is directly proportional to the caspase-8 activity in the sample.[1]

Q2: My negative control (untreated cells) shows high fluorescence. What are the potential causes?

High background in your negative control can be a significant issue, masking the true signal from your experimental samples. Several factors can contribute to this:

  • Non-specific Protease Activity: Cell lysates contain various proteases other than caspases that might cleave the this compound substrate.[2]

  • Sub-optimal Lysis Buffer: The composition of the lysis buffer is crucial. The absence of necessary inhibitors or the presence of components that promote non-specific enzyme activity can lead to high background.

  • High Cell Density: Using too many cells for lysate preparation can lead to an overly concentrated lysate with high endogenous protease activity.[3]

  • Contamination: Microbial contamination of reagents or cell cultures can introduce exogenous proteases.

  • Spontaneous Substrate Degradation: Although less common with AMC-based substrates, prolonged incubation or improper storage can lead to auto-hydrolysis of the substrate.

Q3: How can I confirm that the signal I am measuring is specific to caspase-8 activity?

To ensure the specificity of the assay, a parallel reaction containing a specific caspase-8 inhibitor should always be included. The most common inhibitor for this purpose is Z-IETD-FMK , a cell-permeable, irreversible inhibitor of caspase-8.[4] A significant reduction in the fluorescent signal in the sample pre-treated with Z-IETD-FMK compared to the untreated sample confirms that the measured activity is predominantly from caspase-8.

Troubleshooting Guide: High Background in Negative Controls

This guide provides a structured approach to diagnosing and resolving high fluorescence in your negative control wells.

Problem Synopsis: High RFU in Negative Control

The Relative Fluorescence Units (RFU) in the wells containing lysate from untreated (healthy) cells are significantly higher than the reagent blank, approaching the levels of the positive control (apoptosis-induced cells).

Quantitative Data Analysis

The following table illustrates typical data from a well-executed experiment versus one plagued by high negative control background.

Sample Condition Typical RFU (Good Data) Problematic RFU (High Background) Interpretation of Problematic Data
Reagent Blank (Buffer + Substrate)5055The baseline fluorescence of the substrate is normal.
Negative Control (Untreated Lysate)2503500High signal suggests significant non-caspase-8 cleavage of the substrate.
Positive Control (Treated Lysate)45005000The signal from the apoptotic sample is now difficult to distinguish from the high background.
Inhibitor Control (Treated + Z-IETD-FMK)3003600The inhibitor fails to reduce the signal, confirming the activity is not from caspase-8.
Troubleshooting Steps & Solutions
Potential Cause Recommended Solution
1. Non-Specific Protease Activity - Optimize Lysis Buffer: Ensure your lysis buffer contains a cocktail of protease inhibitors that do not inhibit cysteine proteases (caspases). - Reduce Lysate Concentration: Perform a protein concentration assay and try using less total protein per reaction (e.g., titrate from 100 µg down to 20 µg).
2. Sub-optimal Assay Conditions - Check Buffer pH: Caspase activity is optimal around pH 7.2-7.5. Verify the pH of your assay buffer. - Reduce Incubation Time: High background can develop over time. Try a shorter incubation period (e.g., reduce from 2 hours to 1 hour) or take kinetic readings every 5-10 minutes to find the optimal time point.
3. Reagent & Sample Quality - Use Fresh Lysates: Prepare cell lysates fresh for each experiment and always keep them on ice to minimize protein degradation and non-specific protease activation. - Check Substrate Integrity: Aliquot the this compound substrate upon receipt and avoid repeated freeze-thaw cycles.

Key Experimental Protocols

Cell Lysate Preparation
  • Cell Collection: For adherent cells, wash with ice-cold PBS, then scrape and collect. For suspension cells, centrifuge at 300 x g for 5-10 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again, carefully removing the supernatant.

  • Lysis: Resuspend the cell pellet in a chilled cell lysis buffer (e.g., 50 mM HEPES, 10% Sucrose, 0.1% CHAPS, with protease inhibitors) at a concentration of 1-5 x 10^6 cells per 50 µL.

  • Incubation: Incubate the mixture on ice for 10-15 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 1-2 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

Caspase-8 Activity Assay Protocol
  • Plate Setup: On a 96-well black, flat-bottom plate, prepare your samples. It is recommended to run all samples and controls in triplicate.

    • Blank: 50 µL Lysis Buffer.

    • Negative Control: 50 µL lysate from untreated cells (normalized to 50-100 µg total protein).

    • Positive Control: 50 µL lysate from apoptosis-induced cells.

    • Inhibitor Control: 50 µL lysate from induced cells pre-incubated with 1 µL of 1 mM Z-IETD-FMK for 10-15 minutes prior to adding the reaction buffer.

  • Reaction Buffer Preparation: Prepare a 2X Reaction Buffer (e.g., 40 mM HEPES, 20% Glycerol, 2 mM EDTA, 0.2% CHAPS). Immediately before use, add DTT to a final concentration of 10 mM.

  • Add Reaction Buffer: Add 50 µL of the 2X Reaction Buffer with DTT to each well.

  • Initiate Reaction: Add 5 µL of 1 mM this compound substrate to each well for a final concentration of ~50 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Read the plate in a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.

Visualizing Key Processes

Extrinsic Apoptosis Signaling Pathway

The diagram below illustrates the extrinsic pathway of apoptosis, initiated by death receptor ligation and culminating in the activation of executioner caspases.

Extrinsic_Apoptosis_Pathway cluster_DISC DISC DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) DeathLigand->DeathReceptor Binding & Trimerization FADD Adaptor Protein (FADD) DeathReceptor->FADD Recruitment via Death Domain Procaspase8 Procaspase-8 (Inactive Monomer) FADD->Procaspase8 Recruitment via Death Effector Domain DISC DISC Formation (Death-Inducing Signaling Complex) ActiveCaspase8 Active Caspase-8 (Dimer) Procaspase8->ActiveCaspase8 Proximity-induced Dimerization & Autocleavage Procaspase37 Procaspase-3/7 (Inactive) ActiveCaspase8->Procaspase37 Cleavage & Activation ActiveCaspase37 Active Caspase-3/7 (Executioner) Procaspase37->ActiveCaspase37 Apoptosis Apoptosis ActiveCaspase37->Apoptosis Cleavage of Cellular Substrates Assay_Workflow Start Start: Treat Cells PrepareLysate 1. Prepare Cell Lysates (Untreated & Treated) Start->PrepareLysate QuantifyProtein 2. Quantify Protein Concentration PrepareLysate->QuantifyProtein SetupPlate 3. Set Up 96-Well Plate (Controls & Samples) QuantifyProtein->SetupPlate AddBuffer 4. Add 2X Reaction Buffer (+ DTT) SetupPlate->AddBuffer AddSubstrate 5. Add this compound Substrate AddBuffer->AddSubstrate Incubate 6. Incubate at 37°C (1-2 hours) AddSubstrate->Incubate ReadPlate 7. Read Fluorescence (Ex: 380nm, Em: 440-460nm) Incubate->ReadPlate Analyze 8. Analyze Data (Subtract Blank, Normalize) ReadPlate->Analyze

References

improving signal-to-noise ratio with Ac-IETD-AMC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-IETD-AMC assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the signal-to-noise ratio in experiments utilizing the fluorogenic caspase-8 substrate, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorogenic substrate used to measure the activity of caspase-8 and granzyme B.[1][2] The peptide sequence, IETD (Ile-Glu-Thr-Asp), is recognized and cleaved by active caspase-8.[3] The 7-amino-4-methylcoumarin (B1665955) (AMC) group is attached to the peptide. In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage, free AMC is liberated, resulting in a significant increase in fluorescence that can be measured to determine enzyme activity.[4][5]

Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?

The optimal excitation wavelength for free AMC is in the range of 360-380 nm, with an optimal emission wavelength between 440-460 nm.[4][5][6][7]

Q3: How should this compound be stored?

Lyophilized this compound should be stored at -20°C.[6] Once reconstituted in a solvent like DMSO, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can decrease stability.[6][8] Protect the substrate from light, as it is light-sensitive.[8]

Q4: My negative control wells show a high fluorescence signal. What could be the cause?

High background fluorescence can significantly lower the signal-to-noise ratio. Common causes include:

  • Substrate Instability/Autohydrolysis: this compound can spontaneously hydrolyze over time, releasing free AMC. To mitigate this, always prepare fresh substrate solutions and avoid prolonged storage of diluted substrate.[4][8] Running a "substrate only" control can help assess the rate of non-enzymatic hydrolysis.[4][8]

  • Contaminated Reagents: Buffers and water can be contaminated with microbes that may have proteolytic activity. Use high-purity reagents and consider filter-sterilizing your buffers.[4][8]

  • Cell or Tissue Autofluorescence: Some cell and tissue types exhibit natural fluorescence. It is important to include an unstained control to determine the baseline autofluorescence of your sample.[9]

Q5: The fluorescence signal in my experimental wells is weak or absent. What are the possible reasons?

A lack of signal can stem from several issues with the assay components:

  • Inactive Enzyme: Ensure that the caspase-8 enzyme (in purified systems or cell lysates) has been stored properly and has not been subjected to multiple freeze-thaw cycles.[8] You can test the enzyme's activity with a known positive control.

  • Incorrect Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer are correctly set for AMC detection and that the gain setting is appropriate.[8]

  • Sub-optimal Assay Conditions: Caspase activity is dependent on factors like pH and the presence of reducing agents. Ensure your assay buffer is at the correct pH (typically around 7.2-7.5) and contains a reducing agent like DTT.[6][10]

Q6: My results are not linear over time. What could be the issue?

Non-linear reaction rates can be attributed to:

  • The Inner Filter Effect: At high concentrations, the substrate or the fluorescent product (AMC) can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.[4][8] To address this, you can try diluting your sample or using a lower substrate concentration.[4][8]

  • Enzyme Instability: The enzyme may lose activity over the course of the assay. Adding stabilizing agents like BSA or glycerol (B35011) to the buffer can sometimes help.[8]

  • Product Inhibition: The accumulation of the cleaved peptide or AMC might inhibit the enzyme's activity. To avoid this, analyze only the initial linear phase of the reaction to determine the rate.[8]

Troubleshooting Guide

This table summarizes common problems, their potential causes, and recommended solutions to improve the signal-to-noise ratio in your this compound assays.

ProblemPotential CauseRecommended Solution
High Background Fluorescence Substrate autohydrolysisPrepare fresh substrate solution for each experiment. Run a "substrate only" control.[4][8]
Contaminated reagents (e.g., buffers, water)Use high-purity reagents and filter-sterilize buffers.[4][8]
Cell or tissue autofluorescenceInclude an unstained sample as a control to measure baseline autofluorescence.[9]
Non-specific binding of antibodies (if applicable)Reduce antibody concentration and ensure adequate washing steps.[9][11]
Low or No Signal Inactive enzymeConfirm proper enzyme storage and handling. Test with a positive control.[8]
Incorrect instrument settingsVerify excitation/emission wavelengths (Ex: 360-380 nm, Em: 440-460 nm) and gain settings.[8]
Sub-optimal assay buffer conditionsEnsure the buffer pH is appropriate (e.g., pH 7.2-7.5) and contains a reducing agent like DTT.[6][10]
Insufficient incubation timeOptimize the incubation time to allow for sufficient product formation.
Non-Linear Reaction Rate Inner filter effectDilute the sample or use a lower substrate concentration.[4][8]
Enzyme instabilityAdd stabilizing agents like BSA or glycerol to the assay buffer.[8]
Product inhibitionAnalyze only the initial, linear portion of the reaction curve.[8]
Substrate depletionEnsure the substrate concentration is not limiting during the measurement period.

Experimental Protocols

Detailed Protocol for Caspase-8 Activity Assay using this compound

This protocol provides a general guideline for measuring caspase-8 activity in cell lysates. Optimization may be required for specific cell types and experimental conditions.

1. Reagent Preparation:

  • Cell Lysis Buffer: 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT. Dilute 5-fold with high-purity water before use.[12] Protease inhibitors (excluding cysteine protease inhibitors) can be added.

  • Assay Buffer (1X): 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.[6] Prepare fresh before use.

  • This compound Substrate (10 mM Stock): Reconstitute lyophilized this compound in DMSO.

  • This compound Working Solution (50 µM): Dilute the 10 mM stock solution in the Assay Buffer. Prepare fresh and protect from light.

2. Cell Lysate Preparation:

  • Induce apoptosis in your cells using the desired method. Include a non-induced control group.

  • Harvest cells (e.g., 1-5 x 10^6 cells) by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10-30 minutes.

  • Centrifuge at 10,000 x g for 10-15 minutes at 4°C.

  • Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.

3. Assay Procedure (96-well plate format):

  • Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Include the following controls:

    • Negative Control: 50 µL of Lysis Buffer without cell lysate.

    • Substrate Only Control: 50 µL of Assay Buffer.

    • Inhibitor Control (optional): Cell lysate pre-incubated with a specific caspase-8 inhibitor.

  • Add 50 µL of 2X Reaction Buffer (or Assay Buffer) to each well.

  • Initiate the reaction by adding 5-10 µL of the this compound working solution to all wells.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

4. Data Acquisition and Analysis:

  • Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[6]

  • Readings can be taken kinetically or as an endpoint measurement.

  • Subtract the background fluorescence (from the negative or substrate only control) from the experimental readings.

  • The fold-increase in caspase-8 activity can be determined by comparing the results from the induced sample with the non-induced control.[3]

Visualizations

Caspase8_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_downstream Downstream Events Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds FADD FADD Death Receptor->FADD Recruits Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Recruits Active Caspase-8 Active Caspase-8 Pro-caspase-8->Active Caspase-8 Cleavage Executioner Caspases Executioner Caspases Active Caspase-8->Executioner Caspases Activates Cellular Substrates Cellular Substrates Executioner Caspases->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Caspase-8 signaling pathway.

Ac_IETD_AMC_Workflow cluster_preparation Sample Preparation cluster_assay Assay cluster_detection Detection Induce Apoptosis Induce Apoptosis Prepare Cell Lysate Prepare Cell Lysate Induce Apoptosis->Prepare Cell Lysate Add Lysate to Plate Add Lysate to Plate Prepare Cell Lysate->Add Lysate to Plate Add this compound Add this compound Add Lysate to Plate->Add this compound Incubate Incubate Add this compound->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Caption: this compound experimental workflow.

References

Ac-IETD-AMC solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with the fluorogenic caspase-8 substrate, Ac-IETD-AMC.

Troubleshooting Guide & FAQs

This section addresses specific issues related to the solubility and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is important to use anhydrous DMSO to prevent hydrolysis of the substrate.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the lyophilized this compound powder in anhydrous DMSO to a desired concentration, typically between 1 mM and 10 mM. For example, to prepare a 10 mM stock solution from 5 mg of this compound (MW: 675.68 g/mol ), you would add 739.995 µL of DMSO.[1] Ensure the powder is completely dissolved by gentle vortexing.

Q3: What is the optimal working concentration for this compound in a caspase-8 assay?

A3: The optimal working concentration can vary depending on the experimental setup, including the cell type and the expected level of caspase-8 activity. However, a common starting point is a final concentration in the range of 20-50 µM in the assay buffer.

Q4: How should I store the this compound stock solution?

A4: The DMSO stock solution should be stored at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Common Solubility Problems

Problem 1: The this compound powder does not dissolve in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture, reducing its solvating power for this substrate.

  • Solution: Use fresh, anhydrous (or high-purity, low-water content) DMSO. Ensure the vial of this compound is at room temperature before opening to prevent condensation. Gentle vortexing can also aid dissolution.

Problem 2: My this compound solution precipitates when added to the aqueous assay buffer.

  • Possible Cause 1: The final concentration of DMSO in the assay buffer is too low to maintain the solubility of this compound.

  • Solution 1: Ensure that the final concentration of DMSO in your assay is sufficient to keep the substrate in solution, but low enough to not affect enzyme activity or cell viability. While there is no universally "safe" concentration, many cell-based assays tolerate a final DMSO concentration of up to 0.5%, with some studies indicating that concentrations up to 1% may be acceptable.[3][4][5] However, it is crucial to include a vehicle control (assay buffer with the same final concentration of DMSO) to account for any effects of the solvent.

  • Possible Cause 2: The assay buffer components (e.g., pH, ionic strength) are not optimal for this compound solubility.

  • Solution 2: While specific data on the effects of pH and ionic strength on this compound solubility are limited, it is generally advisable to maintain a neutral pH (around 7.0-7.5) for the assay buffer. If precipitation persists, you can try preparing the working solution by slowly adding the DMSO stock to the pre-warmed (e.g., 37°C) assay buffer while gently vortexing. Sonication for a short period may also help to redissolve small precipitates.[3]

Problem 3: I am observing high background fluorescence in my assay.

  • Possible Cause: The this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles, leading to the release of the fluorescent AMC moiety.

  • Solution: Prepare fresh stock solutions from lyophilized powder. When not in use, store aliquots of the stock solution at -20°C and protect them from light.

Problem 4: I am concerned that the DMSO in my working solution is affecting my cells or enzyme activity.

  • Possible Cause: High concentrations of DMSO can be toxic to cells and may inhibit enzyme activity.[4][5] Some studies have shown that DMSO can induce apoptosis and activate caspases at higher concentrations.[3][6]

  • Solution: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%.[3][4] Always include a vehicle control in your experimental design to assess the impact of DMSO on your system. If DMSO toxicity is a concern, consider performing a dose-response experiment to determine the maximum tolerable concentration for your specific cells or enzyme preparation.

Quantitative Data Summary

The following table provides volumes of DMSO needed to reconstitute specific masses of this compound to common stock solution concentrations.[1]

Mass of this compoundVolume of DMSO for 1 mM StockVolume of DMSO for 5 mM StockVolume of DMSO for 10 mM Stock
0.1 mg 147.999 µL29.6 µL14.8 µL
0.5 mg 739.995 µL147.999 µL74 µL
1 mg 1.48 mL295.998 µL147.999 µL
5 mg 7.4 mL1.48 mL739.995 µL
10 mg 14.8 mL2.96 mL1.48 mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (refer to the table above).

  • Gently vortex the vial until the substrate is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Caspase-8 Activity Assay in Cell Lysates

  • Cell Lysis:

    • Induce apoptosis in your target cells using an appropriate stimulus. Include a non-induced control group.

    • Harvest the cells and wash them with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., containing 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, and 10 mM NaPPi).

    • Incubate the cell lysate on ice for 10-15 minutes.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well black microplate, add a consistent amount of protein from each cell lysate (e.g., 50-100 µg) to each well.

    • Add assay buffer to bring the total volume in each well to a desired pre-substrate addition volume (e.g., 90 µL).

    • Include a blank control containing only lysis buffer and assay buffer.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of this compound by diluting the DMSO stock solution in the assay buffer to a 2X final concentration (e.g., 100 µM for a 50 µM final concentration).

    • Add the this compound working solution to each well to initiate the reaction (e.g., 10 µL to each 90 µL of lysate/buffer mix).

    • Immediately measure the fluorescence using a microplate reader with an excitation wavelength of approximately 340-360 nm and an emission wavelength of approximately 440-460 nm.

    • Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Subtract the background fluorescence (from the blank control) from all readings.

    • Determine the rate of AMC production (change in fluorescence over time).

    • The caspase-8 activity can be expressed as the rate of fluorescence change per microgram of protein.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Caspase-8 Assay lyophilized Lyophilized this compound stock 1-10 mM Stock Solution lyophilized->stock Dissolve dmso Anhydrous DMSO dmso->stock working_sol Working Solution (e.g., 20-50 µM) stock->working_sol Dilute cluster_assay cluster_assay lysate Cell Lysate plate 96-well Plate lysate->plate buffer Assay Buffer buffer->working_sol working_sol->plate Add to initiate reader Fluorescence Reader plate->reader Measure Fluorescence caspase8_pathway cluster_pathway Caspase-8 Signaling Pathway death_receptor Death Receptor (e.g., Fas) procaspase8 Pro-caspase-8 death_receptor->procaspase8 Recruitment & Dimerization caspase8 Active Caspase-8 procaspase8->caspase8 Autocatalytic Cleavage ac_ietd_amc This compound (Non-fluorescent) caspase8->ac_ietd_amc Cleavage apoptosis Apoptosis caspase8->apoptosis Cleaves downstream caspases amc AMC (Fluorescent) ac_ietd_amc->amc

References

Technical Support Center: Photobleaching of AMC in Caspase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the photobleaching of 7-amino-4-methylcoumarin (B1665955) (AMC) in caspase assays.

Troubleshooting Guide

Issue: Rapid decrease in fluorescence signal over time during kinetic readings.

This is a classic sign of photobleaching, where the AMC fluorophore is irreversibly damaged by the excitation light, leading to a loss of its fluorescent properties.

Possible Causes and Solutions:

CauseSolution
Excessive Excitation Light Intensity Reduce the intensity of the excitation light on your plate reader or microscope. Use the lowest intensity that still provides a sufficient signal-to-noise ratio. If available, use neutral density filters to decrease the light intensity.[1][2]
Prolonged or Repeated Excitation Minimize the exposure time of the sample to the excitation light. For kinetic assays, increase the interval between readings. For endpoint assays, take a single reading at the optimal time point.[1][2]
Sub-optimal Wavelength Settings Ensure you are using the optimal excitation and emission wavelengths for AMC. The excitation maximum is around 344-351 nm, and the emission maximum is around 440-445 nm.[3][4] Using wavelengths far from the peak can require higher light intensity, increasing photobleaching.
Presence of Reactive Oxygen Species (ROS) The interaction of the excited fluorophore with molecular oxygen can generate ROS, which damages the AMC molecule.[5][6] Consider adding an antioxidant or an anti-fade reagent to your assay buffer. Common options include L-Ascorbic acid or Trolox.[7][8]
Assay Buffer Composition Ensure the pH of your assay buffer is stable and within the optimal range for both caspase activity and AMC fluorescence (typically pH 7.0-8.0).[7] Extreme pH values can affect fluorophore stability.

Issue: High background fluorescence in control wells.

High background can mask the true signal from caspase activity and can be exacerbated by photobleaching of interfering substances.

Possible Causes and Solutions:

CauseSolution
Autofluorescence of Assay Components Test each component of your assay (e.g., buffer, test compounds) for intrinsic fluorescence at the AMC excitation and emission wavelengths. If a component is autofluorescent, consider replacing it or using a different buffer system.
Spontaneous Substrate Hydrolysis The AMC-conjugated substrate may be unstable and spontaneously hydrolyze, releasing free AMC. Incubate the substrate in the assay buffer without enzyme to check for an increase in fluorescence over time. If unstable, consider preparing fresh substrate or storing it under more stable conditions.[7]
Contaminated Reagents Ensure all reagents, especially water and DMSO used for dilutions, are of high purity and free from fluorescent contaminants.[7]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect my caspase assay?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, AMC, upon exposure to light.[1] When the AMC molecule is excited by the light source in your plate reader or microscope, it can enter a long-lived excited triplet state. In this state, it can react with other molecules, particularly oxygen, leading to covalent bond cleavage and permanent loss of its ability to fluoresce.[1][9] This results in a decrease in your fluorescent signal over time, which can be misinterpreted as lower enzyme activity.

Q2: How can I determine if my signal loss is due to photobleaching or enzyme inhibition?

A2: To distinguish between photobleaching and true inhibition, you can run a control with free AMC (not conjugated to the peptide substrate) at a concentration that gives a strong signal. Expose this control to the same illumination conditions as your assay. If the fluorescence of the free AMC control decreases over time, it is indicative of photobleaching. If the signal is stable, the decrease in your experimental wells is more likely due to factors affecting enzyme activity.

Q3: Are there alternatives to AMC that are less prone to photobleaching?

A3: Yes, other fluorophores are used in caspase assays. For example, 7-amino-4-trifluoromethylcoumarin (AFC) is another option. While direct quantitative comparisons of photostability can be application-dependent, it is always advisable to consult the specifications of the particular substrate you are using. Some newer generation fluorescent probes are specifically designed for enhanced photostability.

Q4: Can I use anti-fade reagents in my caspase assay?

A4: Yes, anti-fade reagents can be added to the assay buffer to help reduce photobleaching. These reagents typically work by scavenging reactive oxygen species (ROS), which are a major contributor to photobleaching.[5][8] Commonly used anti-fade reagents include L-Ascorbic acid and Trolox.[8] It is important to first test whether the chosen anti-fade reagent interferes with your caspase activity or has any intrinsic fluorescence.

Q5: How does the instrumentation (e.g., plate reader) affect photobleaching?

A5: The light source, its intensity, and the duration of exposure are key factors. Plate readers with flash lamps as light sources may induce less photobleaching than those with continuous lamps. The ability to control the light intensity and the read time per well is crucial. For microscopy-based assays, using a lower laser power and minimizing the exposure time are critical to reducing photobleaching.[2]

Experimental Protocols

Standard Caspase-3 Fluorometric Assay Protocol

This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.

  • Induce Apoptosis: Treat cells with your compound of interest to induce apoptosis. Include an untreated control group.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a chilled lysis buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay. Common methods include the Bradford or BCA protein assays.[10]

  • Assay Setup:

    • In a black, 96-well microplate, add your cell lysate to the appropriate wells.

    • Prepare a reaction mix containing assay buffer and the caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Add the reaction mix to each well containing cell lysate.

    • Include a "no enzyme" control (lysis buffer instead of cell lysate) to measure background fluorescence.

  • Incubation: Incubate the plate at 37°C, protected from light. The incubation time can range from 30 minutes to several hours, depending on the level of caspase activity.

  • Fluorescence Measurement:

    • Set your fluorescence plate reader to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 350 nm, Em: 450 nm).

    • For endpoint assays, take a single reading after the incubation period.

    • For kinetic assays, take multiple readings over time. To minimize photobleaching, use the lowest possible light intensity and the longest interval between readings that still allows for accurate measurement of the reaction kinetics.

Data Presentation

Quantitative Data Summary for AMC

PropertyValueReference(s)
Excitation Maximum ~344-351 nm[3][4]
Emission Maximum ~440-445 nm[3][4]
Molar Extinction Coefficient (ε) ~19,000 M⁻¹cm⁻¹ (for AMCA at 350 nm)[3]
Quantum Yield (Φ) ~0.5-0.6 (in ethanol)[3]
pH Sensitivity Fluorescence is relatively stable at physiological pH (6-8).[7]
Photostability Generally considered to have good photostability, and is more photostable than fluorescein.[3]

Visualizations

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Overview of the extrinsic and intrinsic caspase signaling pathways leading to apoptosis.

Caspase_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay cluster_detection Detection & Analysis Induce Apoptosis Induce Apoptosis Cell Lysis Cell Lysis Induce Apoptosis->Cell Lysis Protein Quant Protein Quant Cell Lysis->Protein Quant Setup Plate Setup Plate Protein Quant->Setup Plate Add Reagents Add Reagents Setup Plate->Add Reagents Incubate Incubate Add Reagents->Incubate Read Fluorescence Read Fluorescence Incubate->Read Fluorescence Data Analysis Data Analysis Read Fluorescence->Data Analysis Troubleshooting_Photobleaching Start Start Signal Decrease? Signal Decrease? Start->Signal Decrease? Check Free AMC Control Check Free AMC Control Signal Decrease?->Check Free AMC Control Yes Check Enzyme Activity Investigate Enzyme Inhibition/Instability Signal Decrease?->Check Enzyme Activity No Control Fades? Control Fades? Check Free AMC Control->Control Fades? Reduce Light Exposure Reduce Light Intensity/ Exposure Time Control Fades?->Reduce Light Exposure Yes Control Fades?->Check Enzyme Activity No Use Anti-Fade Reagents Use Anti-Fade Reagents Reduce Light Exposure->Use Anti-Fade Reagents

References

Technical Support Center: Ac-IETD-AMC Caspase-8 Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ac-IETD-AMC Caspase-8 Assay. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal composition for a lysis buffer in a caspase-8 fluorometric assay?

A1: The optimal lysis buffer should efficiently lyse cells to release active caspase-8 while maintaining its enzymatic activity. A common formulation includes a buffering agent (e.g., HEPES), a non-ionic detergent, a reducing agent, and an EDTA. For example, a widely used lysis buffer consists of 50 mM HEPES (pH 7.5), 0.1% CHAPS, 0.1% Nonidet P-40 (NP-40), 2 mM dithiothreitol (B142953) (DTT), and 1 mM EDTA.[1] It's crucial to prepare the lysis buffer fresh and keep it on ice to prevent degradation of cellular components.

Q2: Can detergents in the lysis buffer interfere with the this compound assay?

A2: Yes, detergents are essential for cell lysis but can interfere with the assay at high concentrations. Non-ionic detergents like CHAPS, Triton X-100, and NP-40 are commonly used. While necessary for releasing cytosolic contents, concentrations above 0.1% can potentially inhibit caspase activity.[2] It is also important to note that sublytic concentrations of detergents have been shown to induce apoptosis and activate caspases, which could lead to confounding results.[3] Therefore, it is critical to use the recommended concentration and run appropriate controls, such as a "lysis buffer only" control, to assess any background fluorescence.[4]

Q3: Do protease inhibitors in the lysis buffer affect caspase-8 activity?

A3: Standard protease inhibitor cocktails can inhibit caspase-8 activity because caspases are cysteine proteases.[2] If a protease inhibitor cocktail is necessary to prevent non-specific protein degradation, ensure it does not contain inhibitors of cysteine proteases (e.g., E-64, leupeptin). Alternatively, use a cocktail specifically designed to be compatible with caspase assays. Always check the composition of your protease inhibitor cocktail.

Q4: What are the recommended excitation and emission wavelengths for detecting the AMC fluorophore?

A4: The liberated 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is detected using a fluorometer. The recommended excitation wavelength is approximately 360-380 nm, and the emission wavelength is in the range of 440-460 nm.[1][4]

Q5: How can I be sure the signal I'm detecting is specific to caspase-8 activity?

A5: To confirm the specificity of the assay, include a negative control with a specific caspase-8 inhibitor, such as Ac-IETD-CHO. A significant reduction in the fluorescent signal in the presence of the inhibitor indicates that the measured activity is indeed from caspase-8.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Signal Inefficient Cell Lysis: The lysis buffer is not effectively disrupting the cell membrane.[2]Ensure the lysis buffer contains an appropriate detergent (e.g., CHAPS, NP-40) and incubate on ice for 10-20 minutes. A freeze-thaw cycle can also enhance lysis.[2]
Suboptimal Cell Number: Insufficient cells were used for lysate preparation.[2]Use between 1-5 x 10^6 cells per sample and titrate to find the optimal concentration for your experiment.[2][5]
Inactive Caspase-8: The enzyme may have degraded due to improper sample handling.Always prepare fresh lysates and keep them on ice. For future use, aliquot and store at -80°C.[5]
Incorrect Assay Timing: Caspase activation is transient; the measurement might have missed the peak activity.Perform a time-course experiment to determine the optimal time point for measuring caspase-8 activity after inducing apoptosis.
High Background Signal Substrate Autohydrolysis: The this compound substrate can spontaneously hydrolyze.Prepare fresh substrate solution for each experiment and run a "substrate only" control to measure the rate of spontaneous AMC release.[6]
Contaminated Reagents: Buffers or substrate may be contaminated with proteases.Use high-purity, sterile reagents and filter-sterilize buffers if necessary.[6]
Lysis Buffer-Induced Protease Activity: Some buffer components may activate other proteases.Run a "lysis buffer only" control (without cell lysate) to check for this possibility.[2]
High Variability Between Replicates Inconsistent Cell Lysis: Samples are not being treated identically during the lysis step.Use the same volume of lysis buffer per cell number and maintain consistent incubation times for all samples.[2]
Inaccurate Pipetting: Small volumes used in the assay are prone to pipetting errors.Use calibrated pipettes and ensure thorough mixing of the cell lysate with the assay buffer and substrate in each well.[2]

Experimental Protocols

Key Experimental Methodologies

1. Preparation of Cell Lysates

  • Induce apoptosis in your cell line using the desired method. For a negative control, maintain an uninduced cell culture.

  • Pellet 1-5 x 10^6 cells by centrifugation.[5]

  • Wash the cells with ice-cold PBS.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% NP-40, 1 mM EDTA).[1]

  • Incubate the suspension on ice for 10 minutes.[5]

  • Centrifuge at 10,000 x g for 1 minute at 4°C.[5]

  • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This lysate can be used immediately or stored at -80°C.[5]

  • Determine the protein concentration of the lysate using a BCA protein assay or another compatible method.[1]

2. Caspase-8 Activity Assay

  • Prepare the 2X Reaction Buffer. Immediately before use, add DTT to a final concentration of 10 mM.[5]

  • In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.[5]

  • Add 50 µL of 2X Reaction Buffer (with DTT) to each well.[5]

  • Add 5 µL of 4 mM this compound substrate to each well for a final concentration of 200 µM.[5]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[4]

Lysis and Assay Buffer Compositions

Buffer Type Component Concentration Reference
Lysis Buffer HEPES50 mM, pH 7.5[1]
CHAPS0.1%[1]
Nonidet P-40 (NP-40)0.1%[1]
Dithiothreitol (DTT)2 mM[1]
EDTA1 mM[1]
Phenylmethylsulfonyl fluoride (B91410) (PMSF)1 mM[1]
Leupeptin2 µg/ml[1]
Pepstatin A2 µg/ml[1]
Assay Buffer HEPES100 mM, pH 7.2[1]
Sucrose10%[1]
CHAPS0.1%[1]
Na-EDTA1 mM[1]
Dithiothreitol (DTT)2 mM[1]

Visualizations

Caspase8_Signaling_Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor FADD FADD (Adaptor Protein) Receptor->FADD recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 recruits DISC DISC (Death-Inducing Signaling Complex) FADD->DISC Procaspase8->DISC ActiveCaspase8 Active Caspase-8 DISC->ActiveCaspase8 autocatalytic cleavage Procaspase3 Pro-caspase-3 ActiveCaspase8->Procaspase3 cleaves IETD This compound (Fluorogenic Substrate) ActiveCaspase8->IETD cleaves ActiveCaspase3 Active Caspase-3 Procaspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis cleaves cellular substrates AMC AMC (Fluorescent Signal) IETD->AMC

Caption: Extrinsic apoptosis pathway leading to caspase-8 activation.

Assay_Workflow Start Start: Induce Apoptosis in Cells Harvest Harvest & Lyse Cells on Ice Start->Harvest Centrifuge Centrifuge to Collect Cytosolic Extract Harvest->Centrifuge Quantify Quantify Protein Concentration Centrifuge->Quantify PreparePlate Prepare 96-well Plate: Lysate + Assay Buffer Quantify->PreparePlate AddSubstrate Add this compound Substrate PreparePlate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Read Read Fluorescence (Ex: 380nm, Em: 460nm) Incubate->Read Analyze Analyze Data Read->Analyze

Caption: Experimental workflow for the this compound caspase-8 assay.

References

Ac-IETD-AMC Caspase-8 Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid artifacts in the Ac-IETD-AMC caspase-8 assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorometric method to measure the activity of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis. The assay utilizes a synthetic peptide substrate, Acetyl-Ile-Glu-Thr-Asp-7-amino-4-methylcoumarin (this compound). In this substrate, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is quenched by the peptide. When active caspase-8 cleaves the peptide at the aspartate residue, AMC is released, resulting in a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the caspase-8 activity in the sample.[1][2]

Q2: My blank wells (no cells/enzyme) show high fluorescence. What is the cause and how can I fix it?

High background fluorescence in blank wells can be caused by several factors:

  • Substrate Instability: The this compound substrate may be undergoing spontaneous hydrolysis. Always prepare the substrate solution fresh before use and protect it from light.

  • Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent impurities or microorganisms. Use high-purity, sterile reagents.

  • Autofluorescent Assay Plates: Some microplates can exhibit autofluorescence. It is recommended to use black-walled, clear-bottom plates for fluorescence assays to minimize background signals.

Troubleshooting Steps:

  • Prepare fresh substrate and assay buffer.

  • Test each component of the assay individually for fluorescence (buffer, substrate solution in buffer).

  • Ensure the use of appropriate microplates for fluorescence assays.

Troubleshooting Guides

Problem 1: High background fluorescence in all wells (including samples).

High background fluorescence can mask the specific signal from caspase-8 activity, leading to a low signal-to-noise ratio.

Possible Causes and Solutions:

CauseRecommended Solution
Autofluorescence of Cells or Lysate Components Run a "lysate blank" control containing cell lysate without the this compound substrate. Subtract the fluorescence of the lysate blank from your sample readings.
Non-specific Protease Activity Include a control with a broad-spectrum protease inhibitor cocktail (without EDTA if metalloproteases are not the concern) to assess the contribution of non-caspase proteases. Additionally, use a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) to confirm that the measured activity is indeed from caspase-8.
Substrate Concentration Too High Titrate the this compound substrate to determine the optimal concentration that provides a good signal-to-background ratio without leading to high background from spontaneous hydrolysis.
Problem 2: Suspected false positives or negatives, especially in drug screening.

Test compounds can interfere with the assay, leading to misleading results.

Possible Causes and Solutions:

CauseRecommended Solution
Compound Autofluorescence Test compounds may fluoresce at the same excitation and emission wavelengths as AMC. Run a control with the compound in assay buffer without the enzyme or substrate. If fluorescent, consider using a different assay format (e.g., colorimetric or luminometric) or a red-shifted fluorescent substrate.
Inner Filter Effect High concentrations of the test compound may absorb the excitation or emission light, leading to a decrease in the measured fluorescence (false negative). Measure the absorbance spectrum of the compound. If there is significant absorbance at the excitation (~344 nm) or emission (~440 nm) wavelengths of AMC, correct for the inner filter effect or use a lower concentration of the compound.
Direct Inhibition or Activation of Caspase-8 The test compound may directly interact with caspase-8. To differentiate between true apoptosis induction and direct enzyme modulation, perform orthogonal assays such as Western blotting for caspase-8 cleavage or other apoptosis markers.
Light Scattering Precipitated compounds can cause light scattering, leading to artificially high fluorescence readings. Visually inspect the wells for precipitation and measure absorbance at 600 nm to check for turbidity. If precipitation occurs, try lowering the compound concentration or using a different solvent.

Data Presentation

Table 1: Spectral Properties of AMC and Potential Interfering Compounds

CompoundExcitation Max (nm)Emission Max (nm)Notes
7-Amino-4-methylcoumarin (AMC) 344 440 Product of the assay. [3]
Quinine Sulfate~350~450Common fluorescent standard.
Fluorescein (FITC)~495~519Common green fluorophore.[]
Rhodamine~540~570Common red fluorophore.[]
Cy3~550~570Common red fluorescent dye.[]
Cy7~750~776Near-infrared dye.[]
Green Fluorescent Protein (GFP)~488~509Common protein-based fluorophore.[]

Note: The spectral properties of test compounds can vary. It is crucial to experimentally determine the fluorescence profile of any compound being screened.

Table 2: Relative Cleavage of this compound by Different Caspases

CaspaseRelative Activity (%)Notes
Caspase-8 100 Primary target.
Caspase-3LowCan show some cross-reactivity.
Caspase-6LowMay exhibit some cleavage.
Caspase-7LowMinimal cross-reactivity.
Caspase-9Very LowGenerally does not cleave IETD efficiently.
Caspase-1Very LowInflammatory caspase with different substrate preference.
Granzyme BModerate to HighA serine protease that can also cleave the IETD sequence.[1]

Note: The degree of cross-reactivity can vary depending on the assay conditions and the specific enzyme preparations. It is always recommended to use specific inhibitors to confirm the identity of the active caspase.

Experimental Protocols

Protocol 1: Standard this compound Caspase-8 Assay
  • Prepare Cell Lysates:

    • Induce apoptosis in your target cells. Include a non-induced control group.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Set up the Assay Plate:

    • Use a black, clear-bottom 96-well plate.

    • Add your cell lysate to the wells. Normalize the volume and protein concentration across all samples.

    • Include the following controls:

      • Blank: Lysis buffer only.

      • Negative Control: Lysate from non-induced cells.

      • Positive Control: Lysate from cells treated with a known apoptosis inducer or purified active caspase-8.

      • Inhibitor Control: Lysate from induced cells pre-incubated with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK).

  • Run the Assay:

    • Prepare the reaction buffer containing DTT.

    • Add the this compound substrate to the reaction buffer to the desired final concentration.

    • Add the substrate solution to each well to initiate the reaction.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of ~344 nm and an emission wavelength of ~440 nm using a fluorescence plate reader. Kinetic readings are recommended.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Plot the fluorescence intensity over time. The slope of the linear portion of the curve represents the reaction rate.

    • Compare the rates of the different samples and controls.

Protocol 2: AMC Standard Curve
  • Prepare a stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.

  • Perform a serial dilution of the AMC stock solution in the assay buffer to create a range of known concentrations.

  • Add the AMC standards to the wells of a 96-well plate.

  • Measure the fluorescence of the standards at the same settings used for the assay.

  • Plot the fluorescence intensity versus the AMC concentration and perform a linear regression to obtain the standard curve. This curve can be used to convert the relative fluorescence units (RFU) from the assay into the amount of AMC produced.

Protocol 3: Troubleshooting Compound Autofluorescence
  • Prepare a dilution series of the test compound in the assay buffer.

  • Add the compound dilutions to a 96-well plate.

  • Measure the fluorescence at the excitation and emission wavelengths of AMC.

  • If a significant fluorescence signal is detected, the compound is autofluorescent and may interfere with the assay.

Mandatory Visualizations

Caspase-8 Signaling Pathway Extrinsic Apoptosis Pathway Death Ligand (e.g., FasL) Death Ligand (e.g., FasL) Death Receptor (e.g., Fas) Death Receptor (e.g., Fas) Death Ligand (e.g., FasL)->Death Receptor (e.g., Fas) binds FADD FADD Death Receptor (e.g., Fas)->FADD recruits DISC Death-Inducing Signaling Complex Death Receptor (e.g., Fas)->DISC Pro-Caspase-8 Pro-Caspase-8 FADD->Pro-Caspase-8 recruits FADD->DISC Pro-Caspase-8->DISC Active Caspase-8 Active Caspase-8 DISC->Active Caspase-8 activates Pro-Caspase-3 Pro-Caspase-3 Active Caspase-8->Pro-Caspase-3 cleaves Active Caspase-3 Active Caspase-3 Pro-Caspase-3->Active Caspase-3 activates Apoptosis Apoptosis Active Caspase-3->Apoptosis executes Troubleshooting_Workflow Troubleshooting High Background Fluorescence Start High Background Fluorescence Check_Blank Is blank (no enzyme/lysate) high? Start->Check_Blank Check_Reagents Check for substrate hydrolysis and reagent contamination Check_Blank->Check_Reagents Yes Check_Lysate_Blank Is lysate blank (no substrate) high? Check_Blank->Check_Lysate_Blank No Solution_Reagents Use fresh reagents and appropriate plates Check_Reagents->Solution_Reagents Cell_Autofluorescence Cellular autofluorescence is likely Check_Lysate_Blank->Cell_Autofluorescence Yes Check_Inhibitor Is activity inhibited by caspase-8 inhibitor? Check_Lysate_Blank->Check_Inhibitor No Solution_Autofluorescence Subtract lysate blank reading Cell_Autofluorescence->Solution_Autofluorescence Non_Specific_Protease Non-specific protease activity is likely Check_Inhibitor->Non_Specific_Protease No Valid_Signal Likely valid caspase-8 activity Check_Inhibitor->Valid_Signal Yes Solution_Non_Specific Use specific inhibitors and orthogonal assays Non_Specific_Protease->Solution_Non_Specific

References

Validation & Comparative

A Head-to-Head Comparison of Ac-IETD-AMC and Ac-IETD-AFC for Caspase-8 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of caspase-8 activity is crucial for understanding apoptosis and related cellular processes. The choice of a fluorogenic substrate is a critical determinant of assay sensitivity and reliability. This guide provides a detailed comparison of two commonly used caspase-8 substrates, Ac-IETD-AMC and Ac-IETD-AFC, supported by experimental data and protocols to aid in the selection of the optimal reagent for your research needs.

Introduction to Caspase-8 and its Fluorogenic Substrates

Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway.[1] Upon activation, it triggers a cascade of downstream effector caspases, ultimately leading to programmed cell death. The enzymatic activity of caspase-8 is a widely used indicator of apoptosis. Fluorogenic substrates, such as this compound and Ac-IETD-AFC, are instrumental in quantifying this activity. These substrates consist of the caspase-8 recognition sequence, IETD (isoleucine-glutamic acid-threonine-aspartic acid), linked to a fluorescent reporter molecule, either 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC). When cleaved by active caspase-8, the fluorophore is released, and the resulting increase in fluorescence can be measured to determine enzyme activity.

Quantitative Comparison of this compound and Ac-IETD-AFC

While both substrates are widely used, their distinct fluorophores result in different spectral properties and potentially different kinetic parameters. A direct comparison of their performance is essential for informed experimental design.

ParameterThis compoundAc-IETD-AFCReference
Fluorophore 7-amino-4-methylcoumarin (AMC)7-amino-4-trifluoromethylcoumarin (AFC)
Excitation Wavelength (Optimal) ~341-360 nm~376-400 nm[1][2][3]
Emission Wavelength (Optimal) ~441 nm~482-505 nm[2][3]
Quantum Yield of Fluorophore HigherGenerally Lower
Photostability of Fluorophore LowerHigher
pH Sensitivity of Fluorophore More SensitiveLess Sensitive
Kinetic Parameters (Km, kcat) Specific values for caspase-8 not readily available in the searched literature.Specific values for caspase-8 not readily available in the searched literature. A related substrate, Ac-IETD-pNA, has a reported Km of 66 µM for caspase-8.[4]
Cross-reactivity Granzyme B[5]Granzyme B, Caspase-3, Caspase-10[6]

Note: The kinetic parameters (Km and kcat) for enzyme-substrate interactions are crucial for a definitive comparison of their efficiency. Despite a comprehensive literature search, directly comparable, peer-reviewed data for the Km and kcat of both this compound and Ac-IETD-AFC with recombinant human caspase-8 were not consistently found. Researchers should determine these parameters under their specific experimental conditions for the most accurate comparison.

Key Differences and Considerations for Selection

  • Sensitivity: this compound, with the AMC fluorophore, generally exhibits a higher quantum yield, which can translate to a brighter signal and potentially higher sensitivity in assays with low enzyme concentrations.

  • Spectral Properties: The longer excitation and emission wavelengths of Ac-IETD-AFC can be advantageous in reducing background fluorescence from biological samples (autofluorescence), which is often more pronounced in the UV and blue regions of the spectrum where AMC is measured.

  • Photostability and pH: AFC is known to be more photostable and less sensitive to pH changes than AMC, which can be a significant advantage in prolonged kinetic assays or when working with samples where pH may fluctuate.

  • Specificity: Both substrates share the IETD recognition sequence and are known to be cleaved by other proteases, most notably Granzyme B.[5][6] Ac-IETD-AFC has also been reported to be a substrate for caspase-3 and caspase-10.[6] It is therefore crucial to use appropriate controls, such as specific caspase-8 inhibitors (e.g., Z-IETD-FMK), to confirm that the measured activity is indeed from caspase-8.

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the caspase-8 signaling pathway and a typical experimental workflow for a caspase-8 activity assay.

Caspase8_Signaling_Pathway Caspase-8 Signaling Pathway cluster_DISC Death-Inducing Signaling Complex (DISC) FADD FADD Pro_Casp8 Pro-caspase-8 FADD->Pro_Casp8 Recruitment Active_Casp8 Active Caspase-8 Pro_Casp8->Active_Casp8 Proximity-induced auto-activation Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, DR4/5) Death_Ligand->Death_Receptor Binding & Trimerization Death_Receptor->FADD Recruitment Effector_Caspases Effector Caspases (Caspase-3, -6, -7) Active_Casp8->Effector_Caspases Activation Apoptosis Apoptosis Effector_Caspases->Apoptosis Execution

Caption: The extrinsic apoptosis pathway initiated by death receptor ligation, leading to the formation of the DISC and activation of caspase-8.

Caspase8_Assay_Workflow Caspase-8 Assay Experimental Workflow cluster_preparation Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Induce_Apoptosis 1. Induce Apoptosis in Cells Lyse_Cells 2. Lyse Cells Induce_Apoptosis->Lyse_Cells Quantify_Protein 3. Quantify Protein Lyse_Cells->Quantify_Protein Prepare_Reaction 4. Prepare Reaction Mix (Buffer, Lysate, Substrate) Quantify_Protein->Prepare_Reaction Incubate 5. Incubate at 37°C Prepare_Reaction->Incubate Measure_Fluorescence 6. Measure Fluorescence Incubate->Measure_Fluorescence Calculate_Activity 7. Calculate Caspase-8 Activity Measure_Fluorescence->Calculate_Activity

Caption: A generalized workflow for measuring caspase-8 activity in cell lysates using a fluorogenic substrate.

Experimental Protocols

Below are detailed protocols for performing a caspase-8 activity assay using either this compound or Ac-IETD-AFC. These protocols are intended as a starting point and should be optimized for your specific experimental conditions.

Protocol for Caspase-8 Assay using this compound

Materials:

  • Cell culture and reagents for inducing apoptosis

  • Recombinant active caspase-8 (positive control)

  • Caspase-8 specific inhibitor (e.g., Ac-IETD-CHO or Z-IETD-FMK)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)

  • This compound substrate (10 mM stock in DMSO)

  • AMC standard (for generating a standard curve)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Sample Preparation:

    • Induce apoptosis in your cell line of choice. Include a non-induced control.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare an AMC standard curve in 1x Reaction Buffer to a final volume of 100 µL/well.

    • In the 96-well plate, add 50-100 µg of cell lysate per well.

    • For inhibitor controls, pre-incubate the lysate with the caspase-8 inhibitor for 10-15 minutes at room temperature.

    • Add 2x Reaction Buffer to each well to bring the volume to 95 µL.

  • Reaction and Measurement:

    • Prepare a working solution of this compound by diluting the stock to 200 µM in 1x Reaction Buffer.

    • Start the reaction by adding 5 µL of the 200 µM this compound working solution to each well (final concentration 10 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from a no-lysate control) from all readings.

    • Use the AMC standard curve to convert the fluorescence readings to the amount of AMC released.

    • Calculate the caspase-8 activity and express it as pmol AMC released/min/mg protein.

Protocol for Caspase-8 Assay using Ac-IETD-AFC

Materials:

  • Same as for the this compound protocol, with the following substitutions:

  • Ac-IETD-AFC substrate (1 mM stock in DMSO)

  • AFC standard

Procedure:

  • Sample Preparation: Follow the same procedure as for the this compound assay.

  • Assay Setup:

    • Prepare an AFC standard curve in 1x Reaction Buffer to a final volume of 100 µL/well.

    • In the 96-well plate, add 50-200 µg of cell lysate per well.[7]

    • For inhibitor controls, pre-incubate the lysate with the caspase-8 inhibitor.

    • Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each sample.[7]

  • Reaction and Measurement:

    • Add 5 µL of the 1 mM Ac-IETD-AFC substrate to each well (final concentration 50 µM).[7]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[7]

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[7]

  • Data Analysis:

    • Subtract the background fluorescence.

    • Use the AFC standard curve to quantify the amount of AFC released.

    • Calculate and express the caspase-8 activity as described for the AMC assay.

Conclusion

The choice between this compound and Ac-IETD-AFC for measuring caspase-8 activity depends on the specific requirements of the experiment. This compound may offer higher sensitivity due to the higher quantum yield of AMC, making it suitable for systems with low caspase-8 expression. Conversely, the spectral properties of Ac-IETD-AFC make it a better choice for reducing background autofluorescence, and its greater photostability and pH insensitivity are advantageous for kinetic studies. For both substrates, it is imperative to use appropriate controls to account for potential off-target cleavage by other proteases. Ultimately, empirical testing and optimization are recommended to determine the most suitable substrate for your specific application.

References

Validating Caspase-8 Activity: A Comparative Guide to Ac-IETD-AMC and Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating apoptosis, accurately measuring the activity of initiator caspase-8 is crucial. Two of the most common methods employed for this purpose are the fluorometric Ac-IETD-AMC assay and the Western blot for cleaved caspase-8. While both techniques provide valuable insights, they measure different aspects of caspase-8 activation and are best used in a complementary fashion. This guide provides a detailed comparison of these methods, complete with experimental protocols and supporting data, to aid in the selection and validation of the most appropriate technique for your research needs.

The this compound assay offers a quantitative measure of the enzymatic activity of caspase-8, providing a sensitive readout of apoptosis induction. However, the specificity of fluorogenic substrates can be a limitation. Western blotting serves as an essential validation tool, confirming the presence of the cleaved, active forms of caspase-8 and providing a semi-quantitative assessment of protein levels.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and typical results obtained from each method when assessing caspase-8 activation.

FeatureThis compound Fluorometric AssayWestern Blot Analysis
Principle Measures the enzymatic cleavage of the fluorogenic substrate this compound by active caspase-8, releasing a fluorescent AMC molecule.Detects the presence and relative abundance of pro-caspase-8 and its cleaved (active) fragments using specific antibodies.
Type of Data Quantitative (enzymatic activity, often expressed as relative fluorescence units or fold change).Semi-quantitative (band intensity, indicating relative protein levels).
Primary Measurement Caspase-8 enzymatic activity.Presence and size of caspase-8 protein and its cleavage products.
Sensitivity High. Can detect low levels of caspase activity.Moderate to high, dependent on antibody quality and protein abundance.
Specificity The IETD sequence is a preferred substrate for caspase-8, but cross-reactivity with other caspases (e.g., granzyme B) can occur.[1][2]High, with the use of specific antibodies that recognize either the full-length pro-enzyme or the cleaved fragments.
Throughput High. Amenable to 96-well plate format for screening multiple samples.Low to medium. More labor-intensive and time-consuming.
Confirmation Results should be validated by a secondary method, such as Western blotting, to confirm that the measured activity is due to caspase-8 cleavage.Provides direct visual confirmation of pro-caspase-8 processing.
Typical Result Increased fluorescence intensity over time in apoptotic cells compared to control cells.Decrease in the band corresponding to pro-caspase-8 (~55-57 kDa) and the appearance of bands corresponding to the cleaved fragments (e.g., p43/p41 and p18/p10).[3]

Experimental Protocols

Detailed methodologies for performing both the this compound assay and Western blot analysis for caspase-8 are provided below.

This compound Caspase-8 Activity Assay Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • This compound substrate (typically 10 mM stock in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with the apoptosis-inducing agent for the desired time. Include an untreated control group.

  • Cell Lysis:

    • For adherent cells, wash with ice-cold PBS, then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer.

  • Incubation and Clarification: Incubate the cell lysates on ice for 10-20 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay. This is crucial for normalizing the caspase activity.

  • Assay Setup: In a 96-well black microplate, add 50-100 µg of protein lysate per well. Adjust the volume of each well to be equal with Assay Buffer.

  • Substrate Addition: Prepare the this compound substrate working solution by diluting the stock solution in Assay Buffer to a final concentration of 20-50 µM. Add the substrate working solution to each well.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity every 5-15 minutes for 1-2 hours.

  • Data Analysis: Plot the relative fluorescence units (RFU) against time. The caspase-8 activity is proportional to the slope of the linear portion of the curve. Normalize the activity to the protein concentration of each sample.

Western Blot Protocol for Pro- and Cleaved Caspase-8

This protocol provides a general framework for the detection of caspase-8 cleavage by Western blot.

Materials:

  • Cell lysates (prepared as in the this compound protocol, but in a lysis buffer compatible with SDS-PAGE, e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels (e.g., 12% or 4-15% gradient gels)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for caspase-8 (recognizing both pro- and cleaved forms) or a primary antibody specific for cleaved caspase-8.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix the cell lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane of an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against caspase-8, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

  • Analysis: Analyze the resulting bands. A decrease in the pro-caspase-8 band (~55-57 kDa) and the appearance of cleaved fragments (e.g., p43/p41, p18) in treated samples compared to the control indicates caspase-8 activation.[3] A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Mandatory Visualizations

To further clarify the processes involved, the following diagrams illustrate the caspase-8 signaling pathway and a typical experimental workflow for comparing the two methods.

Caspase8_Signaling_Pathway Caspase-8 Activation Pathway cluster_receptor Cell Membrane cluster_disc DISC Formation Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding FADD FADD Death Receptor->FADD Recruitment Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Recruitment Active Caspase-8 Active Caspase-8 Pro-caspase-8->Active Caspase-8 Auto-cleavage Effector Caspases (e.g., Caspase-3) Effector Caspases (e.g., Caspase-3) Active Caspase-8->Effector Caspases (e.g., Caspase-3) Activation Bid Bid Active Caspase-8->Bid Cleavage Apoptosis Apoptosis Effector Caspases (e.g., Caspase-3)->Apoptosis tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Induces MOMP Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Cytochrome c->Effector Caspases (e.g., Caspase-3) Activation via Apoptosome

Caption: Extrinsic apoptosis pathway leading to caspase-8 activation.

Experimental_Workflow Workflow for Comparing Caspase-8 Assays cluster_treatment Cell Treatment cluster_assays Parallel Assays Cells Cells Apoptosis Inducer Apoptosis Inducer Cells->Apoptosis Inducer Control Control Cells->Control Cell Lysis Cell Lysis Apoptosis Inducer->Cell Lysis Control->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification This compound Assay This compound Assay Protein Quantification->this compound Assay Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis This compound Assay->Data Analysis Western Blot->Data Analysis Validation & Comparison Validation & Comparison Data Analysis->Validation & Comparison

Caption: Experimental workflow for validating this compound results with Western blot.

References

Navigating Caspase-8 Activity: A Comparative Guide to the Specificity of Ac-IETD-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of caspase-8 activity is pivotal in dissecting the intricate signaling cascades of apoptosis. The fluorogenic substrate Ac-IETD-AMC stands as a widely utilized tool for this purpose. However, its specificity is not absolute, necessitating a thorough understanding of its cross-reactivity with other proteases to ensure data integrity. This guide provides an objective comparison of this compound with alternative substrates, supported by experimental data and detailed protocols to aid in the design of robust and reliable caspase-8 assays.

The tetrapeptide sequence IETD (Ile-Glu-Thr-Asp) is recognized by caspase-8, an initiator caspase central to the extrinsic apoptosis pathway.[1] Upon cleavage of this compound by active caspase-8, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released, providing a measurable signal. While effective, the utility of this substrate is predicated on its selectivity.

Specificity Profile of this compound: A Balancing Act

This compound is a substrate for not only caspase-8 but also for the serine protease granzyme B, which can be released by cytotoxic T lymphocytes and natural killer cells to induce apoptosis.[2] Furthermore, significant cross-reactivity exists within the caspase family itself, most notably with caspase-10, a close homolog of caspase-8 that also participates in the extrinsic apoptosis pathway.[1] Studies have shown that caspases-8 and -10 exhibit overlapping cleavage preferences for several substrates.[1] While the IETD sequence is considered a canonical caspase-8 target, some studies indicate that both caspase-8 and -10 can even more efficiently cleave other sequences, such as LEHD, which is typically associated with caspase-9.[1] This underscores the complexity of substrate-enzyme interactions, which are not solely dictated by the primary tetrapeptide sequence.

Quantitative Comparison of Caspase Substrates

SubstratePrimary Target(s)Known Cross-ReactivityFluorophoreEx/Em (nm)Notes
This compound Caspase-8 Granzyme B, Caspase-10, Caspase-3 [2][3]AMC~341 / ~441The most common substrate for caspase-8, but significant cross-reactivity exists.
Ac-IETD-AFCCaspase-8Granzyme B, Caspase-10, Caspase-3[3][4]AFC~400 / ~505Offers a spectral alternative to AMC, potentially reducing interference from autofluorescence.
(Ac-IETD)2-R110Caspase-8Likely similar to other IETD-based substratesRhodamine 110~500 / ~522Dimeric substrate that may offer enhanced sensitivity.
Ac-LEHD-AMCCaspase-9Caspase-8, Caspase-10[1]AMC~341 / ~441Often used for caspase-9, but shows significant cleavage by caspase-8 and -10.
Ac-DEVD-AMCCaspase-3, Caspase-7Other caspases to a lesser extentAMC~341 / ~441Standard substrate for executioner caspases.
Ac-WEHD-AMCCaspase-1, Caspase-5Caspase-4, Caspase-8, Caspase-10[5]AMC~341 / ~441Primarily for inflammatory caspases, but can be cleaved by initiator caspases.

Alternative Substrates for Caspase-8 Activity

To address the specificity limitations of this compound, several alternative substrates have been developed.

  • Ac-IETD-AFC (7-amino-4-trifluoromethylcoumarin): This substrate utilizes a different fluorophore, AFC, which has distinct excitation and emission spectra from AMC (Ex/Em ~400/505 nm).[4] This can be advantageous in experimental systems with high background fluorescence in the blue range. However, it shares a similar specificity profile to this compound, being susceptible to cleavage by granzyme B and other caspases.[3][4]

  • (Ac-IETD)2-R110 (Rhodamine 110): This is a dimeric substrate where the rhodamine 110 fluorophore is quenched by two IETD peptides. Cleavage of both peptides is required to release the highly fluorescent R110 molecule. This design can potentially increase the signal-to-background ratio.

  • Colorimetric Substrates (e.g., Ac-IETD-pNA): For assays where a spectrophotometer is more accessible than a fluorometer, Ac-IETD-pNA (p-nitroanilide) is an option.[6][7] Cleavage releases pNA, which can be detected by absorbance at 400-405 nm.[6][7] Generally, colorimetric assays are less sensitive than fluorometric assays.

Experimental Protocols

Fluorometric Caspase-8 Activity Assay in a 96-Well Plate Format

This protocol provides a general framework for measuring caspase-8 activity in cell lysates using a fluorogenic substrate like this compound.

Materials:

  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent (e.g., TNF-α, FasL)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

  • Caspase-8 Substrate (e.g., this compound), 10 mM stock in DMSO

  • Caspase-8 Inhibitor (e.g., Z-IETD-FMK), for negative control

  • 96-well black, clear-bottom microplate

  • Microplate fluorometer with filters for AMC (Ex: 340-360 nm, Em: 440-460 nm)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a suitable culture vessel.

    • Induce apoptosis by treating cells with the desired agent for the appropriate time. Include an untreated control group.

  • Cell Lysis:

    • For adherent cells, wash with ice-cold PBS and then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer.

    • Incubate the lysate on ice for 10-15 minutes.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Protein Concentration Measurement:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentration of all samples with Cell Lysis Buffer. A typical concentration range is 1-2 mg/mL.

  • Caspase Activity Assay:

    • In a 96-well black microplate, add 50 µL of cell lysate per well. Include wells for a blank (Lysis Buffer only) and a negative control (lysate pre-incubated with a caspase-8 inhibitor).

    • Prepare the substrate solution by diluting the 10 mM this compound stock to a final working concentration of 50 µM in 2x Reaction Buffer.

    • Add 50 µL of the substrate solution to each well, initiating the reaction. The final volume in each well will be 100 µL.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a microplate fluorometer.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Plot the fluorescence intensity versus time. The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase-8 activity.

    • Express the results as relative fluorescence units (RFU) per minute per microgram of protein.

Visualizing the Pathways

Extrinsic Apoptosis Signaling Pathway

The extrinsic pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated.

ExtrinsicApoptosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Death Receptor Death Receptor FADD FADD Death Receptor->FADD 2. FADD Recruitment Death Ligand Death Ligand Death Ligand->Death Receptor 1. Ligand Binding Pro-Caspase-8 Pro-Caspase-8 FADD->Pro-Caspase-8 3. Pro-Caspase-8 Recruitment DISC DISC Formation FADD->DISC Pro-Caspase-8->DISC Active Caspase-8 Active Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Active Caspase-8->Pro-Caspase-3 5. Cleavage Active Caspase-3 Active Caspase-3 Pro-Caspase-3->Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis 6. Execution DISC->Active Caspase-8 4. Activation

Caption: The extrinsic apoptosis pathway initiated by death receptor signaling.

Experimental Workflow for Caspase-8 Assay

The following diagram outlines the key steps in performing a fluorometric caspase-8 activity assay.

CaspaseAssayWorkflow Start Start Cell_Culture 1. Cell Culture & Treatment Start->Cell_Culture Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification & Normalization Cell_Lysis->Protein_Quant Assay_Setup 4. Assay Setup in 96-well Plate Protein_Quant->Assay_Setup Substrate_Add 5. Add Fluorogenic Substrate (this compound) Assay_Setup->Substrate_Add Incubation 6. Incubate at 37°C Substrate_Add->Incubation Measurement 7. Kinetic Fluorescence Measurement Incubation->Measurement Data_Analysis 8. Data Analysis Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fluorometric caspase-8 activity assay.

References

Validating Caspase-8's Role: A Comparative Guide to Using Z-IETD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and eliminating damaged cells.[1][2] Its activation, triggered by death receptors like Fas and TNFR, initiates a proteolytic cascade leading to cellular disassembly.[1] Consequently, confirming the specific involvement of caspase-8 in a biological process is a crucial step in apoptosis research and drug development.

This guide provides a comprehensive comparison of methods to confirm caspase-8 activity, focusing on the use of the chemical inhibitor Z-IETD-FMK. We will objectively compare its performance with alternative approaches, supported by experimental data and detailed protocols.

The Role of Z-IETD-FMK in Caspase-8 Research

Z-IETD-FMK is a potent, cell-permeable, and irreversible inhibitor highly selective for caspase-8.[3][4][5] Its design is based on the preferred tetrapeptide recognition sequence of caspase-8, "IETD" (Ile-Glu-Thr-Asp).[5][6] The N-terminal benzyloxycarbonyl (Z) group enhances cell permeability, while the C-terminal fluoromethyl ketone (FMK) group covalently binds to the active site of caspase-8, leading to irreversible inhibition.[3][5] This specificity makes Z-IETD-FMK an invaluable tool for investigating caspase-8-dependent signaling pathways.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds FADD FADD Death Receptor->FADD Recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits Casp8 Active Caspase-8 ProCasp8->Casp8 Autocatalytic Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves & Activates ZIETD Z-IETD-FMK ZIETD->Casp8 Irreversibly Inhibits Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Extrinsic apoptosis pathway showing Z-IETD-FMK inhibition of Caspase-8.

Comparison of Methods to Confirm Caspase-8 Activity

The ideal method for confirming caspase-8 activity depends on the experimental context, available resources, and the specific question being addressed. Z-IETD-FMK provides a rapid pharmacological approach, while biochemical and genetic methods offer complementary and often more definitive evidence.

MethodPrincipleAdvantagesDisadvantages
Z-IETD-FMK (Inhibitor) Pharmacological, irreversible inhibition of caspase-8 enzymatic activity.[3][6]- Rapid and easy to implement in cell culture.[7]- Cell-permeable for in vitro and in vivo use.[5][7]- Dose-dependent effects can be readily assessed.- Potential for off-target effects, especially at high concentrations.[8][9]- May not be completely specific; can inhibit other caspases or proteases to a lesser extent.[10][11][12]- Does not eliminate the protein, only its activity.
Biochemical Assays In vitro measurement of caspase-8 activity in cell lysates using a specific substrate (e.g., IETD-pNA or IETD-AFC) that produces a colorimetric or fluorescent signal upon cleavage.[1][13][14]- Directly quantifies enzymatic activity.- High sensitivity.[15]- Suitable for high-throughput screening.- Measures activity in a lysate, losing single-cell and spatial information.- Prone to in vitro artifacts; does not confirm the role of caspase-8 in an intact cellular process.
Genetic Knockdown (siRNA/shRNA) Transient reduction of caspase-8 protein levels by targeting its mRNA for degradation.[16][17]- Highly specific to the target gene.- Confirms the necessity of the protein itself, not just its activity.- Can be applied in vivo.[18][19][20]- Knockdown is often incomplete, leaving residual protein.- Potential for off-target effects from the siRNA sequence.- Transient effect.
Genetic Knockout (CRISPR/Cas9) Permanent and complete ablation of the CASP8 gene, preventing protein expression.[21][22]- Complete and permanent loss of protein function.- Provides the most definitive evidence for a protein's role.[23]- Creation of stable knockout cell lines for long-term studies.[24][25]- Technically more demanding and time-consuming to generate knockout cells/animals.- Potential for off-target gene editing.- Cellular compensation mechanisms may arise in stable knockout lines.

Quantitative Data: Z-IETD-FMK in Action

Experimental data consistently demonstrates the efficacy of Z-IETD-FMK in blocking caspase-8-mediated apoptosis. In a classic experiment, Jurkat cells are treated with an anti-Fas antibody to induce extrinsic apoptosis. The addition of Z-IETD-FMK serves as a crucial control to confirm the pathway's dependence on caspase-8.

Treatment ConditionApoptotic Cells (%)Caspase-8 Activity (Fold Increase vs. Control)Data Source
Untreated Control~5%1.0[6]
Anti-Fas Antibody (CH-11)94% >4.0[6]
Anti-Fas Ab + 40 µM Z-IETD-FMK19% ~1.2[6]
Camptothecin (Apoptosis Inducer)~42% N/A[7]
Camptothecin + 20 µM Z-IETD-FMK~5% (Control Level) N/A[7]

As the data shows, pre-treatment with Z-IETD-FMK dramatically reduces the percentage of apoptotic cells and abrogates the increase in caspase-8 activity, confirming that the apoptosis induced by the anti-Fas antibody is indeed mediated by caspase-8.[6][7]

Experimental Protocols

Protocol 1: Confirming Caspase-8-Dependent Apoptosis using Z-IETD-FMK

This protocol describes how to use Z-IETD-FMK to verify that an observed apoptotic response is mediated by caspase-8, using flow cytometry analysis of Annexin V staining as the readout.

G A 1. Seed Cells Plate cells and allow to adhere overnight. B 2. Pre-treat with Inhibitor Incubate one group with Z-IETD-FMK (e.g., 20-50 µM) for 1-2 hours. A->B C 3. Induce Apoptosis Add apoptotic stimulus (e.g., anti-Fas Ab) to treated and untreated groups. B->C D 4. Incubate Incubate for a time sufficient to induce apoptosis (e.g., 3-6 hours). C->D E 5. Stain Cells Harvest cells and stain with Annexin V-PE/FITC and a viability dye (e.g., 7-AAD). D->E F 6. Analyze Analyze samples by flow cytometry to quantify living, early, and late apoptotic cells. E->F

Caption: Workflow for using Z-IETD-FMK to confirm caspase-8 activity.

Materials:

  • Cells of interest (e.g., Jurkat cells)

  • Complete culture medium

  • Apoptosis-inducing agent (e.g., anti-Fas antibody, TRAIL)

  • Z-IETD-FMK (reconstituted in DMSO to a 10-20 mM stock)[5][7]

  • Annexin V-fluorochrome conjugate and binding buffer

  • Viability dye (e.g., 7-AAD or Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Plating: Seed cells in appropriate culture plates at a density that will not exceed 80-90% confluency by the end of the experiment.

  • Inhibitor Pre-treatment: For the inhibitor-treated group, add Z-IETD-FMK to the culture medium to a final concentration of 10-50 µM.[10][26] It is critical to titrate the optimal concentration for your specific cell type and stimulus.[7] Include a vehicle control (DMSO) group. Incubate for 1-2 hours at 37°C.[5][26]

  • Apoptosis Induction: Add the apoptotic stimulus to the appropriate wells (both with and without inhibitor). Include an untreated control group.

  • Incubation: Return the plate to the incubator for the required time to induce apoptosis (typically 3-24 hours, stimulus-dependent).[7][27]

  • Cell Harvesting and Staining: Harvest the cells (including supernatant for suspension cells). Wash with cold PBS. Resuspend cells in Annexin V binding buffer and add the Annexin V conjugate and viability dye according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry. A significant reduction in the Annexin V-positive population in the Z-IETD-FMK pre-treated group compared to the stimulus-only group confirms that apoptosis is caspase-8 dependent.[6][27]

Protocol 2: Colorimetric Assay for Caspase-8 Activity

This protocol measures caspase-8 enzymatic activity directly from cell lysates. It is useful for quantifying the degree of caspase-8 activation and its inhibition by Z-IETD-FMK.

Materials:

  • Cell pellets from treated and control cells

  • Chilled Cell Lysis Buffer

  • 2x Reaction Buffer with DTT

  • Caspase-8 Substrate: Ac-IETD-pNA (N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide)[13]

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Induce Apoptosis: Treat cells with your stimulus as described in Protocol 1. To test inhibition, pre-treat a sample with Z-IETD-FMK.

  • Prepare Lysates: Pellet 1-5 million cells by centrifugation. Resuspend in 50 µL of chilled Lysis Buffer. Incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute to pellet debris. Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2x Reaction Buffer (with DTT) to each sample.

  • Substrate Addition: Add 5 µL of the Ac-IETD-pNA substrate.[13]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 400-405 nm.[1] The increase in absorbance is proportional to the caspase-8 activity.

Protocol 3: Genetic Confirmation using siRNA

This protocol provides a framework for using RNA interference to specifically deplete caspase-8, offering a genetic alternative to pharmacological inhibition.

Materials:

  • Cells of interest

  • Caspase-8 specific siRNA and a non-targeting (scramble) control siRNA[17]

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or similar serum-free medium

  • Antibody for Western Blotting to confirm knockdown (e.g., anti-caspase-8 antibody)

Procedure:

  • Transfection: One day before transfection, seed cells so they will be 50-70% confluent on the day of transfection. Transfect cells with either caspase-8 siRNA or scramble control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for mRNA and protein depletion.[16]

  • Validation of Knockdown: Harvest a subset of the cells to confirm caspase-8 knockdown via Western Blot or qPCR.

  • Functional Assay: Treat the remaining transfected cells (caspase-8 knockdown and scramble control) with the apoptotic stimulus as described in Protocol 1.

  • Analysis: Assess apoptosis via flow cytometry or measure caspase-8 activity as described in the previous protocols. A significant resistance to apoptosis in the caspase-8 siRNA-treated cells compared to the scramble control confirms the specific role of caspase-8.[16][20]

G cluster_pharm Pharmacological Approach cluster_genetic Genetic Approach Inhibitor Use Caspase-8 Inhibitor (Z-IETD-FMK) Confirm Confirmation of Caspase-8 Activity Inhibitor->Confirm siRNA siRNA Knockdown (Transient) siRNA->Confirm CRISPR CRISPR Knockout (Permanent) CRISPR->Confirm Start Question: Is my process Caspase-8 dependent? Start->Inhibitor Start->siRNA Start->CRISPR

Caption: Logic diagram comparing approaches to confirm Caspase-8 activity.

References

Unveiling the Specificity of Ac-IETD-AMC: A Comparative Guide to its Cross-Reactivity with Caspases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise activity of molecular probes is paramount. This guide provides an objective comparison of the fluorogenic caspase-8 substrate, Ac-IETD-AMC, and its cross-reactivity with other members of the caspase family. Supported by experimental data and detailed protocols, this document serves as a critical resource for the accurate interpretation of apoptosis and inflammation studies.

The tetrapeptide substrate, Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-Methylcoumarin (this compound), is widely utilized as a sensitive tool for detecting the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. Upon cleavage by an active caspase, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released, producing a measurable fluorescent signal. While this compound is designed to mimic the cleavage site of procaspase-3 by caspase-8, the inherent sequence similarities among caspase substrates can lead to off-target cleavage. This guide explores the extent of this cross-reactivity, offering a quantitative perspective on the selectivity of this compound.

Comparative Analysis of this compound Cleavage by Various Caspases

The selectivity of a caspase substrate is crucial for delineating specific cellular signaling pathways. While this compound is a potent substrate for caspase-8, studies have indicated that other caspases can also cleave this peptide, albeit with varying efficiencies. The following table summarizes the relative activity of various caspases towards this compound. It is important to note that the IETD sequence is also recognized by other proteases, such as granzyme B.

CaspaseRelative Activity (%)Notes
Caspase-8100Primary target initiator caspase.
Caspase-3ModerateExecutioner caspase; shows some cross-reactivity. The inhibitor Ac-IETD-AOMK has been shown to affect caspase-3 activity.
Caspase-6Low to ModerateExecutioner caspase. The inhibitor form (Ac-IETD-CHO) has been shown to inhibit caspase-6.
Caspase-9LowInitiator caspase of the intrinsic pathway. Generally shows low activity towards IETD sequences.
Caspase-1LowInflammatory caspase.
Caspase-2LowInitiator caspase.
Caspase-4LowInflammatory caspase.
Caspase-5LowInflammatory caspase.
Caspase-7Low to ModerateExecutioner caspase.
Caspase-10ModerateInitiator caspase with high homology to caspase-8.

Note: The relative activities are compiled from various studies and may differ based on experimental conditions. Direct kinetic comparisons (kcat/KM) are the most accurate measure of substrate efficiency and should be consulted when available.

The phenomenon of overlapping substrate specificity is a well-documented characteristic of the caspase family. For instance, caspases-8 and -10 often exhibit a preference for the caspase-9 substrate sequence (LEHD) over their presumed IETD target sequence.[1] Furthermore, the executioner caspase-3 has been shown to be promiscuous, cleaving a variety of tetrapeptide sequences.[1]

Signaling Pathways and Experimental Workflow

To provide a clearer context for the significance of caspase selectivity, the following diagrams illustrate the general apoptotic signaling pathway and a typical experimental workflow for assessing substrate cross-reactivity.

Apoptotic Signaling Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Extrinsic_Stimuli->Death_Receptors Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3_7 Procaspase-3, -7 Caspase8->Procaspase3_7 Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3_7 Caspase3_7 Active Caspase-3, -7 (Executioner Caspases) Procaspase3_7->Caspase3_7 Cellular_Substrates Cellular Substrates (e.g., PARP, Lamins) Caspase3_7->Cellular_Substrates Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptotic signaling pathways, highlighting the roles of initiator (caspase-8, -9) and executioner (caspase-3, -7) caspases.

Experimental Workflow for Caspase Selectivity Profiling Recombinant_Caspases Prepare Panel of Recombinant Active Caspases (Caspase-1 to -10) Assay_Setup Set up Reactions in a 96-well Microplate Recombinant_Caspases->Assay_Setup Substrate_Preparation Prepare this compound Stock Solution Substrate_Preparation->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Fluorescence_Reading Measure Fluorescence (Ex: ~380 nm, Em: ~460 nm) Over Time Incubation->Fluorescence_Reading Data_Analysis Data Analysis: - Calculate initial reaction rates - Determine kinetic parameters (kcat/KM) - Compare relative cleavage efficiencies Fluorescence_Reading->Data_Analysis

Caption: A general workflow for determining the selectivity of a fluorogenic caspase substrate against a panel of purified recombinant caspases.

Experimental Protocol: Fluorometric Caspase Selectivity Assay

The following protocol provides a standardized method for assessing the cross-reactivity of this compound with a panel of caspases.

Materials:

  • Recombinant active human caspases (caspase-1, -2, -3, -4, -5, -6, -7, -8, -9, -10)

  • This compound substrate (stock solution in DMSO)

  • Caspase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 2 mM DTT)

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Preparation of Reagents:

    • Thaw recombinant caspases on ice and dilute to their final working concentration in caspase assay buffer immediately before use. The optimal concentration for each caspase should be determined empirically to ensure a linear reaction rate.

    • Prepare a working solution of this compound in caspase assay buffer. A typical final concentration is 50 µM.

  • Assay Setup:

    • To each well of the 96-well microplate, add 50 µL of the diluted recombinant caspase. Include a buffer-only control for background fluorescence.

    • Initiate the reaction by adding 50 µL of the this compound working solution to each well.

  • Kinetic Measurement:

    • Immediately place the microplate in the fluorometric reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the buffer-only control) from all readings.

    • Determine the initial reaction velocity (V₀) for each caspase by calculating the slope of the linear portion of the fluorescence versus time plot.

    • To determine the kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.

    • The catalytic efficiency (kcat/KM) can then be calculated for each caspase, allowing for a direct comparison of their ability to cleave this compound.

Conclusion

This compound remains a valuable and widely used tool for the detection of caspase-8 activity. However, researchers must be cognizant of its potential for cross-reactivity with other caspases, particularly caspase-3 and caspase-10. For studies demanding high specificity, it is advisable to employ complementary methods, such as the use of more selective substrates if available, specific caspase inhibitors, or immunoblotting for the cleavage of caspase-specific cellular substrates. The experimental protocol provided herein offers a robust framework for researchers to independently assess the selectivity profile of this compound and other caspase substrates within their own experimental context, ensuring the generation of accurate and reliable data in the fields of apoptosis and inflammation research.

References

A Head-to-Head Comparison of Ac-IETD-AMC and Ac-DEVD-AMC for Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis, the selection of appropriate tools to measure caspase activity is paramount. Among the array of available fluorogenic substrates, Ac-IETD-AMC and Ac-DEVD-AMC stand out as workhorses for detecting the activity of key initiator and effector caspases, respectively. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal substrate for your research needs.

Apoptosis, or programmed cell death, is a fundamental biological process orchestrated by a family of cysteine proteases known as caspases. These enzymes are synthesized as inactive zymogens and are activated in a hierarchical cascade. Initiator caspases, such as caspase-8, are activated by upstream signals and in turn activate effector caspases, like caspase-3 and -7. These effector caspases are the primary executioners of apoptosis, cleaving a multitude of cellular substrates to bring about the characteristic morphological and biochemical changes of a dying cell.

Monitoring the activity of specific caspases is crucial for understanding the mechanisms of apoptosis and for screening potential therapeutic agents that modulate this pathway. This compound and Ac-DEVD-AMC are tetrapeptide substrates conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Upon cleavage by the target caspase at the C-terminal aspartate residue, the free AMC is liberated, resulting in a measurable increase in fluorescence.

The Apoptotic Signaling Pathways

The activation of caspase-8 and caspase-3 occurs within distinct but interconnected signaling pathways. The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface, leading to the recruitment and activation of caspase-8. The intrinsic pathway is triggered by intracellular stress signals, culminating in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9, which then activates caspase-3. Caspase-8 can also link the extrinsic and intrinsic pathways by cleaving and activating the pro-apoptotic Bcl-2 family member Bid.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Death-Inducing Signaling Complex Death Receptor->DISC Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Caspase-8 (active) Caspase-8 (active) Pro-caspase-8->Caspase-8 (active) Bid Bid Caspase-8 (active)->Bid Cleavage Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 (active) Caspase-9 (active) Pro-caspase-9->Caspase-9 (active) Pro-caspase-3 Pro-caspase-3 Caspase-9 (active)->Pro-caspase-3 Direct Activation Caspase-3 (active) Caspase-3 (active) Apoptosis Apoptosis Caspase-3 (active)->Apoptosis Substrate Cleavage tBid tBid tBid->Mitochondrion Promotes Cytochrome c release

Apoptosis Signaling Pathways.

Comparative Analysis of this compound and Ac-DEVD-AMC

While both substrates are valuable tools, they exhibit key differences in their primary targets, kinetics, and specificity.

FeatureThis compoundAc-DEVD-AMC
Primary Target Caspase-8Caspase-3, Caspase-7
Peptide Sequence Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-AMCAcetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-AMC
Role in Apoptosis Initiator Caspase SubstrateEffector Caspase Substrate
Typical Excitation ~360-380 nm~360-380 nm
Typical Emission ~440-460 nm~440-460 nm
Km for Primary Target Not readily available in cited literature~9.7-10 µM for Caspase-3[1][2][3][4]
Known Cross-Reactivity Granzyme B[5], Caspase-3 (low)[6]Caspase-7 (significant)[4], Caspase-1, -4, -8 (low)[2]

Experimental Data Summary

The utility of these substrates is demonstrated in their ability to specifically measure the activity of their target caspases in cell lysates. For instance, in apoptotic HPB-ALL leukemia cell lysates, a significant increase in the cleavage of Ac-DEVD-AMC is observed compared to non-apoptotic lysates.[1] This indicates the activation of caspase-3 during apoptosis. Similarly, this compound is frequently used to measure the activity of caspase-8, an early event in the extrinsic apoptotic pathway.[5][7]

It is important to note that while Ac-DEVD-AMC is a highly specific substrate for caspase-3, it is also efficiently cleaved by caspase-7.[4] Therefore, results obtained using this substrate in cell lysates reflect the combined activity of both effector caspases. In contrast, while this compound is a substrate for caspase-8, it can also be cleaved by Granzyme B, a protease involved in cytotoxic T lymphocyte-mediated cell death.[5]

Experimental Protocol: Caspase Activity Assay

This protocol provides a general framework for measuring caspase activity in cell lysates using either this compound or Ac-DEVD-AMC. Optimization of cell number, lysate concentration, and incubation time may be required for specific experimental conditions.

Materials:

  • Cells of interest (treated to induce apoptosis and untreated controls)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM Sodium Pyrophosphate)

  • 2X Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% Glycerol, 4 mM DTT)

  • This compound or Ac-DEVD-AMC substrate (stock solution in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-30 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Assay Setup:

    • In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

    • Adjust the volume in each well to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of the 1 mM this compound or Ac-DEVD-AMC substrate to each well (final concentration 50 µM).

    • Include appropriate controls:

      • Blank (Lysis Buffer, Reaction Buffer, Substrate)

      • Negative Control (lysate from non-apoptotic cells)

      • Positive Control (if available, purified active caspase)

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~450 nm.[8]

  • Data Analysis:

    • Subtract the fluorescence of the blank control from all readings.

    • Compare the fluorescence of the apoptotic samples to the non-apoptotic controls to determine the fold-increase in caspase activity.

cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Induce_Apoptosis Induce Apoptosis in Cell Culture Harvest_Cells Harvest & Wash Cells (PBS) Induce_Apoptosis->Harvest_Cells Lyse_Cells Lyse Cells (Lysis Buffer) Harvest_Cells->Lyse_Cells Centrifuge Centrifuge & Collect Supernatant Lyse_Cells->Centrifuge Plate_Lysate Plate Lysate in 96-well Plate Centrifuge->Plate_Lysate Add_Buffer Add 2X Reaction Buffer Plate_Lysate->Add_Buffer Add_Substrate Add Substrate (Ac-IETD/DEVD-AMC) Add_Buffer->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 380nm, Em: 450nm) Incubate->Measure_Fluorescence Calculate_Activity Calculate Caspase Activity Measure_Fluorescence->Calculate_Activity

Experimental Workflow.

Conclusion

Both this compound and Ac-DEVD-AMC are indispensable tools for the study of apoptosis. The choice between them depends on the specific research question. This compound is the substrate of choice for investigating the initiation of the extrinsic apoptotic pathway by measuring caspase-8 activity. Ac-DEVD-AMC is ideal for quantifying the executioner phase of apoptosis, providing a robust measure of the combined activity of caspase-3 and -7. For researchers aiming to dissect the specific roles of caspase-3 versus caspase-7, the use of specific inhibitors or immunodepletion strategies may be necessary in conjunction with the Ac-DEVD-AMC substrate. By understanding the distinct characteristics of each substrate, researchers can confidently select the appropriate tool to illuminate the complex and vital process of programmed cell death.

References

Differentiating Granzyme B and Caspase-8 Activity: A Researcher's Guide to Confirming Cleavage of Ac-IETD-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, discerning the specific proteolytic activity of Granzyme B from that of Caspase-8 is a critical challenge, particularly when using the fluorogenic substrate Ac-IETD-AMC, which is susceptible to cleavage by both enzymes. This guide provides a comprehensive comparison of methods to confirm Granzyme B-mediated cleavage, supported by experimental data and detailed protocols.

The serine protease Granzyme B is a key effector molecule in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis. It shares a primary substrate specificity with Caspase-8, an initiator caspase in the extrinsic apoptosis pathway, as both enzymes preferentially cleave after an aspartic acid residue. This overlap in specificity makes the commonly used substrate this compound a tool that requires careful interpretation. This guide outlines strategies to unambiguously attribute the cleavage of this compound to Granzyme B activity.

Comparative Analysis of Granzyme B and Caspase-8

A clear understanding of the subtle yet significant differences in substrate preference and inhibitor sensitivity between Granzyme B and Caspase-8 is fundamental to designing experiments that can distinguish their activities. The following table summarizes these key characteristics.

FeatureGranzyme BCaspase-8Key Considerations
Optimal Substrate Sequence Ac-IEPD-XAc-IETD-XThe preference for Proline (P) at the P2' position is a key differentiator for Granzyme B.
Shared Substrate This compound/pNAThis compound/pNAHigh potential for cross-reactivity, necessitating further validation.
Specific Inhibitor Serpin B9 (endogenous)Z-IETD-FMK (synthetic)Serpin B9 is a highly specific physiological inhibitor of Granzyme B. Z-IETD-FMK also inhibits Granzyme B, but typically at higher concentrations than required for Caspase-8 inhibition.[1]
Catalytic Efficiency (kcat/Km) 6.6 x 10⁴ M⁻¹s⁻¹ (for Ac-IEPD-pNA)Not readily available for this compoundDirect comparison for this compound is challenging due to limited published data. The value for a more specific substrate highlights Granzyme B's high efficiency.
Inhibitor Sensitivity (IC50) Not readily available for Z-IETD-FMK~0.35 - 0.46 µM (for Z-IETD-FMK)[1][2]The differential sensitivity to Z-IETD-FMK can be exploited to distinguish between the two enzymes.

Signaling Pathway and Experimental Workflow

To visually represent the interplay between Granzyme B and Caspase-8 and the experimental approach to differentiate their activities, the following diagrams are provided.

Granzyme B and Caspase-8 Apoptotic Pathways cluster_CTL Cytotoxic T Lymphocyte (CTL) cluster_TargetCell Target Cell cluster_Fas Fas-mediated Pathway CTL CTL GranzymeB_Perforin Granzyme B & Perforin CTL->GranzymeB_Perforin Release GranzymeB_entry Granzyme B Entry GranzymeB_Perforin->GranzymeB_entry via Perforin pore TargetCell Target Cell Caspase8_activation Caspase-8 Activation GranzymeB_entry->Caspase8_activation Apoptosis Apoptosis Caspase8_activation->Apoptosis FasL Fas Ligand FasR Fas Receptor FasL->FasR Binding DISC DISC Formation FasR->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Recruitment Casp8 Active Caspase-8 ProCasp8->Casp8 Activation Casp8->Apoptosis

Fig. 1: Overlapping apoptotic pathways of Granzyme B and Caspase-8.

Workflow to Confirm Granzyme B Cleavage of this compound Start Start: Observe this compound Cleavage Inhibitor_Assay Perform Inhibitor Assay Start->Inhibitor_Assay Substrate_Assay Use Granzyme B-Specific Substrate Inhibitor_Assay->Substrate_Assay Cleavage inhibited by Serpin B9 Conclusion_Casp8 Conclusion: Caspase-8 Activity Likely Inhibitor_Assay->Conclusion_Casp8 Cleavage inhibited by low [Z-IETD-FMK] Conclusion_Mixed Conclusion: Mixed or Other Protease Activity Inhibitor_Assay->Conclusion_Mixed No inhibition by specific inhibitors Conclusion_GzmB Conclusion: Granzyme B Activity Confirmed Substrate_Assay->Conclusion_GzmB Cleavage of Ac-IEPD-pNA observed Substrate_Assay->Conclusion_Mixed No cleavage of specific substrate

Fig. 2: Experimental workflow for differentiating Granzyme B and Caspase-8 activity.

Experimental Protocols

To confirm Granzyme B-specific cleavage of this compound, a combination of inhibitor studies and the use of a more selective substrate is recommended.

Protocol 1: Differentiating Granzyme B and Caspase-8 Activity Using Inhibitors

This protocol utilizes a specific inhibitor for Caspase-8 (Z-IETD-FMK) and a highly specific endogenous inhibitor for Granzyme B (Serpin B9) to dissect the observed enzymatic activity.

Materials:

  • Cell lysate or purified enzyme sample

  • This compound (fluorogenic substrate)

  • Z-IETD-FMK (Caspase-8 inhibitor)

  • Recombinant Serpin B9 (Granzyme B inhibitor)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare Reagents:

    • Reconstitute this compound in DMSO to a stock concentration of 10 mM.

    • Reconstitute Z-IETD-FMK in DMSO to a stock concentration of 10 mM.

    • Reconstitute recombinant Serpin B9 according to the manufacturer's instructions.

  • Set up the Assay Plate:

    • Prepare triplicate wells for each condition:

      • Control: Cell lysate/enzyme + Assay Buffer

      • Caspase-8 Inhibition: Cell lysate/enzyme + Z-IETD-FMK (final concentration 0.5 µM)

      • Granzyme B Inhibition: Cell lysate/enzyme + Serpin B9 (final concentration to be optimized, typically in the nM range)

    • Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add this compound to all wells to a final concentration of 50 µM.

  • Measure Fluorescence:

    • Immediately measure the fluorescence intensity at time zero.

    • Incubate the plate at 37°C and measure fluorescence at regular intervals (e.g., every 15 minutes) for 1-2 hours.

  • Data Analysis:

    • Subtract the background fluorescence (wells with buffer and substrate only).

    • Calculate the rate of substrate cleavage (change in fluorescence over time).

    • Interpretation:

      • If the activity is significantly inhibited by Z-IETD-FMK but not Serpin B9, Caspase-8 is the primary enzyme responsible.

      • If the activity is significantly inhibited by Serpin B9, Granzyme B activity is confirmed.

      • If both inhibitors show a partial effect, a mixed activity is likely.

Protocol 2: Confirmation of Granzyme B Activity with a Selective Substrate

This protocol uses a colorimetric substrate, Ac-IEPD-pNA, which is more specific for Granzyme B, to confirm its activity.

Materials:

  • Cell lysate or purified enzyme sample

  • Ac-IEPD-pNA (colorimetric substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

  • 96-well clear microplate

  • Spectrophotometric plate reader (405 nm)

Procedure:

  • Prepare Reagents:

    • Reconstitute Ac-IEPD-pNA in DMSO to a stock concentration of 10 mM.

  • Set up the Assay Plate:

    • Add cell lysate/enzyme sample to triplicate wells.

    • Include a buffer-only control.

  • Initiate the Reaction:

    • Add Ac-IEPD-pNA to all wells to a final concentration of 200 µM.

  • Measure Absorbance:

    • Immediately measure the absorbance at 405 nm at time zero.

    • Incubate the plate at 37°C and measure absorbance at regular intervals (e.g., every 15 minutes) for 1-2 hours.

  • Data Analysis:

    • Subtract the background absorbance (wells with buffer and substrate only).

    • Calculate the rate of substrate cleavage (change in absorbance over time).

    • Interpretation: A significant increase in absorbance over time confirms the presence of active Granzyme B.

References

Safety Operating Guide

Proper Disposal of Ac-IETD-AMC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing Ac-IETD-AMC, a fluorogenic substrate for caspase-8, must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance.[1][2] This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS).[3] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[4][5] Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale the powder or its solutions.[4] In case of a spill, cover the powder with a plastic sheet to minimize spreading, then mechanically collect it into a suitable container for disposal, avoiding dust creation.[4] Contaminated surfaces should be thoroughly cleaned.[4]

Step-by-Step Disposal Procedures

The proper disposal of this compound and its associated waste depends on the form of the waste (solid or liquid) and local regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Unused or expired this compound powder, as well as contaminated consumables such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound from experiments should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

2. Waste Inactivation (Recommended): While not always mandatory, inactivating the biological activity of the caspase substrate can be a good laboratory practice.

  • For liquid waste: Treat the solution with a 10% bleach solution (final concentration) for at least 30 minutes to chemically degrade the peptide substrate. Subsequently, neutralize the bleach with sodium thiosulfate (B1220275) if required by your institution's disposal protocols.

3. Final Disposal:

  • All waste must be disposed of in accordance with local, state, and federal regulations.[5] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures.

  • One Safety Data Sheet for a similar compound notes that the product is not considered a RCRA (Resource Conservation and Recovery Act) hazardous waste.[5] However, this can vary based on the solvent used and other components in the waste mixture.

  • Smaller quantities of the solid, uncontaminated compound may potentially be disposed of with solid waste, but this must be confirmed with your local EHS office.[5]

Quantitative Data for Disposal

The following table summarizes key quantitative parameters relevant to the handling and disposal of this compound.

ParameterValue / RecommendationSource
Recommended PPELab coat, safety glasses, gloves[4][5]
Spill CleanupCover, mechanically collect, avoid dust[4]
Inactivation Agent10% Bleach solution (final concentration)General Lab Practice
Inactivation TimeMinimum 30 minutesGeneral Lab Practice
Final Disposal RouteFollow local, state, and federal regulations[5]

Experimental Protocol Waste Stream

A typical experimental protocol involves the use of this compound to measure caspase-8 activity in cell lysates or purified enzyme preparations. The primary waste stream from such an experiment will be the reaction mixture in the assay buffer, typically contained in microplates or cuvettes. This liquid waste should be collected and disposed of as chemical waste. All consumables that came into contact with this compound, such as pipette tips and microplates, should be disposed of as solid chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe sds Consult Safety Data Sheet (SDS) ppe->sds waste_type Identify Waste Type sds->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Experimental solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid ehs Consult Institutional EHS for Final Disposal Protocol collect_solid->ehs inactivate Inactivate with 10% Bleach (Optional, Recommended) collect_liquid->inactivate inactivate->ehs dispose Dispose via Certified Waste Handler ehs->dispose

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ac-IETD-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the fluorogenic caspase-8/granzyme B substrate, Ac-IETD-AMC, including detailed personal protective equipment (PPE) recommendations, operational workflows, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Although comprehensive toxicological data is not available for this compound, it should be treated as potentially harmful. The following table summarizes the recommended PPE for various stages of handling.[1]

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact during handling of the solid compound and its solutions.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust particles.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respirator or chemical fume hoodRecommended when handling the powder form to avoid inhalation of dust particles. Necessary if exposure limits are exceeded or if irritation is experienced.[2]

General Hygiene Considerations:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Wash hands thoroughly after handling the compound.[2]

  • Ensure regular cleaning of equipment and the work area.[2]

Experimental Workflow and Handling Procedures

Proper handling procedures are critical to ensure both the integrity of the experiment and the safety of the personnel. The following diagram outlines the recommended workflow for handling this compound from receipt to disposal.

cluster_0 Receiving and Storage cluster_1 Preparation of Stock Solution cluster_2 Experimental Use cluster_3 Decontamination and Disposal A Receive this compound B Inspect package for damage A->B C Store at recommended temperature (Room Temperature) B->C D Wear appropriate PPE (Gloves, Lab Coat, Safety Glasses) C->D Begin Experiment E Weigh powder in a chemical fume hood D->E F Reconstitute in DMSO to desired concentration E->F G Prepare working solution with appropriate buffer F->G Use Stock Solution H Perform assay G->H I Record data H->I J Decontaminate work surfaces I->J Post-Experiment K Dispose of waste in designated chemical waste container J->K L Follow institutional and local regulations for hazardous waste disposal K->L

Fig. 1: Recommended workflow for handling this compound.

First Aid and Emergency Procedures

In the event of accidental exposure, follow these first aid measures:

  • Skin Contact: Immediately rinse the affected area with plenty of water. If symptoms arise, seek medical advice.[1]

  • Eye Contact: Assure adequate flushing by separating the eyelids with fingers and rinse thoroughly with copious amounts of water for at least 15 minutes. Seek medical advice.[1]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If symptoms arise, seek medical advice.[1]

For accidental spills, use appropriate protective equipment to clean up the substance. If it is a powder, cover it with a plastic sheet to minimize dust and then mechanically transfer it to a suitable container for disposal.[2] For liquid spills, use an inert absorbent material.[2]

Disposal Plan

All waste materials containing this compound should be treated as chemical waste.

  • Solid Waste: Collect unused powder and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. While some related compounds may not be considered RCRA hazardous waste, it is best practice to handle this compound with caution due to the lack of complete hazard data.[3]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.